Holarrhimine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H36N2O |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol |
InChI |
InChI=1S/C21H36N2O/c1-13(22)17-5-6-19-16-4-3-14-11-15(23)7-9-20(14,2)18(16)8-10-21(17,19)12-24/h3,13,15-19,24H,4-12,22-23H2,1-2H3/t13-,15-,16+,17+,18-,19-,20-,21-/m0/s1 |
InChI Key |
ZCBATDUBXUJVRC-LQOGWUMHSA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)CO)N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)CO)N |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)CO)N |
Origin of Product |
United States |
Foundational & Exploratory
Holarrhimine: A Technical Guide on Natural Sources, Biosynthesis, and Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Holarrhimine, a pregnane-type steroidal alkaloid. It details its natural sources, presents a proposed biosynthetic pathway based on current scientific understanding, and outlines detailed experimental protocols for its isolation and analysis.
Natural Sources of this compound
This compound is a specialized metabolite produced by plants belonging to the genus Holarrhena, a member of the Apocynaceae family. These plants are primarily found in tropical and subtropical regions of Asia and Africa.[1][2] The principal species known to synthesize this compound is:
-
Holarrhena pubescens (syn. Holarrhena antidysenterica) : Commonly known as "Kurchi" or "Tellicherry Bark," this deciduous tree is the most widely cited source of this compound and related steroidal alkaloids.[3][4] The alkaloid is distributed throughout the plant, with significant concentrations found in the stem bark, root bark, and seeds .[5]
-
Holarrhena mitis : This species is also reported to contain this compound and its derivatives, such as N3-methylthis compound, within its bark.
These alkaloids are considered part of the plant's chemical defense system.
Quantitative Data
The concentration of this compound and related alkaloids can vary based on the plant part, geographical location, and time of harvest. The following table summarizes available quantitative data from scientific literature.
| Plant Source | Plant Part | Analyte | Quantity/Yield | Reference(s) |
| Holarrhena sp. | Bark | This compound | 0.05% of dry bark weight | [3] |
| Holarrhena pubescens | Stem & Root Bark | Total Alkaloids | Up to 4.3% of dry bark weight | [5] |
| Holarrhena pubescens | Bark | Total Alkaloids | ~2% (as per Ayurvedic Pharmacopoeia of India) | [5] |
| Holarrhena antidysenterica | Cell Suspension Culture | Total Alkaloids | Specific biosynthetic rate of 110 mg / 100 g dry cell weight / day | [6] |
Biosynthesis Pathway of this compound
The biosynthesis of this compound is characteristic of steroidal alkaloids, originating from the isoprenoid pathway and utilizing cholesterol as the foundational precursor. While the initial steps are well-established, the specific enzymatic reactions leading to the final this compound structure, particularly the amination steps, are not yet fully elucidated in the literature. A proposed pathway is presented below.
Step 1: Formation of the Pregnane Skeleton
The pathway begins with cholesterol. The C27 cholesterol skeleton is cleaved to produce the C21 pregnane core.[7]
-
Cholesterol to (20R,22R)-20,22-dihydroxycholesterol : The enzyme Cytochrome P450 Side-Chain Cleavage (P450scc / CYP11A1) , a mitochondrial enzyme, catalyzes two successive hydroxylations on the cholesterol side chain at positions C-20 and C-22.[8][9]
-
Formation of Pregnenolone : The same enzyme, CYP11A1, then cleaves the bond between C-20 and C-22, releasing isocaproic aldehyde and yielding Pregnenolone , the central C21 precursor for all pregnane-type steroids and alkaloids.[8][10]
Step 2: Proposed Pathway from Pregnenolone to this compound
The precise enzymes that convert pregnenolone to this compound in Holarrhena have not been identified. However, based on known biochemical reactions like oxidation and reductive amination, which are common in alkaloid biosynthesis, a hypothetical pathway can be proposed.[1][11] This involves the introduction of nitrogen at the C-3 and C-20 positions.
-
Oxidation at C-3 : The 3β-hydroxyl group of pregnenolone is oxidized to a ketone by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , forming Progesterone .[4]
-
Further Oxidation : Progesterone likely undergoes further modifications, including oxidation at the C-20 position to form a carbonyl group.
-
Reductive Amination : The ketone groups at C-3 and C-20 are converted to amino groups. This is hypothesized to occur via a two-step reductive amination process for each position.[11]
-
An intermediate imine is formed through condensation with an amine donor (e.g., from glutamine or ammonia).
-
An imine reductase (IRED) or a similar dehydrogenase enzyme reduces the imine to an amine, using a cofactor like NADPH.
-
-
Final Structure : This sequence of reactions at both positions results in the final 3β, 20α-diaminopregn-5-ene structure of this compound.
The diagram below illustrates this complete proposed pathway.
Caption: Proposed biosynthesis of this compound from cholesterol.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and analysis of this compound from its primary natural source, Holarrhena pubescens bark.
Extraction and Isolation of Total Steroidal Alkaloids
This protocol is adapted from methodologies described for the isolation of conessine and total steroidal alkaloids from H. pubescens bark.[1][11]
-
Material Preparation : Air-dry fresh H. pubescens bark at 60°C overnight. Grind the dried bark into a fine powder using a mechanical grinder.
-
Maceration : Macerate the finely powdered bark (e.g., 4 kg) with 95% ethanol (1:2 w/v) at room temperature for 72 hours with occasional agitation.
-
Concentration : Filter the ethanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude alcohol extract.
-
Acid-Base Extraction :
-
Suspend the dry extract in methanol and adjust the pH to ~3.0 by the dropwise addition of 2 M hydrochloric acid (HCl).
-
Filter the solution to remove non-alkaloidal precipitates.
-
Basify the acidic filtrate to pH ~9.0 with 2 M sodium hydroxide (NaOH). This will precipitate the total alkaloids.
-
Perform liquid-liquid extraction on the basified solution using chloroform (5 x 400 mL for a 4 kg starting material scale).
-
Pool the chloroform fractions and evaporate to dryness under reduced pressure to yield the total steroidal alkaloid (TSA) fraction.
-
-
Chromatographic Purification of this compound :
-
Prepare a chromatography column with basic alumina as the stationary phase, using a non-polar solvent like n-hexane as the slurry solvent.
-
Dissolve the TSA fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by gradients of ethyl acetate and methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 9:1) and visualizing with Dragendorff's reagent.
-
Pool the fractions containing the compound with the Rf value corresponding to a this compound standard.
-
Perform recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound crystals.
-
Caption: Experimental workflow for isolating this compound.
Analytical Quantification by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in extracts. While a specific monograph may not be available, a general method can be developed based on protocols for similar alkaloids.
-
Instrumentation : HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic system of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective. For example, an isocratic mobile phase of Acetonitrile:Water (40:60 v/v) with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Steroidal alkaloids lack a strong chromophore, so detection is typically performed at a low wavelength, such as 205 nm .
-
Standard Preparation : Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation : Accurately weigh the dried extract, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.
-
Quantification : The concentration of this compound in the sample is determined by comparing its peak area to the linear regression equation derived from the calibration curve of the standard.
Conclusion
This compound is a significant steroidal alkaloid naturally occurring in Holarrhena species. While its isolation and quantification can be achieved through established phytochemical techniques, its complete biosynthetic pathway remains an active area of research. The elucidation of the specific oxidoreductases and aminotransferases responsible for converting the pregnenolone core into the final diamino-alkaloid structure will be critical for future synthetic biology efforts aimed at the sustainable production of this and related pharmacologically active compounds.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Discovery and Isolation of Holarrhimine: A Technical Guide
This guide provides an in-depth overview of the history, discovery, and isolation of holarrhimine, a steroidal alkaloid found in the plant Holarrhena antidysenterica. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the experimental protocols for extraction and isolation, presents quantitative data, and visualizes the isolation workflow and a proposed signaling pathway for the compound's biological activity.
Introduction
This compound is a steroidal alkaloid that belongs to the class of conanane alkaloids. It is one of many such compounds isolated from the bark and seeds of Holarrhena antidysenterica (also known as Holarrhena pubescens), a plant traditionally used in Ayurvedic and other indigenous medicine systems for treating dysentery, diarrhea, and other ailments. The chemical formula for this compound is C₂₁H₃₆N₂O. The discovery and elucidation of the structure of this compound and its related alkaloids have been a subject of phytochemical research for many decades, contributing to the understanding of this class of natural products.
Discovery and Sourcing
The initial discovery of alkaloids in Holarrhena antidysenterica dates back to the early 20th century. This compound, along with other significant alkaloids like conessine, isoconessimine, and kurchessine, was isolated from the bark of this plant.[1][2] The plant is a small, deciduous tree found in the dry forests of India and other parts of tropical and subtropical Asia and Africa.[3][4] The bark, known as "Kurchi" or "Tellicherry bark," is the primary source of these alkaloids.[3]
Experimental Protocols
The isolation of this compound from Holarrhena antidysenterica bark involves a multi-step process of extraction, fractionation, and purification. The following is a detailed methodology based on established phytochemical procedures for alkaloid isolation.
Plant Material and Extraction
-
Collection and Preparation : The stem bark of Holarrhena antidysenterica is collected, shade-dried, and pulverized into a coarse powder.
-
Extraction : The powdered bark is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration. Methanol is a commonly used solvent for this purpose. Alternatively, initial extraction with a non-polar solvent like petroleum ether can be performed to remove fats and waxes, followed by extraction with a more polar solvent like ethanol or methanol to isolate the alkaloids.
Isolation and Purification
-
Acid-Base Extraction : The crude alcoholic extract is concentrated under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., 5% hydrochloric acid) to form the water-soluble alkaloid salts. This aqueous acidic solution is then washed with a non-polar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities.
-
Alkaloid Precipitation : The acidic solution is then made alkaline with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This causes the free alkaloids to precipitate out of the solution.
-
Solvent Extraction of Free Alkaloids : The precipitated alkaloids are then extracted with an organic solvent such as chloroform or a chloroform-ether mixture.
-
Column Chromatography : The concentrated alkaloid fraction is then subjected to column chromatography for separation.
-
Stationary Phase : Silica gel (60-120 mesh) or basic alumina is commonly used.
-
Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol gradually increasing. For instance, elution can begin with pure chloroform, followed by chloroform-methanol mixtures in ratios of 99:1, 98:2, 95:5, and so on.
-
Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Crystallization : Fractions containing this compound, as identified by TLC, are combined, and the solvent is evaporated. The residue is then purified by recrystallization from a suitable solvent or solvent mixture, such as acetone or ethyl acetate, to yield pure this compound.
Quantitative Data
The yield of alkaloids from Holarrhena antidysenterica bark can vary. The total alkaloid content is reported to be in the range of 1.5-3.0%, with conessine being the major alkaloid (up to 0.4%). The yield of this compound is reported to be approximately 0.05% of the bark's weight.[1][5]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₁H₃₆N₂O |
| Molecular Weight | 332.53 g/mol |
| Melting Point | Data not consistently available |
| ¹H NMR (CDCl₃, δ ppm) | Specific data for this compound is not readily available in the searched literature. Data for related steroidal alkaloids from the same plant show characteristic signals for steroidal protons and methyl groups. |
| ¹³C NMR (CDCl₃, δ ppm) | Specific data for this compound is not readily available in the searched literature. Characteristic signals for the steroidal skeleton and carbon atoms attached to nitrogen and oxygen would be expected. |
| Mass Spectrometry (m/z) | Specific fragmentation data for this compound is not readily available. GC-MS analysis of the bark extract reveals the presence of numerous alkaloids.[2] |
Note: While specific, complete NMR and MS data for this compound were not found in the available literature, the provided table structure can be populated once such data becomes accessible.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from the bark of Holarrhena antidysenterica.
Caption: Workflow for the isolation of this compound.
Proposed Signaling Pathway for the Biological Activity of this compound
Extracts of Holarrhena antidysenterica have been reported to exhibit effects on gut motility, which are thought to be mediated through interactions with histaminergic and calcium signaling pathways.[2][3] The diagram below illustrates a proposed mechanism of action for this compound based on these findings.
Caption: Proposed signaling pathway for this compound.
Conclusion
This compound is a significant steroidal alkaloid with a long history of study, derived from the medicinally important plant Holarrhena antidysenterica. The isolation of this compound relies on classical phytochemical techniques, including solvent extraction and chromatographic separation. While the broad biological activities of Holarrhena extracts are known, further research is required to fully elucidate the specific pharmacological actions of pure this compound and its precise molecular targets. The information and protocols provided in this guide serve as a comprehensive resource for researchers interested in the further study and potential development of this compound and related compounds.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Holarrhimine
Holarrhimine is a steroidal alkaloid isolated from the bark of the plant Holarrhena antidysenterica (also known as Holarrhena pubescens), a species belonging to the Apocynaceae family.[1] This plant has a long history of use in traditional medicine systems, particularly in Ayurveda, for treating ailments such as dysentery, diarrhea, and other intestinal disorders.[1][2] this compound is one of several bioactive alkaloids, including conessine and conarrhimine, that contribute to the plant's therapeutic effects.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, experimental protocols for its isolation, and its biological activities.
Core Physicochemical Properties
This compound is a complex steroidal molecule with two primary amino groups and a hydroxyl group, which contribute to its chemical reactivity and physical properties. Its structure and fundamental properties have been characterized using various spectroscopic and analytical techniques.[4][5]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₆N₂O | PubChem |
| Molecular Weight | 332.5 g/mol | PubChem |
| IUPAC Name | [(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol | PubChem |
| CAS Number | 468-31-5 | PubChem |
| Melting Point | 182-183 °C | Siddiqui & Pillay, 1932 |
| Solubility | Sparingly soluble in cold water and alcohol; fairly soluble in hot alcohol. | Siddiqui & Pillay, 1932 |
| Optical Rotation | [α]D = -11° (c=1, absolute alcohol) | Siddiqui & Pillay, 1932 |
| [α]D = -14° (c=1, chloroform) | Siddiqui & Pillay, 1932 |
Spectral and Analytical Characterization
The structural elucidation of this compound and its related alkaloids relies on a combination of modern spectroscopic methods. While detailed spectral data for this compound itself is not extensively published, the characterization of new steroidal alkaloids from Holarrhena antidysenterica consistently employs a standard set of analytical techniques.[4][5][6]
Table 2: Spectroscopic Methods for Characterization
| Technique | Purpose in Alkaloid Characterization |
| Mass Spectrometry (MS) | Determines the molecular weight and formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides exact mass for formula confirmation.[6][7] Fragmentation patterns help in elucidating the core structure and identifying functional groups.[8][9] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyl (-OH), amine (-NH), and C-H bonds, based on their characteristic absorption frequencies.[7][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H-NMR helps to determine the number and environment of hydrogen atoms, while ¹³C-NMR provides information on the carbon skeleton.[5][11] 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish connectivity between atoms and confirm the final structure.[7] |
Experimental Protocols: Isolation and Purification
This compound is naturally occurring in the stem bark of Holarrhena antidysenterica. The following is a generalized protocol for its extraction and isolation based on methodologies reported in the literature.[7][12]
Methodology
-
Preparation of Plant Material : The fresh stem bark of H. antidysenterica is collected, cleaned, and sun-dried. The dried bark is then ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Alkaloid Extraction :
-
The powdered bark is typically moistened with an aqueous alkaline solution, such as 10% aqueous ammonia, to liberate the free base form of the alkaloids.
-
The treated powder is then subjected to solvent extraction. Common methods include maceration with ethyl acetate or exhaustive extraction with ethanol in a Soxhlet apparatus.[5]
-
-
Purification and Isolation :
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
This residue is then subjected to further purification using chromatographic techniques. Flash column chromatography on silica gel is a common method.[7]
-
A typical elution gradient involves starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH mixtures of 9.5:0.5, 8.8:1.2).[7]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined, and the pure compound can be obtained by crystallization from a suitable solvent, such as hot alcohol.
-
Biological Activity and Signaling Pathways
While specific signaling pathways for pure this compound are not extensively detailed, the pharmacological activities of Holarrhena antidysenterica extracts, which contain this compound as a key constituent, have been investigated. The plant is most renowned for its use in treating gastrointestinal issues like diarrhea and dysentery.[13][14]
Studies on the crude hydro-alcoholic extract of the plant suggest a dual mechanism of action on gut motility.[15] This involves both gut stimulant (spasmogenic) and gut relaxant (spasmolytic) effects. The spasmogenic activity is reportedly mediated through the activation of histaminergic receptors, while the spasmolytic effect is attributed to the blockade of Ca²⁺ (calcium ion) channels.[2][13][15] This dual action provides a rationale for its traditional use in normalizing gut function in conditions like diarrhea.[13]
Additionally, various alkaloids from H. antidysenterica have shown a range of other biological activities, including antibacterial, antimalarial, and analgesic properties.[2][14][15] The analgesic effects are proposed to be mediated through prostaglandin pathways.[2]
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Holarrhena - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steroidal alkaloids from Holarrhena antidysenterica (L.) WALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Liquid Chromatography Coupled with Linear Ion Trap Hybrid OrbitrapMass Spectrometry for Determination of Alkaloids in Sinomeniumacutum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Alkaloids of Holarrhena Antidysenterica Part I. Three New Alkaloids from the Bark of Indian Holarrhena and New Methods of Isolation and Further Purification of Conessine. [zenodo.org]
- 13. jddtonline.info [jddtonline.info]
- 14. rjptonline.org [rjptonline.org]
- 15. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Holarrhimine and Related Steroidal Alkaloids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Holarrhimine and its related aminosteroidal alkaloids derived from plants of the Holarrhena genus. While direct experimental data on purified this compound is limited, this document synthesizes the available research on the broader class of Holarrhena alkaloids to infer its biological activities and molecular targets. The primary focus is on the experimentally validated mechanism of acetylcholinesterase inhibition and a computationally predicted interaction with guanylyl cyclase C.
Introduction to this compound and Holarrhena Alkaloids
This compound is a steroidal alkaloid found in the bark and seeds of plants belonging to the Holarrhena genus, such as Holarrhena pubescens (also known as Holarrhena antidysenterica)[1][2]. Traditionally, extracts from these plants have been used in Ayurvedic and other indigenous medicine systems to treat a variety of ailments including dysentery, diarrhea, fever, and inflammatory conditions[1][3]. The therapeutic effects of these extracts are attributed to a complex mixture of steroidal alkaloids, with conessine being one of the most abundant and well-studied[2]. This compound is part of this family of compounds, which are characterized by a steroid nucleus with one or more nitrogen-containing functional groups[4]. Due to the shared structural features among these alkaloids, it is plausible that they exhibit similar mechanisms of action.
Acetylcholinesterase Inhibition: A Primary Mechanism of Action
The most significant, experimentally validated mechanism of action for several Holarrhena steroidal alkaloids is the inhibition of acetylcholinesterase (AChE)[5][6]. AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the therapeutic effects of drugs used in the management of Alzheimer's disease and other neurological conditions[6].
Quantitative Data on Acetylcholinesterase Inhibition
Multiple studies have isolated various steroidal alkaloids from Holarrhena species and quantified their AChE inhibitory activity. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below. It is important to note that while this compound is a known constituent of these plants, its specific AChE inhibitory activity has not been reported in the reviewed literature.
| Compound | Source Organism | IC50 (µM) | Reference |
| Mokluangin A | Holarrhena pubescens | 1.44 | [5] |
| Mokluangin B | Holarrhena pubescens | 4.09 | [5] |
| Mokluangin C | Holarrhena pubescens | 3.48 | [5] |
| Antidysentericine | Holarrhena pubescens | 23.22 | [5] |
| Conessimine | Holarrhena antidysenterica | 4 | [6] |
| Conessine | Holarrhena antidysenterica | 4 to 28 | [6] |
| Conarrhimin | Holarrhena antidysenterica | Data not provided | [6] |
| Conimin | Holarrhena antidysenterica | Data not provided | [6] |
| Isoconessimine | Holarrhena antidysenterica | Inactive | [6] |
| This compound | Holarrhena spp. | Not Reported |
Mode of Inhibition and Molecular Interactions
Kinetic studies on conessimine have revealed a reversible and non-competitive mode of AChE inhibition[6]. Molecular docking studies suggest that these steroidal alkaloids bind within the aromatic gorge of the AChE enzyme[5]. The binding is primarily stabilized by hydrophobic interactions and hydrogen bonds. The substituents at the C-3 position of the steroid nucleus appear to be crucial for the inhibitory activity[5].
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of AChE inhibition by Holarrhena alkaloids and its effect on cholinergic signaling.
Predicted Interaction with Guanylyl Cyclase C: An Antidiarrheal Mechanism
The traditional use of Holarrhena species for treating diarrhea may be explained by a predicted interaction of its steroidal alkaloids with guanylyl cyclase C (GC-C)[7]. GC-C is a receptor found on the surface of intestinal epithelial cells. Its activation by bacterial enterotoxins, such as the heat-stable enterotoxin (STa) from E. coli, leads to an increase in intracellular cyclic GMP (cGMP). This cascade ultimately results in the efflux of chloride ions and water into the intestinal lumen, causing secretory diarrhea[7].
In Silico Docking Studies
An in silico study performed molecular docking of several Holarrhena alkaloids to the extracellular domain of GC-C to investigate their potential to block STa binding[7][8]. While this compound itself was not included in this specific study, related compounds were. The binding energies from this predictive study are presented below.
| Compound | Source Organism | Predicted Binding Energy (kcal/mol) | Reference |
| Holanamine | Holarrhena pubescens | -8.44 | [7] |
| Holadysenterine | Holarrhena pubescens | -8.06 | [7] |
| Pubescine | Holarrhena pubescens | -8.05 | [7] |
| Kurchessine | Holarrhena pubescens | -8.52 | [7] |
| Holadienine | Holarrhena pubescens | -8.54 | [7] |
| Conessimine | Holarrhena pubescens | -8.59 | [7] |
| Conessine | Holarrhena pubescens | -9.00 | [7] |
| Isoconessimine | Holarrhena pubescens | -9.05 | [7] |
| Kurchine | Holarrhena pubescens | -9.05 | [7] |
These results suggest that Holarrhena alkaloids may have a strong affinity for the GC-C receptor, potentially acting as antagonists to prevent toxin-induced diarrhea. However, it is crucial to emphasize that these findings are based on computational models and await experimental validation through in vitro binding assays and in vivo studies[7].
Proposed Signaling Pathway for Antidiarrheal Activity
The following diagram illustrates the proposed mechanism by which Holarrhena alkaloids may exert their antidiarrheal effects through the inhibition of the GC-C signaling pathway.
Experimental Protocols
General Alkaloid Extraction and Isolation
The following is a generalized protocol for the extraction and isolation of steroidal alkaloids from Holarrhena bark, based on methodologies described in the literature[6][9].
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the isolated compounds is typically determined using a modified Ellman's method in a 96-well microplate format[6][10][11].
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)
-
Test compound solution (dissolved in a suitable solvent like ethanol or DMSO)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)
-
Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM)
-
5% Sodium dodecyl sulfate (SDS) to stop the reaction
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Shake the plate for 1 minute.
-
After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader.
-
A control well containing the solvent instead of the test compound is included.
-
The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by performing the assay with a range of inhibitor concentrations and analyzing the dose-response curve.
Molecular Docking Protocol for Holarrhena Alkaloids
The following is a generalized workflow for in silico molecular docking studies, as described for Holarrhena alkaloids with GC-C and AChE[7][12].
Software:
-
Molecular modeling software (e.g., ChemSketch, OpenBabel) for ligand preparation.
-
Docking software (e.g., AutoDock, MOE-Dock).
-
Visualization software (e.g., Discovery Studio Visualizer, PyMOL).
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., AChE, GC-C) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.
-
-
Ligand Preparation:
-
Draw the 2D structures of the alkaloids (e.g., this compound, conessine) and convert them to 3D structures.
-
Perform energy minimization of the ligand structures.
-
-
Docking Simulation:
-
Define the binding site on the target protein, typically based on the location of a known ligand or a predicted active site.
-
Set up a grid box around the binding site to define the search space for the ligand.
-
Run the docking algorithm (e.g., Lamarckian genetic algorithm in AutoDock) to generate multiple binding poses of the ligand in the protein's active site.
-
-
Analysis of Results:
-
Rank the generated poses based on their predicted binding energies (docking scores).
-
Analyze the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.
-
Conclusion and Future Directions
The available scientific evidence strongly suggests that a primary mechanism of action for steroidal alkaloids from the Holarrhena genus, which includes this compound, is the inhibition of acetylcholinesterase. This activity provides a pharmacological basis for the traditional uses of these plants and suggests their potential for the development of new therapeutics for neurological disorders. Furthermore, in silico studies have proposed a plausible mechanism for their antidiarrheal effects through the inhibition of guanylyl cyclase C, although this requires experimental confirmation.
A significant gap in the current knowledge is the lack of specific biological data for purified this compound. Future research should focus on the isolation and pharmacological characterization of this compound to determine its specific IC50 value for AChE and to validate its predicted interaction with GC-C through in vitro binding and cell-based assays. Such studies will be crucial for fully elucidating the therapeutic potential of this specific alkaloid.
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholinesterase inhibitory activity and molecular docking study of steroidal alkaloids from Holarrhena pubescens barks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroidal alkaloids from Holarrhena antidysenterica as acetylcholinesterase inhibitors and the investigation for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Silico Prediction, Molecular Docking and Dynamics Studies of Steroidal Alkaloids of Holarrhena pubescens Wall. ex G. Don to Guanylyl Cyclase C: Implications in Designing of Novel Antidiarrheal Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Holarrhimine: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of holarrhimine, a steroidal alkaloid derived from the medicinal plant Holarrhena pubescens. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents available quantitative data for related compounds, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.
This compound is a constituent of Holarrhena pubescens (also known as Holarrhena antidysenterica), a plant with a rich history in traditional medicine, particularly Ayurveda.[1][2] The plant is a source of numerous steroidal alkaloids, which are believed to be responsible for its wide array of pharmacological effects, including antimicrobial, antidiarrheal, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.[2][3] While research has often focused on the more abundant alkaloid, conessine, this compound is emerging as a compound of significant interest.[4]
Diverse Biological Activities
The therapeutic potential of this compound is inferred from the activities of H. pubescens extracts and its isolated alkaloids. Key areas of biological activity include:
-
Antimicrobial Effects: Extracts of H. pubescens and its alkaloids have shown potent activity against a variety of pathogenic bacteria and fungi.[5][6][7] The steroidal alkaloid structure is considered crucial for this antimicrobial action.
-
Cytotoxic Potential: Preliminary studies on Holarrhena extracts suggest that its steroidal alkaloids, including this compound, may possess cytotoxic properties against cancer cell lines, warranting further investigation.
-
Enzyme Inhibition: A significant area of interest is the ability of steroidal alkaloids from H. pubescens to inhibit acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[8][9] Related compounds have demonstrated potent AChE inhibition, suggesting a similar potential for this compound.
-
Gastrointestinal Modulation: Crude extracts of the plant exhibit both stimulant and relaxant effects on gut smooth muscle.[10] These actions are thought to be mediated through the activation of histamine receptors and the blockade of calcium channels, respectively, providing a scientific basis for its traditional use in digestive disorders.[10]
Quantitative Data Insights
While specific quantitative data for this compound remains limited, the following tables provide context from closely related compounds found in Holarrhena pubescens.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Steroidal Alkaloids from Holarrhena pubescens
| Compound | IC50 (µM) |
|---|---|
| Mokluangin A | 4.09 |
| Mokluangin B | 1.44 |
| Mokluangin C | 23.22 |
| Antidysentericine | 1.98 |
Table 2: Antimicrobial Activity of Alkaloids from Holarrhena species
| Compound | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Conessine | Micrococcus luteus ATCC 9341 | 15.6 µ g/disc |
| Holarrifine-24-ol | Shigella dysenteriae | 20 µg |
Key Experimental Protocols
This guide details standardized methodologies that can be adapted for the investigation of this compound's biological activities.
Isolation of this compound: A multi-step process involving ethanolic extraction of the plant bark, followed by acid-base fractionation to isolate the alkaloids.[11] Further purification is achieved through column chromatography and high-performance liquid chromatography (HPLC).[4]
Acetylcholinesterase (AChE) Inhibition Assay: The Ellman's method provides a reliable spectrophotometric means to quantify AChE inhibition by measuring the enzymatic hydrolysis of acetylthiocholine.[12][13]
Antimicrobial Susceptibility Testing: The agar well diffusion method is a standard technique to assess the ability of this compound to inhibit the growth of various bacteria and fungi.[14]
Cytotoxicity Assay: The MTT assay is a widely used colorimetric method to determine the cytotoxic effects of a compound on cell lines by measuring the metabolic activity of viable cells.
Visualizing the Science: Workflows and Pathways
To facilitate a deeper understanding, this guide includes diagrams illustrating key processes.
Caption: Experimental workflow for the isolation and biological screening of this compound.
Caption: Proposed dualistic mechanism of this compound on gut motility.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Future Directions
This compound stands out as a natural compound with considerable therapeutic promise. The breadth of biological activities associated with its structural class underscores the need for focused research to elucidate its specific pharmacological profile. Future investigations should aim to isolate this compound in larger quantities to enable comprehensive in vitro and in vivo studies, determine its precise mechanisms of action, and rigorously evaluate its safety and efficacy. The information compiled in this guide serves as a foundational resource to stimulate and support these future research endeavors in the field of natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of antimicrobial, free radical scavenging, and anti-inflammatory activities of Holarrhena pubescens (Buch.-Ham.) Wall. seeds using in vitro methods and evaluation of antiarthritic potential using an in vivo method [herbmedpharmacol.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of the methanolic bark extract of Holarrhena pubescens (Buch. Ham), its fractions and the pure compound conessine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetylcholinesterase inhibitory activity and molecular docking study of steroidal alkaloids from Holarrhena pubescens barks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthelmintic efficacy of Holarrhena pubescens against Raillietina spp. of domestic fowl through ultrastructural, histochemical, biochemical and GLCM analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Holarrhimine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Holarrhimine, a steroidal alkaloid isolated from plants of the Holarrhena genus, notably Holarrhena antidysenterica, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Ayurvedic medicine for treating dysentery, diarrhea, and other ailments, modern research has begun to unravel the scientific basis for these therapeutic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, presenting key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Introduction to this compound
This compound belongs to the conanine class of steroidal alkaloids, characterized by a pregnane-type steroid nucleus with nitrogen-containing rings. It is a key bioactive constituent of Holarrhena antidysenterica (also known as Holarrhena pubescens), a plant widely distributed in tropical and subtropical regions of Asia and Africa.[1][2] The traditional use of this plant for gastrointestinal disorders has prompted extensive phytochemical and pharmacological investigations, identifying this compound and a series of related alkaloids, such as conessine, isoconessimine, and conkurchicine, as the primary active principles.[3][4][5] This guide will focus on the known pharmacological properties of this compound and the synthetic and biological exploration of its derivatives.
Pharmacological Activities of this compound and Related Alkaloids
The pharmacological effects of this compound and its congeners are broad, encompassing antimicrobial, antidiarrheal, anti-inflammatory, and antidiabetic properties. The majority of the available quantitative data pertains to the most abundant alkaloid, conessine, and crude extracts of H. antidysenterica.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound-related compounds. It is important to note that specific quantitative data for this compound itself is limited in publicly accessible literature.
| Compound/Extract | Assay | Target/Organism | Activity | Reference |
| Conessine | Antiplasmodial | Plasmodium falciparum (schizont maturation) | IC50: 1.9 µg/mL | [2] |
| Conessine | Antiplasmodial | Plasmodium falciparum (parasitic LDH assay) | IC50: 1.3 µg/mL | [2] |
| Conessine | Cytotoxicity | L6 rat skeletal muscle myoblasts | IC50: 14 µg/mL | [2] |
| Connesimine | Acetylcholinesterase Inhibition | - | IC50: 4 µg/mL | [6] |
| Alcoholic extract of H. antidysenterica seeds | Acetylcholinesterase Inhibition | - | IC50: 6.1 µg/mL | [6] |
| Alcoholic and aqueous extracts of H. antidysenterica stem bark | Antibacterial | Various enteric pathogens | Effective at 200 mg/mL | [6] |
Table 1: In Vitro Activity of this compound-Related Compounds and Extracts
| Compound/Extract | Animal Model | Activity | Dose | Reference |
| Ethanolic extract of H. antidysenterica leaves | Alloxan and streptozotocin-induced diabetic rats | Antidiabetic | 400 mg/kg BW | [2] |
| Ethanolic extract of H. antidysenterica seeds | Castor oil-induced diarrhea in rats | Antidiarrheal | 200 and 400 mg/kg | [2] |
| Crude hydro-alcoholic extract of H. antidysenterica | Isolated Guinea pig ileum | Gut stimulant and relaxant activities | - | [6] |
Table 2: In Vivo Activity of Holarrhena antidysenterica Extracts
Synthesis of this compound Derivatives
One notable example is the synthesis of stereoisomers of kurchamine (3β,20α-diamino-pregn-5-ene), an alkaloid structurally similar to this compound.[7] The general approach involves utilizing a commercially available steroid precursor, such as 16-dehydropregnenolone acetate (16-DPA), and introducing amino functionalities at the C-3 and C-20 positions through a series of chemical transformations.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of aminosteroidal alkaloids, which can be adapted for the derivatization of this compound.
Caption: Generalized synthetic scheme for this compound derivatives.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of action for this compound are not fully elucidated. However, studies on crude extracts of H. antidysenterica provide insights into its potential biological targets. The antidiarrheal and spasmolytic effects are attributed to a dual mechanism involving histamine receptor activation and calcium channel blockade.[4][6]
Proposed Signaling Pathway for Gut Motility Modulation
The following diagram illustrates the proposed signaling pathway for the modulation of gut motility by Holarrhena alkaloids.
Caption: Dual signaling pathways for gut motility modulation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.
Bioassay-Directed Fractionation
This technique is fundamental for isolating bioactive compounds from a complex mixture.
Caption: Workflow for isolating bioactive compounds.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., stem bark of H. antidysenterica) is extracted with a suitable solvent (e.g., ethanol or methanol) using maceration or Soxhlet extraction.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to yield different fractions.
-
Bioassay: Each fraction is tested for the desired biological activity (e.g., antimicrobial, anti-inflammatory).
-
Isolation: The most active fraction is subjected to further chromatographic separation (e.g., column chromatography over silica gel, preparative HPLC) to isolate pure compounds.
-
Structure Elucidation: The structure of the isolated pure compounds is determined using spectroscopic techniques (e.g., NMR, Mass Spectrometry).
-
Confirmation of Activity: The pure compounds are then tested in the bioassay to confirm their activity and determine quantitative parameters like IC50.
Antimicrobial Susceptibility Testing
Methodology (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound (e.g., this compound derivative) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural products with a wide array of pharmacological activities. While traditional use and preliminary scientific studies have laid a strong foundation, further research is imperative to fully realize their therapeutic potential. Future efforts should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand the relationship between the chemical structure of this compound derivatives and their biological activity.
-
Elucidation of specific molecular targets and signaling pathways: To gain a deeper understanding of their mechanism of action.
-
Preclinical and clinical development: To evaluate the safety and efficacy of the most promising derivatives in animal models and eventually in humans.
This technical guide provides a consolidated resource to aid in these future research and development endeavors. The continued exploration of this compound and its chemical space holds the potential for the discovery of novel therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Bioactive steroidal alkaloids from Solanum umbelliferum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Holarrhimine in Traditional Medicine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holarrhimine, a steroidal alkaloid isolated from Holarrhena pubescens (syn. Holarrhena antidysenterica), plays a significant role within various traditional medicine systems, most notably Ayurveda, Unani, and traditional Chinese medicine.[1][2] Historically, extracts of H. pubescens, rich in this compound and other related alkaloids, have been a cornerstone for treating gastrointestinal ailments, particularly dysentery and diarrhea.[1][2][3] Modern pharmacological studies have begun to validate these traditional uses, demonstrating the potent antimicrobial, antidiarrheal, and anti-inflammatory properties of the plant's extracts. This technical guide provides an in-depth analysis of this compound's role in traditional medicine, presenting available quantitative data, detailed experimental protocols from relevant studies, and a visualization of the proposed and known signaling pathways associated with the bioactivity of Holarrhena alkaloids. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a scientific foundation for the ethnobotanical uses of this important medicinal compound.
Traditional Uses of Holarrhena pubescens
The application of Holarrhena pubescens, commonly known as "Kutaja" in Ayurveda, spans various traditional healing practices for the management of a multitude of health conditions. The bark and seeds are the most frequently utilized parts of the plant.
The primary traditional applications include:
-
Gastrointestinal Disorders: The most well-documented use is in the treatment of amoebic dysentery, diarrhea, and other intestinal infections.[1][2][3]
-
Inflammatory Conditions: It is also employed for its anti-inflammatory properties in conditions like inflammatory bowel disease.
-
Anthelmintic: Traditional systems use the seeds as an anthelmintic to expel parasitic worms.[1]
-
Other Uses: Various traditional systems also report its use for conditions such as malaria, asthma, bronchitis, and skin diseases.[1][3]
Phytochemical Composition and Quantitative Data
Holarrhena pubescens is rich in a variety of phytochemicals, with steroidal alkaloids being the most prominent. This compound is one of the key alkaloids, alongside conessine, isoconessine, and conessimine. The quantitative composition of these active constituents can vary based on the plant part, geographical location, and time of harvest.
Table 1: Phytochemical Content of Holarrhena antidysenterica
| Phytochemical | Plant Part | Method of Analysis | Result | Reference |
| Total Alkaloids | Trunk Bark | Gravimetric | 2.25 ± 0.06% | [4] |
| Total Alkaloids | Leaves | Gravimetric | 1.21 ± 0.03% | [4] |
| Total Phenols | Trunk Bark | Spectrophotometry | 7.51 ± 0.12% | [4] |
| Total Flavonoids | Trunk Bark | Spectrophotometry | 0.19 ± 0.09% | [4] |
| Tannins | Trunk Bark | Titration | 8.61 ± 0.10% | [4] |
Table 2: In Vitro Antimicrobial Activity of Holarrhena antidysenterica Bark Extracts
| Extract | Microorganism | Method | Result (MIC) | Reference |
| Ethanolic | Shigella boydii | Microdilution | 250-500 µg/ml | [2] |
| Aqueous | Shigella sonnei | Microdilution | 250-500 µg/ml | [2] |
| Ethanolic | Shigella flexneri | Microdilution | 250-500 µg/ml | [2] |
| Aqueous | Shigella dysenteriae | Microdilution | Moderate Activity | [2] |
Table 3: In Vivo Antidiarrheal Activity of Ethanolic Seed Extract of Holarrhena antidysenterica in Rats
| Model | Dose | Parameter | Result | Reference |
| Castor oil-induced diarrhea | 200 mg/kg | Inhibition of defecation | 52.27 ± 3.28% | [5] |
| Castor oil-induced diarrhea | 400 mg/kg | Inhibition of defecation | Significant reduction | [5] |
| E. coli-induced diarrhea | 200 mg/kg | Fecal consistency & body weight | Significant improvement | [5] |
| E. coli-induced diarrhea | 400 mg/kg | Fecal consistency & body weight | Significant improvement | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the extraction, phytochemical analysis, and pharmacological evaluation of Holarrhena antidysenterica.
Preparation of Plant Extracts
3.1.1. Ethanolic Extraction (Soxhlet)
-
Plant Material: Shade-dried and coarsely powdered bark of Holarrhena antidysenterica.
-
Apparatus: Soxhlet extractor.
-
Solvent: Ethanol (95%).
-
Procedure:
-
A known quantity of the powdered bark is packed into the thimble of the Soxhlet apparatus.
-
The apparatus is fitted with a condenser and a flask containing ethanol.
-
The solvent is heated to its boiling point. The vapor travels up to the condenser, where it is cooled and drips back onto the plant material.
-
The solvent fills the thimble and extracts the phytochemicals. Once the solvent reaches the top of the siphon tube, it is siphoned back into the flask.
-
This process is repeated for a specified number of cycles (e.g., 12-15 cycles) to ensure complete extraction.[5]
-
The resulting extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 41°C).[5]
-
The concentrated extract is dried to a powder and stored at a low temperature (e.g., 2-4°C) for further analysis.[5]
-
3.1.2. Aqueous Extraction (Cold Maceration)
-
Plant Material: Powdered root of Holarrhena antidysenterica.
-
Solvent: Distilled water.
-
Procedure:
-
A specific amount of the root powder (e.g., 10g) is immersed in an aqueous solution in a flask.
-
The mixture is left to macerate for an extended period (e.g., 7 days) at room temperature with occasional shaking.
-
After the maceration period, the mixture is filtered to obtain the clear filtrate.
-
The filtrate is concentrated using vacuum distillation.
-
The concentrated extract is then dried in an oven at a controlled temperature (e.g., 60°C).
-
The dried extract is stored in a desiccator to remove excess moisture before use.[6]
-
Qualitative Phytochemical Analysis
The prepared extracts are subjected to a series of chemical tests to identify the presence of major classes of phytochemicals.
-
Test for Alkaloids:
-
Dragendorff’s Test: To a few ml of the extract, a few drops of Dragendorff’s reagent are added. The formation of a reddish-brown precipitate indicates the presence of alkaloids.
-
Mayer’s Test: The extract is treated with Mayer’s reagent. A creamy white precipitate indicates the presence of alkaloids.
-
-
Test for Flavonoids:
-
Shinoda Test: To the extract, a few fragments of magnesium ribbon are added, followed by concentrated hydrochloric acid. The appearance of a pink to magenta color indicates the presence of flavonoids.
-
-
Test for Tannins and Phenolic Compounds:
-
Ferric Chloride Test: A few drops of ferric chloride solution are added to the extract. The formation of a dark green or blue-black color indicates the presence of tannins and phenolic compounds.
-
-
Test for Saponins:
-
Froth Test: The extract is diluted with water and shaken vigorously. The formation of a persistent froth indicates the presence of saponins.
-
-
Test for Steroids:
-
Salkowski Test: The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added along the sides of the test tube. A reddish-brown ring at the interface indicates the presence of a steroidal ring.
-
In Vivo Antidiarrheal Activity Assessment
3.3.1. Castor Oil-Induced Diarrhea Model in Rats
-
Animals: Wistar albino rats of either sex.
-
Grouping: Animals are divided into several groups:
-
Group I: Negative control (vehicle, e.g., normal saline).
-
Group II: Positive control (castor oil).
-
Group III: Standard drug (e.g., Loperamide).
-
Groups IV, V, VI: Test extract at different doses (e.g., 100, 200, 400 mg/kg body weight).[5]
-
-
Procedure:
-
Animals are fasted for a specific period (e.g., 18 hours) with free access to water.
-
The respective treatments (vehicle, standard drug, or test extract) are administered orally.
-
After a set time (e.g., 1 hour), diarrhea is induced by oral administration of castor oil (e.g., 1 ml/rat).[5]
-
The animals are then observed for a defined period (e.g., 4 hours) for the frequency and consistency of fecal output.
-
The percentage inhibition of defecation is calculated for each group compared to the positive control.
-
3.3.2. Escherichia coli-Induced Diarrhea Model in Rats
-
Animals: Wistar albino rats.
-
Grouping: Similar to the castor oil model, with a standard antibiotic group (e.g., Gentamicin) instead of an anti-motility drug.[5]
-
Procedure:
-
Animals receive their respective treatments for a few days (e.g., 3 days).[5]
-
An enterotoxigenic strain of E. coli is administered orally to all groups except the negative control to induce diarrhea.
-
The animals are observed for changes in fecal consistency and body weight over a period of time (e.g., 3 days).[5]
-
The effectiveness of the extract is determined by its ability to prevent weight loss and normalize stool consistency compared to the positive control.
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways of isolated this compound are not yet fully elucidated, studies on the crude extracts of Holarrhena antidysenterica and the closely related alkaloid, conessine, provide insights into the potential mechanisms of action.
Proposed Mechanism of Action for Holarrhena antidysenterica Extract
The antidiarrheal and spasmolytic effects of the crude extract are thought to be mediated through a dual mechanism involving both histaminergic and calcium channel blocking pathways.
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. jddtonline.info [jddtonline.info]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Holarrhimine molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holarrhimine, a steroidal alkaloid primarily isolated from the bark of Holarrhena antidysenterica, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and explores its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a C-21 steroidal alkaloid with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆N₂O | [1] |
| Molecular Weight | 332.5 g/mol | [1] |
| IUPAC Name | [(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol | [1] |
| CAS Number | 468-31-5 | [1] |
Biological Activities and Potential Therapeutic Applications
This compound is one of several alkaloids found in Holarrhena antidysenterica, a plant with a long history of use in traditional medicine for treating conditions like dysentery, diarrhea, and other intestinal ailments.[2][3] The biological activities of this compound and related alkaloids from this plant are subjects of ongoing research.
Antibacterial Activity
Extracts of Holarrhena antidysenterica, containing this compound and other alkaloids, have demonstrated significant antibacterial properties.[4][5][6] Studies have shown efficacy against a range of pathogenic bacteria.[4][5][6] The total alkaloidal extract from the seeds of H. antidysenterica has shown potent activity, and isolated alkaloids have exhibited synergistic effects with conventional antibiotics like penicillin and vancomycin against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).[4]
Anti-inflammatory Effects
Research suggests that extracts from Holarrhena antidysenterica possess anti-inflammatory properties.[7][8][9] The proposed mechanism for the anti-inflammatory action of the methanolic leaf extract involves the inhibition of prostaglandin synthesis.[7]
Hypotensive Activity
Certain alkaloids isolated from Holarrhena pubescens have been shown to cause a dose-dependent decrease in blood pressure in animal models. Interestingly, the hypotensive mechanism of these steroidal alkaloids appears to be distinct from that of acetylcholine.
Experimental Protocols
Extraction and Isolation of this compound from Holarrhena antidysenterica Bark
While a definitive, universally standardized protocol for the isolation of this compound is not available, the following is a generalized methodology based on common alkaloid extraction techniques from plant materials. This protocol should be optimized based on the specific plant material and laboratory conditions.
Workflow for this compound Isolation
Caption: Generalized workflow for the extraction and isolation of this compound.
Methodology:
-
Preparation of Plant Material: The bark of Holarrhena antidysenterica is collected, shade-dried, and ground into a fine powder.
-
Extraction: The powdered bark is subjected to Soxhlet extraction with a suitable solvent, such as methanol, to extract the alkaloids and other phytochemicals.
-
Acid-Base Extraction for Alkaloid Enrichment:
-
The crude extract is concentrated under reduced pressure.
-
The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
This acidic solution is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.
-
The aqueous layer containing the protonated alkaloids is then made basic (e.g., with ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The free alkaloids are then extracted with an immiscible organic solvent, such as chloroform or dichloromethane.
-
-
Chromatographic Purification:
-
The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated.
-
The crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Final Purification: Fractions rich in this compound may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.
Antibacterial Susceptibility Testing
The following is a general protocol for assessing the antibacterial activity of this compound using the agar well diffusion method.
Workflow for Antibacterial Assay
Caption: Experimental workflow for the agar well diffusion antibacterial assay.
Methodology:
-
Preparation of Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: The surface of a sterile Mueller-Hinton agar plate is uniformly swabbed with the bacterial inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Sample Application: A known concentration of this compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Signaling Pathways and Mechanisms of Action (Hypothesized)
The precise molecular signaling pathways of this compound are not yet fully elucidated. However, based on the activities of extracts from Holarrhena antidysenterica, some potential mechanisms can be proposed.
Potential Anti-inflammatory Signaling Pathway
The reported anti-inflammatory activity of H. antidysenterica extracts is suggested to be mediated through the inhibition of prostaglandin synthesis.[7] Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes.
Caption: Hypothesized anti-inflammatory mechanism of this compound via COX inhibition.
Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy profiles, and explore its full therapeutic potential. This guide provides a foundational resource to aid researchers in these endeavors.
References
- 1. Steroidal alkaloids from Holarrhena antidysenterica as acetylcholinesterase inhibitors and the investigation for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Comparison of Alternative Methods for the Purification of Adalimumab Directly from Harvested Cell Culture Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
An In-depth Technical Guide to Holarrhimine and its Relationship with Conessine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Holarrhimine and conessine are structurally related steroidal alkaloids isolated from plants of the Holarrhena genus, most notably Holarrhena antidysenterica and Holarrhena pubescens. These plants have a long history of use in traditional medicine, particularly for treating dysentery and other gastrointestinal ailments. Conessine, the more abundant and extensively studied of the two, is a potent histamine H3 receptor antagonist and exhibits a range of pharmacological activities, including anti-malarial, anti-bacterial, and chemo-sensitizing properties. This compound, bearing primary amino groups and a hydroxyl moiety, is considered a biosynthetic precursor to the more substituted conessine. This technical guide provides a comprehensive overview of the chemical relationship, physicochemical properties, and pharmacological activities of these two alkaloids. It includes detailed experimental protocols for key biological assays and visualizes their biosynthetic relationship and the signaling pathway of conessine.
Chemical Structures and Relationship
This compound and conessine share the same fundamental steroid backbone, identifying them as pregnane-type alkaloids. Their core structural difference lies in the degree of methylation at their nitrogen centers.
-
This compound (C₂₁H₃₆N₂O): This alkaloid features a primary amine at position C-3, another primary amine in the side chain at C-20, and a hydroxyl group. Its IUPAC name is [(3S,8R,9S,10R,13R,14S,17S)-3-amino-17-[(1S)-1-aminoethyl]-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-13-yl]methanol[1].
-
Conessine (C₂₄H₄₀N₂): Conessine is a more derivatized alkaloid where the C-3 amino group is dimethylated, and the nitrogen atom in the five-membered ring (formed by the C-20 amino group and C-18) is methylated. Its IUPAC name is (1R,2S,5S,6S,9R,12S,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icos-18-en-16-amine.
The structural features strongly suggest that this compound is a biosynthetic precursor to conessine, which is formed through a series of methylation reactions. While the specific N-methyltransferase enzymes responsible for this conversion in Holarrhena species have not been fully characterized, the chemical feasibility of this transformation has been demonstrated in vitro.
Proposed Biosynthetic Pathway
The biosynthesis of conessine from this compound is proposed to occur via sequential N-methylation steps. This is supported by early chemical studies that successfully converted this compound to a tetra-N-methyl derivative using formaldehyde and formic acid, a reaction that mimics biological methylation. The following diagram illustrates this proposed biosynthetic relationship.
References
A Technical Guide to the Ethnobotanical Uses of Holarrhimine and Its Botanical Source, Holarrhena antidysenterica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Holarrhimine is a steroidal alkaloid found in the medicinal plant Holarrhena antidysenterica (L.) Wall. ex A.DC., a shrub belonging to the Apocynaceae family. This plant, commonly known as "Kurchi" or "Kutaja," has a long and well-documented history of use in traditional medicine systems, particularly in Ayurveda and Unani, for the treatment of a variety of ailments. This technical guide provides a comprehensive review of the ethnobotanical uses of Holarrhena antidysenterica, with a focus on the pharmacological activities attributed to its alkaloid constituents, including this compound. It summarizes the quantitative data available from ethnobotanical and pharmacological studies, details relevant experimental methodologies, and presents logical workflows and pathways based on current research. The primary therapeutic claims for this plant relate to gastrointestinal disorders, particularly dysentery and diarrhea, which is reflected in its specific epithet, antidysenterica. Other significant traditional uses include treatments for malaria, skin diseases, diabetes, and inflammatory conditions. While much of the research has focused on the crude extracts or the most abundant alkaloid, conessine, this guide consolidates the available information on this compound and the broader ethnopharmacological context from which its therapeutic potential is derived.
Ethnobotanical Uses of Holarrhena antidysenterica
Holarrhena antidysenterica is a cornerstone of traditional medicine in Asia and Africa.[1] Various parts of the plant, including the bark, seeds, and leaves, are utilized to prepare remedies for a wide range of health issues.[1][2]
Primary Ethnobotanical Applications:
-
Gastrointestinal Disorders: The most prominent use of H. antidysenterica is in the treatment of dysentery (including amoebic dysentery) and severe diarrhea.[1][3] The bark and seeds are considered potent remedies for these conditions.[3] Traditional preparations are also used for colitis, bleeding piles, and intestinal worms.[1]
-
Malarial Fevers: The bark of the plant is traditionally used to treat malaria.[3]
-
Dermatological Conditions: The stem bark is used by tribal communities for various skin diseases, including scabies, eczema, and leprosy.[2][3]
-
Metabolic Disorders: The seeds of the plant are traditionally used as an anti-diabetic remedy.[4]
-
Inflammatory Conditions and Pain: The plant is used to alleviate body aches and has demonstrated anti-inflammatory properties.[5]
-
Respiratory Ailments: Traditional medicine employs the plant for treating respiratory issues such as asthma and chronic bronchitis.[3][6]
The following table summarizes the traditional uses of different parts of Holarrhena antidysenterica.
| Plant Part | Traditional Use |
| Bark | Dysentery, Diarrhea, Malaria, Piles, Skin Diseases, Asthma, Bronchopneumonia, Stomachache[1][3] |
| Seeds | Dysentery, Diarrhea, Intestinal Worms, Diabetes, Piles, Jaundice, Flatulence[1][4] |
| Leaves | Intestinal Worms, Chronic Bronchitis, Fever, Scabies, Body Aches[2] |
| Roots | Dysentery, Diarrhea[2] |
Quantitative Data from Ethnobotanical and Pharmacological Studies
Quantitative data on the use of H. antidysenterica is primarily available for crude extracts and total alkaloid content. Data specifically for this compound is limited.
| Preparation/Extract | Traditional Dosage/Effective Concentration | Pharmacological Activity | Reference |
| Seed Powder | 5-10g with water | Antidote for poisonous bites | |
| Ethanolic Seed Extract | 200 mg/kg and 400 mg/kg body weight (in rats) | Anti-diarrheal | [4] |
| Alcoholic & Aqueous Bark Extracts | 200 mg/ml | Antibacterial against enteric pathogens | [4] |
| Methanolic Leaf Extract | 400 mg/kg body weight (in rats) | Anti-diabetic | [4] |
| Conessine (isolated alkaloid) | IC50: 1.3 µg/ml (parasitic LDH assay) | Anti-malarial (anti-plasmodial) | [4] |
| Total Alkaloids in Bark | 2% | General estimate | [4] |
Experimental Protocols
Detailed experimental protocols for the isolation and specific pharmacological testing of this compound are not extensively documented in publicly available literature. However, general methodologies for the extraction and analysis of alkaloids from H. antidysenterica, as well as pharmacological assays for related activities, are described.
General Alkaloid Extraction from H. antidysenterica Bark
This protocol provides a general workflow for the extraction of total alkaloids, which would be the first step before the specific isolation of this compound.
Caption: General workflow for the extraction and isolation of alkaloids from H. antidysenterica bark.
Anti-diarrheal Activity Assay (Castor Oil-Induced Diarrhea in Rats)
This is a standard in vivo model to test the anti-diarrheal efficacy of plant extracts.
Caption: Experimental workflow for evaluating anti-diarrheal activity using a castor oil-induced model in rats.
Potential Mechanisms of Action
The pharmacological effects of H. antidysenterica extracts are attributed to their rich alkaloid content. While the specific mechanism of this compound is not well-elucidated, studies on crude extracts suggest several pathways that may be relevant.
Caption: Postulated mechanisms of action for H. antidysenterica extracts relevant to its ethnobotanical uses.
The dual action on gut motility, involving both stimulation (via histamine receptors) and relaxation (via calcium channel blockade), may explain its traditional use in a range of gastrointestinal disorders.[4][6] The inhibition of α-glucosidase provides a plausible mechanism for its anti-diabetic effects.[5]
Conclusion and Future Directions
Holarrhena antidysenterica has a rich history of ethnobotanical use, particularly for gastrointestinal ailments, which is supported by modern pharmacological studies on its extracts. This compound is one of the many steroidal alkaloids present in this plant, and while it is likely a contributor to the plant's overall therapeutic profile, there is a notable lack of research focused specifically on its isolation, quantification, and pharmacological activity.
For drug development professionals and researchers, this represents a significant opportunity. Future research should prioritize:
-
Development of validated, high-throughput methods for the isolation and quantification of this compound.
-
In-depth pharmacological screening of purified this compound to determine its specific contribution to the anti-diarrheal, anti-malarial, and anti-diabetic effects of the plant.
-
Investigation into the mechanism of action of this compound at the molecular level to identify specific cellular targets and signaling pathways.
Such studies are essential to validate the ethnobotanical claims and to potentially develop new therapeutic agents based on the unique chemical scaffold of this compound.
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. jddtonline.info [jddtonline.info]
In Vitro Bioactivity of Holarrhena antidysenterica Extracts: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening of extracts from Holarrhena antidysenterica (also known as Holarrhena pubescens), a plant recognized in traditional medicine for its therapeutic properties. The focus of this document is to present the available scientific data on the cytotoxic and anti-inflammatory activities of these extracts, acknowledging that the steroidal alkaloid Holarrhimine is a known constituent of the plant.[1][2][3][4][5] The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this botanical species.
Data Presentation: Bioactivity of Holarrhena antidysenterica Extracts
The following tables summarize the quantitative data from in vitro studies on the cytotoxic and anti-inflammatory effects of various extracts from Holarrhena antidysenterica.
Table 1: In Vitro Cytotoxicity of Holarrhena antidysenterica Leaf Extracts against Human Cancer Cell Lines
| Extract Type (Concentration) | Cancer Cell Line | Tissue of Origin | % Growth Inhibition | Assay Method | Reference |
| 95% Ethanolic Extract (100 µg/mL) | A-549 | Lung | 73-92% | SRB Assay | [6][7] |
| COLO-205 | Colon | 73-92% | SRB Assay | [6][7] | |
| SW-620 | Colon | 73-92% | SRB Assay | [8] | |
| HEP-2 | Liver | 73-92% | SRB Assay | [6][7] | |
| KB | Oral | 73-92% | SRB Assay | [6][7] | |
| OVCAR-5 | Ovary | 73-92% | SRB Assay | [6][7] | |
| SiHa | Cervical | 73-92% | SRB Assay | [6][7] | |
| SK-N-MC | Neuroblastoma | 73-92% | SRB Assay | [6][7] | |
| 50% Ethanolic Extract (100 µg/mL) | A-549, COLO-205, SW-620, HEP-2, KB, OVCAR-5, SK-N-MC | Various | 70-94% | SRB Assay | [6][7] |
| Chloroform Soluble Fraction of 95% Ethanolic Extract (100 µg/mL) | OVCAR-5 | Ovary | 99% | SRB Assay | [8] |
| HT-29 | Colon | 98% | SRB Assay | [8] | |
| SK-N-MC | Neuroblastoma | 95% | SRB Assay | [8] | |
| HEP-2 | Liver | 88% | SRB Assay | [8] | |
| COLO-205 | Colon | 84% | SRB Assay | [8] | |
| NIH-OVCAR-3 | Ovary | 82% | SRB Assay | [8] | |
| A-549 | Lung | 71% | SRB Assay | [8] |
Table 2: In Vitro Anti-inflammatory Activity of Holarrhena pubescens Seed Extracts
| Extract Fraction (Concentration) | Assay Method | % Inhibition of Denaturation | Reference |
| Chloroform Fraction (50 µg/mL) | Inhibition of Bovine Serum Albumin Denaturation | 68.37 ± 1.11% | [9][10] |
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are foundational for the reproducible assessment of cytotoxic and anti-inflammatory bioactivities.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[9]
Materials:
-
96-well microtiter plates
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Test compound (e.g., Holarrhena extract)
-
Trichloroacetic acid (TCA), 50% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test extract and incubate for a specified period (e.g., 48-72 hours). Include untreated cells as a control.
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.[6]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.[6][11] Air-dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[8]
-
Air Dry: Allow the plates to air-dry completely at room temperature.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 510-565 nm using a microplate reader.[11][12]
-
Calculation: The percentage of cell growth inhibition is calculated relative to the untreated control cells.
Inhibition of Protein Denaturation Assay
This assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit the heat-induced denaturation of protein, typically bovine serum albumin (BSA).[13]
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate-buffered saline (PBS), pH 6.4
-
Test compound (e.g., Holarrhena extract)
-
Reference standard drug (e.g., Diclofenac sodium)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test extract at various concentrations, 200 µL of 1% BSA, and 4.78 mL of PBS (pH 6.4).[14] A control group without the test extract should also be prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for 15-20 minutes.[14][15]
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[14]
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions by reading the absorbance at 660 nm with a spectrophotometer.[15]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[13]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a putative signaling pathway relevant to the bioactivities of Holarrhena antidysenterica extracts.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. 4.14.1. BSA Denaturation Inhibition Assay [bio-protocol.org]
- 3. jcdr.net [jcdr.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 4.3. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 10. 4.3. Cytotoxicity Determination Assay (SRB Assay) [bio-protocol.org]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. innpharmacotherapy.com [innpharmacotherapy.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]
The Natural Occurrence of Holarrhimine in the Apocynaceae Family: A Technical Guide
Abstract
Holarrhimine is a significant steroidal alkaloid found within the Apocynaceae family, a plant family renowned for its diverse and pharmacologically active phytochemicals. This technical guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its primary plant sources, distribution within the plant, and associated quantitative data. Detailed experimental protocols for its extraction, isolation, and quantification are presented, drawing from established scientific literature. Furthermore, this document includes visualizations of key experimental workflows to aid in the practical application of this knowledge for research and drug development purposes.
Introduction
The Apocynaceae family, comprising over 5,000 species, is a rich reservoir of bioactive compounds, including a notable class of steroidal alkaloids.[1] These alkaloids, characterized by a pregnane-based carbon skeleton, exhibit a wide range of pharmacological activities. Among these, this compound (C₂₁H₃₆N₂O) has garnered interest for its potential therapeutic applications.[2] It is a constituent of various traditional medicinal preparations, particularly from plants of the Holarrhena genus.[1][3] This guide serves as a technical resource, consolidating the current understanding of this compound's natural prevalence and the methodologies required for its study.
Natural Occurrence and Distribution
This compound is predominantly found in the genus Holarrhena, a group of small trees and shrubs native to tropical and subtropical regions of Asia and Africa.[3][4]
Primary Plant Sources:
-
Holarrhena pubescens (syn. Holarrhena antidysenterica) : This is the most widely cited source of this compound.[3][5] Commonly known as "Kurchi" or "Tellicherry Bark," this deciduous tree is extensively used in Ayurvedic and other traditional medicine systems for treating ailments like dysentery, diarrhea, and fever.[6][7][8]
-
Holarrhena mitis : This species is also reported to contain this compound, alongside N3-methylthis compound and conessine.[1]
-
Holarrhena floribunda and Funtumia elastica : While these species are known sources of the related and structurally similar alkaloid conessine, the presence of this compound is less documented but plausible given the shared biosynthetic pathways.[9][10]
Distribution within the Plant: The concentration of steroidal alkaloids, including this compound, varies significantly across different parts of the Holarrhena plant. The highest concentrations are typically found in the bark of the stem and root.[4]
Quantitative Analysis
Quantitative data for this compound is often reported as part of the total alkaloid content of the plant material. Specific yields can be highly variable depending on the geographical source, age of the plant, and the extraction method employed.
| Plant Species | Plant Part | Reported Alkaloid Content | Citation |
| Holarrhena pubescens | Stem & Root Bark | Up to 4.3% (Total Alkaloids) | [4] |
| Holarrhena pubescens | Stem & Root Bark | Approx. 2% (Total Alkaloids, as per Ayurvedic Pharmacopoeia of India) | [4] |
| Holarrhena antidysenterica | Bark | 0.05% (Yield of this compound) | [11] |
| Holarrhena pubescens | Leaves | 1.0 - 1.5% (Total Alkaloids) | [4] |
| Holarrhena pubescens | Seeds | 0.6 - 1.8% (Total Alkaloids) | [4] |
Table 1: Reported Alkaloid Content in Holarrhena Species
Experimental Protocols
The isolation and analysis of this compound involve multi-step processes, from initial extraction to final purification and quantification.
Extraction of Total Alkaloids
The extraction of steroidal alkaloids from Holarrhena bark is typically performed using organic solvents after basification of the plant material. This process converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.
Methodology:
-
Preparation : Collect fresh stem or root bark of Holarrhena pubescens. Sun-dry or air-dry the material for 24-48 hours and then grind it into a fine powder.[4][12]
-
Basification : Moisten the powdered bark with a 10% aqueous ammonia solution. This step is crucial for deprotonating the nitrogen atoms in the alkaloid structures.[12]
-
Maceration/Soxhlet Extraction :
-
Maceration : Soak the ammoniated powder in a suitable organic solvent such as ethyl acetate or methanol for an extended period (e.g., 15-20 days) with occasional stirring.[4][12]
-
Soxhlet Extraction : For a more exhaustive extraction, place the ammoniated powder in a Soxhlet apparatus and extract with methanol.[13]
-
-
Concentration : Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude alkaloidal extract.[4]
Isolation and Purification of this compound
The crude extract contains a mixture of alkaloids, including conessine, conarrhimine, and this compound.[7] Further chromatographic separation is required to isolate pure this compound.
Methodology:
-
Acid-Base Partitioning : Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. Wash this aqueous solution with a non-polar solvent (e.g., hexane) to remove fats and other neutral impurities. Basify the aqueous layer with NaOH or NH₄OH to precipitate the alkaloids, which can then be re-extracted into an organic solvent like chloroform or ethyl acetate.
-
Column Chromatography : Subject the purified alkaloid mixture to column chromatography over silica gel or alumina.
-
Elution : Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform-methanol is often effective.
-
Fraction Collection : Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase and a visualizing agent (e.g., Dragendorff's reagent).
-
Crystallization : Combine the fractions containing pure this compound (as identified by TLC comparison with a standard) and concentrate them. Crystallize the residue from a suitable solvent (e.g., alcohol) to obtain pure this compound crystals.[11]
Quantification by High-Performance Liquid Chromatography (HPLC)
While specific HPLC methods for this compound are not extensively detailed in the provided context, a validated RP-HPLC method for the related major alkaloid, conessine, provides a strong template that can be adapted for this compound.[14]
Hypothetical HPLC Protocol for this compound:
-
Column : C18 or C16 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. A starting point could be Acetonitrile:Water (e.g., 95:5 v/v).[14]
-
Flow Rate : 0.6 - 1.0 mL/min.[14]
-
Detection : UV detection at a wavelength where this compound shows absorbance (e.g., 210-220 nm).[14]
-
Quantification : Prepare a calibration curve using a purified this compound standard of known concentrations. Analyze the plant extract and quantify the this compound content by comparing its peak area to the calibration curve.
Biosynthetic Relationship
This compound is structurally related to conessine, the most abundant alkaloid in Holarrhena. It has been suggested that conarrhimine is the parent base of the alkaloids in H. antidysenterica. The biosynthesis likely proceeds through step-wise methylation on one hand, and hydrolysis of its nitrogen ring to form this compound on the other.[11] This indicates a close biosynthetic link between these major steroidal alkaloids.
Conclusion
This compound is a key steroidal alkaloid naturally occurring in the Apocynaceae family, with Holarrhena pubescens being its principal source. The highest concentrations are found in the stem and root bark. The established protocols for extraction, based on acid-base properties, and purification via chromatography, provide a robust framework for isolating this compound for further study. The development of validated analytical methods, such as HPLC, is critical for accurate quantification and quality control of plant materials and derived products. This guide provides the foundational knowledge for researchers and professionals aiming to explore the pharmacological potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthelmintic efficacy of Holarrhena pubescens against Raillietina spp. of domestic fowl through ultrastructural, histochemical, biochemical and GLCM analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. jddtonline.info [jddtonline.info]
- 8. ijpbs.com [ijpbs.com]
- 9. Conessine - Wikipedia [en.wikipedia.org]
- 10. Conessine | C24H40N2 | CID 441082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Holarrhimine Extraction from Holarrhena antidysenterica
These application notes provide detailed protocols for the extraction, isolation, and quantification of holarrhimine, a steroidal alkaloid from the medicinal plant Holarrhena antidysenterica. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
Holarrhena antidysenterica, a plant belonging to the Apocynaceae family, is renowned in traditional medicine for its therapeutic properties, particularly in treating dysentery and diarrhea.[1] The bark and seeds of the plant are rich in a variety of steroidal alkaloids, with this compound being a significant constituent.[1][2] These alkaloids have demonstrated a range of pharmacological activities, including antibacterial, antimalarial, and acetylcholinesterase inhibition.[3][4] This document details the procedures for extracting and purifying this compound for research and development purposes.
Data Presentation: Extraction Yields and Alkaloid Content
The efficiency of alkaloid extraction from Holarrhena antidysenterica varies depending on the plant part used and the extraction methodology. The following table summarizes quantitative data reported in the literature.
| Plant Part | Extraction Method | Total Alkaloid Yield (% w/w) | This compound Yield (% w/w of bark) | Reference |
| Seeds (2.5 kg) | 90% Ethanol Extraction | 0.76% (19 g total alkaloid) | Not specified | [3] |
| Trunk Bark | Not Specified | 2.25 ± 0.06% | Not specified | [5] |
| Bark | Acid/Alcohol Extraction | 1.2 - 4.3% | 0.05% | [4][6][7] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction and purification of this compound.
Plant Material Preparation
-
Collection and Identification: Collect the bark or seeds of Holarrhena antidysenterica. Ensure proper botanical identification of the plant material. The ideal time for bark harvesting to obtain a higher concentration of phytoconstituents is from February to March.[5]
-
Drying: Thoroughly clean the collected plant material and dry it in the shade to prevent the degradation of thermolabile compounds.[5][8]
-
Pulverization: Grind the dried bark or seeds into a coarse powder using a mechanical grinder.[5][9] This increases the surface area for efficient solvent extraction.
Extraction of Total Alkaloids
Several methods can be employed for the extraction of total alkaloids. Researchers may choose the most suitable method based on available equipment and desired scale.
This method relies on the solubility of alkaloid salts in acid and the free bases in organic solvents.
-
Acidic Extraction: Macerate 0.5 g of the powdered plant material overnight with 50 ml of 5% hydrochloric acid.[10]
-
Filtration: Filter the acidic extract. Re-extract the remaining plant material (marc) twice with 20 ml of 5% hydrochloric acid and filter.[10]
-
Pooling: Combine all the filtrates.[10]
-
Basification: Basify the pooled acidic extract to a pH of approximately 9-11 using a liquor ammonia solution or sodium hydroxide (4M).[3][10] This converts the alkaloid salts into their free base form.
-
Liquid-Liquid Extraction: Transfer the basified solution to a separating funnel and extract the total alkaloids with chloroform (5 x 25 ml).[10]
-
Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.[10]
This is a common method for extracting a broad range of phytochemicals, including alkaloids.
-
Extraction: Macerate or reflux 2.5 kg of powdered plant material with 90% ethanol (2 x 16 L).[3]
-
Concentration: Evaporate the ethanol extract to dryness under reduced pressure.[3]
-
Suspension: Suspend the resulting dry extract in distilled water.[3]
-
Acid-Base Wash: Proceed with basification and liquid-liquid extraction as described in Method A (steps 4-6) to isolate the total alkaloid fraction.[3]
This method provides a more exhaustive extraction using a continuous reflux of the solvent.
-
Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of a Soxhlet extractor.
-
Extraction: Use a suitable solvent such as methanol or ethanol to continuously extract the alkaloids.[11]
-
Concentration: After several cycles, once the extraction is complete (when the solvent in the siphon arm becomes colorless), concentrate the solvent to obtain the crude extract.
-
Acid-Base Wash: Perform an acid-base wash on the crude extract as described in Method A to isolate the total alkaloids.
Purification of this compound
The crude alkaloidal extract is a complex mixture and requires further purification to isolate this compound. Column chromatography is a standard technique for this purpose.
-
Initial Fractionation (e.g., MCI-GEL Column):
-
Subject the crude alkaloidal extract to column chromatography over a non-polar resin like MCI-GEL CHP 20P.[3]
-
Elute with a gradient solvent system of methanol-water (e.g., starting from 50% MeOH and gradually increasing to 90%).[3]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the desired compounds.
-
-
Silica Gel Column Chromatography:
-
Crystallization:
-
Combine the pure fractions containing this compound and concentrate the solvent.
-
Induce crystallization by dissolving the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allowing it to cool slowly.
-
Characterization
The identity and purity of the isolated this compound should be confirmed using standard analytical techniques, including:
-
Melting Point Determination
-
Spectroscopic Methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Infrared (IR) spectroscopy.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) for purity assessment.
Visualizations
Experimental Workflow Diagram
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. ovid.com [ovid.com]
- 4. Anthelmintic efficacy of Holarrhena pubescens against Raillietina spp. of domestic fowl through ultrastructural, histochemical, biochemical and GLCM analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plantsjournal.com [plantsjournal.com]
- 6. 163. A new alkaloid from the bark of Holarrhena antidysenterica - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. jpharmsci.com [jpharmsci.com]
Application Notes and Protocols for In Vitro Studies of Holarrhimine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holarrhimine, a steroidal alkaloid, has demonstrated notable anti-cancer properties in various in vitro studies. These application notes provide a comprehensive overview of the methodologies used to assess the efficacy and mechanism of action of this compound in cancer cell lines. The protocols detailed below are based on established experimental findings and are intended to guide researchers in designing and executing their own investigations into this promising anti-cancer agent. This compound has been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in several cancer cell lines, including breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and colorectal adenocarcinoma (HT-29). Its mechanism of action involves the induction of reactive oxygen species (ROS), modulation of mitochondrial function, perturbation of F-actin polymerization, and inhibition of topoisomerase-I.[1]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Concentration (µg/mL) | Cytotoxicity (%) | Cell Viability (%) | Reference |
| HT-29 | 15 | 60.69 | 39.31 | [1] |
| MCF-7 | 15 | 53.40 | 46.59 | [1] |
| HeLa | 15 | 51.39 | 48.61 | [1] |
| KMST-6 (non-cancerous) | 15 | 20.06 | 79.94 | [1] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µg/mL) | Observation | Reference |
| HT-29 | 15 | Significant apoptosis | [1] |
| MCF-7 | 7.5 | Significantly higher apoptosis compared to HT-29 and KMST-6 | [2] |
| MCF-7 | 15 | Significant apoptosis | [1] |
| HeLa | 7.5 | Significantly higher apoptosis compared to HT-29 and KMST-6 | [2] |
| HeLa | 15 | Significant apoptosis | [1] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration | Observed Effect | Reference |
| HT-29 | Not Specified | Arrest at G0/G1 and G2/M phases | [3] |
| HeLa | Not Specified | Arrest at G0/G1 and G2/M phases | [3] |
| MCF-7 | Not Specified | Arrest at G0/G1 and G2/M phases | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Discriminate cell populations as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of action of this compound in cancer cells.
References
Application Notes and Protocols for In Vivo Evaluation of Holarrhimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holarrhimine is a steroidal alkaloid identified in plants of the Holarrhena genus, notably Holarrhena antidysenterica.[1][2][3] Traditional medicine has long utilized extracts from this plant for a variety of ailments, including dysentery, diarrhea, fever, and inflammatory conditions.[1][4] Preclinical studies on crude extracts and related steroidal alkaloids, such as conessine, have indicated potential therapeutic activities, including anti-diarrheal, anti-inflammatory, anti-diabetic, anti-malarial, and anticancer effects.[2][4][5][6][7][8] These findings provide a strong rationale for the in vivo investigation of the purified compound, this compound, to elucidate its pharmacological properties and therapeutic potential.
This document provides detailed experimental designs and protocols for the in vivo evaluation of this compound in three key therapeutic areas: inflammatory bowel disease (colitis), diabetes, and malaria. The protocols are designed to be comprehensive, guiding researchers through animal model selection, experimental procedures, and endpoint analysis.
I. Pre-formulation and Acute Toxicity Assessment
Prior to efficacy studies, it is crucial to determine the solubility, stability, and acute toxicity of this compound.
1.1. Formulation Development
A suitable vehicle for in vivo administration of this compound must be established. Due to the steroidal nature of the compound, it is anticipated that it may have low aqueous solubility.
Table 1: Suggested Vehicles for Formulation Screening
| Vehicle Composition | Rationale |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | Common suspending agent for oral administration. |
| 10% (v/v) Dimethyl sulfoxide (DMSO), 40% (v/v) Polyethylene glycol 400 (PEG400), 50% (v/v) Saline | Solubilizing system for compounds with poor water solubility for parenteral administration. |
| 2% (v/v) Tween 80 in sterile saline | Surfactant-based vehicle to improve solubility. |
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
-
Animals: Female Swiss albino mice (6-8 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound to one mouse at a starting dose of 175 mg/kg (a conservative starting point based on the high safety margin of the crude extract).
-
Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next is dosed at a lower level (e.g., 55 mg/kg).
-
The dosing continues based on the outcome of the previously dosed animal until the stopping criteria are met.
-
-
Endpoint: Determination of the LD50 and observation of any toxic signs.
II. In Vivo Efficacy Models
Based on the reported activities of Holarrhena extracts and related alkaloids, the following in vivo models are proposed to evaluate the efficacy of this compound.
A. Inflammatory Bowel Disease (IBD): Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to mimic the clinical and histological features of ulcerative colitis.[2][5][9][10]
Table 2: Experimental Groups for DSS-Induced Colitis Study
| Group | Treatment | Animal No. | Dosage | Route |
| 1 | Normal Control | 8 | Vehicle | Oral |
| 2 | DSS Control | 8 | Vehicle | Oral |
| 3 | DSS + this compound | 8 | 10 mg/kg | Oral |
| 4 | DSS + this compound | 8 | 30 mg/kg | Oral |
| 5 | DSS + this compound | 8 | 100 mg/kg | Oral |
| 6 | DSS + Sulfasalazine | 8 | 50 mg/kg | Oral |
Protocol 2: DSS-Induced Colitis in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 consecutive days. The normal control group will receive regular drinking water.
-
Treatment:
-
On day 0, start the oral administration of this compound, vehicle, or sulfasalazine.
-
Continue treatment daily for the 7 days of DSS administration and for 3 days following the cessation of DSS.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).
-
-
Termination: On day 10, euthanize the mice.
-
Endpoint Analysis:
-
Measure colon length and weight.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Homogenize a section of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon homogenates using ELISA.
-
Diagram 1: Experimental Workflow for DSS-Induced Colitis Model
Caption: Workflow for the DSS-induced colitis model.
B. Diabetes: Streptozotocin (STZ)-Induced Diabetes Model
This model is a well-established method for inducing type 1 diabetes in rodents through the selective destruction of pancreatic β-cells.[3][11][12][13][14]
Table 3: Experimental Groups for STZ-Induced Diabetes Study
| Group | Treatment | Animal No. | Dosage | Route |
| 1 | Normal Control | 8 | Vehicle | Oral |
| 2 | Diabetic Control | 8 | Vehicle | Oral |
| 3 | Diabetic + this compound | 8 | 10 mg/kg | Oral |
| 4 | Diabetic + this compound | 8 | 30 mg/kg | Oral |
| 5 | Diabetic + this compound | 8 | 100 mg/kg | Oral |
| 6 | Diabetic + Glibenclamide | 8 | 5 mg/kg | Oral |
Protocol 3: STZ-Induced Diabetes in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (50 mg/kg) dissolved in cold citrate buffer (0.1 M, pH 4.5).
-
The normal control group will receive an injection of the citrate buffer vehicle.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure blood glucose levels from the tail vein.
-
Rats with fasting blood glucose levels above 250 mg/dL will be considered diabetic and included in the study.
-
-
Treatment:
-
Commence daily oral administration of this compound, vehicle, or glibenclamide.
-
Continue treatment for 28 days.
-
-
Monitoring:
-
Measure fasting blood glucose levels weekly.
-
Monitor body weight weekly.
-
Perform an oral glucose tolerance test (OGTT) on day 28.
-
-
Termination: At the end of the 28-day treatment period, euthanize the rats.
-
Endpoint Analysis:
-
Collect blood for biochemical analysis (insulin, HbA1c, lipid profile).
-
Harvest the pancreas for histological examination (H&E and immunohistochemistry for insulin).
-
Diagram 2: Experimental Workflow for STZ-Induced Diabetes Model
Caption: Workflow for the STZ-induced diabetes model.
C. Malaria: Plasmodium berghei Infection Model
This is a widely used and reproducible model for screening potential anti-malarial agents.[7][8][15][16][17][18][19] The experimental design is based on the successful in vivo evaluation of conessine.[7][8]
Table 4: Experimental Groups for P. berghei Infection Study
| Group | Treatment | Animal No. | Dosage | Route |
| 1 | Uninfected Control | 6 | Vehicle | Oral |
| 2 | Infected Control | 6 | Vehicle | Oral |
| 3 | Infected + this compound | 6 | 5 mg/kg | Oral |
| 4 | Infected + this compound | 6 | 10 mg/kg | Oral |
| 5 | Infected + this compound | 6 | 20 mg/kg | Oral |
| 6 | Infected + Chloroquine | 6 | 5 mg/kg | Oral |
Protocol 4: P. berghei Infection in Mice (4-Day Suppressive Test)
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Infection:
-
Inject mice intraperitoneally with 1x10^7 P. berghei infected red blood cells.
-
-
Treatment:
-
Two hours after infection, administer the first oral dose of this compound, vehicle, or chloroquine.
-
Continue treatment daily for 4 consecutive days (Day 0 to Day 3).
-
-
Monitoring:
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa stain.
-
-
Endpoint Analysis:
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of 1000 red blood cells under a microscope.
-
Calculate the percentage of suppression of parasitemia relative to the infected control group.
-
Monitor the survival of the mice for up to 30 days.
-
At the end of the study, collect blood for liver and kidney function tests (ALT, AST, creatinine, urea).
-
Diagram 3: Signaling Pathway Potentially Modulated by this compound in Inflammation
Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
III. Data Presentation and Interpretation
All quantitative data from these studies should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple group comparisons. A p-value of less than 0.05 will be considered statistically significant. The results will be summarized in tables for easy comparison between treatment groups. This structured approach will facilitate a clear understanding of the dose-response relationship and the therapeutic potential of this compound in each of the tested in vivo models.
References
- 1. Steroidal alkaloids defence metabolism and plant growth are modulated by the joint action of gibberellin and jasmonate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 11. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Rodent malaria parasite culture protocol [protocols.io]
- 16. Plasmodium berghei malaria model – biology and technologies – P.BERGHEI [pberghei.nl]
- 17. Current status of experimental models for the study of malaria | Parasitology | Cambridge Core [cambridge.org]
- 18. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miguelprudencio.com [miguelprudencio.com]
Application Note & Protocol: Cell-Based Assays to Determine Holarrhimine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Holarrhimine is a steroidal alkaloid found in plants of the Holarrhena genus, such as Holarrhena pubescens (formerly known as Holarrhena antidysenterica).[1][2] Traditionally, extracts from these plants have been used in medicine to treat various ailments.[1][2] Steroidal alkaloids as a class of compounds have garnered significant interest in oncology research due to their potential cytotoxic effects against various cancer cell lines.[3][4] Preliminary studies on extracts from Holarrhena species have demonstrated cytotoxic activity against a range of human cancer cell lines, including those from the lung, colon, breast, and liver, suggesting the potential of their constituent compounds as anticancer agents.[5][6][7][8]
This application note provides detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxicity of purified this compound. The described assays will enable researchers to determine its dose-dependent effects on cell viability, membrane integrity, and the induction of apoptosis.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and treatment, followed by a series of assays to measure different aspects of cell health and death.
Figure 1: Experimental workflow for this compound cytotoxicity testing.
Experimental Protocols
Herein are detailed protocols for three key cell-based assays to evaluate the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] Loss of cell membrane integrity results in the leakage of this cytoplasmic enzyme.[10][11]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to vehicle controls, prepare a maximum LDH release control by adding a lysis buffer (provided in the kit) to a set of wells 45 minutes before the end of the incubation period.[10]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Caspase-Glo® 3/7 Assay for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. A hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7.
Materials:
-
This compound
-
Selected cancer cell line
-
White-walled 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with a serial dilution of this compound as described in the MTT protocol.
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Presentation
The results from the cytotoxicity assays should be summarized to allow for easy comparison and determination of the compound's potency. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, should be calculated for each cell line and time point.
Table 1: Cytotoxicity Profile of this compound against Various Cancer Cell Lines
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 (Lung) | MTT | 85.2 | 62.5 | 45.1 |
| LDH | >100 | 95.3 | 78.4 | |
| Caspase 3/7 | 75.9 | 55.8 | 39.7 | |
| MCF-7 (Breast) | MTT | 68.4 | 49.1 | 33.6 |
| LDH | 98.6 | 81.2 | 65.9 | |
| Caspase 3/7 | 60.3 | 42.7 | 29.8 | |
| HepG2 (Liver) | MTT | 92.1 | 75.3 | 58.9 |
| LDH | >100 | >100 | 89.2 | |
| Caspase 3/7 | 81.5 | 68.4 | 51.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Potential Signaling Pathway
Steroidal alkaloids have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.[3] A plausible mechanism for this compound-induced cytotoxicity could involve the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.
Figure 2: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxic activity of leaves extracts of Holarrhena antidysenterica against some human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Methanol Extract of Holarrhena antidysenterica Inhibits the Growth of Human Oral Squamous Cell Carcinoma Cells and Osteoclastogenesis of Bone Marrow Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Holarrhimine in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holarrhimine is a steroidal alkaloid found in the plant Holarrhena pubescens (formerly Holarrhena antidysenterica), a species with a long history of use in traditional medicine for treating dysentery, diarrhea, and other ailments.[1][2] The plant is known to be rich in various alkaloids, with conessine being one of the most studied for its antimicrobial properties.[3][4][5] While research has demonstrated the antimicrobial potential of crude extracts and other isolated alkaloids from Holarrhena pubescens against a range of pathogenic bacteria, specific data on this compound remains less abundant.[1][2][6] These application notes provide a framework for researchers to conduct antimicrobial susceptibility testing of this compound and related alkaloids.
The alkaloids from Holarrhena antidysenterica have shown significant antibacterial activity against various pathogens, including enteropathogenic Escherichia coli (EPEC).[7] Some of the steroidal alkaloids, like conessine, have been shown to act as efflux pump inhibitors, which can enhance the efficacy of conventional antibiotics.[3][8] This suggests a potential dual role for these compounds: as standalone antimicrobial agents and as adjuvants in combination therapies to combat multidrug-resistant bacteria.[9]
Data Presentation: Antimicrobial Activity of Holarrhena Alkaloids and Extracts
The following tables summarize the antimicrobial activity of various extracts and isolated compounds from Holarrhena pubescens. It is important to note that while this compound is a known constituent, the specific antimicrobial activity data for purified this compound is limited in the available literature. The data presented here for related compounds and extracts can serve as a reference for designing experiments with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Holarrhena Alkaloids and Extracts
| Compound/Extract | Test Organism | MIC (µg/mL) | Reference |
| Holarrifine-24ol | Shigella dysenteriae | 20 | [10][11] |
| Conessine | Micrococcus luteus ATCC 9341 | 15.6 (µ g/disc ) | [5][12] |
| Ethanolic Leaf Extract | MDR Pseudomonas aeruginosa | 6250 | [9] |
Table 2: Zone of Inhibition of Holarrhena Alkaloids and Extracts
| Compound/Extract | Concentration | Test Organism | Zone of Inhibition (mm) | Reference |
| Holarrifine-24ol | 250 µ g/disc | Salmonella typhi | 24 | [10][11] |
| Holarrifine-24ol | 250 µ g/disc | Shigella dysenteriae | 24 | [10][11] |
| Methanolic Bark Extract | 100% | Staphylococcus aureus | 10.05 | [13] |
| Methanolic Bark Extract | 100% | Salmonella typhimurium | 6.65 | [13] |
| Methanolic Bark Extract | 100% | Escherichia coli | 2.7 | [13] |
Experimental Protocols
The following are generalized protocols for determining the antimicrobial susceptibility of this compound. These should be adapted and optimized based on the specific research question, the properties of the purified compound, and the microorganisms being tested.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Purified this compound
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., gentamicin, ampicillin)
-
Negative control (medium only)
-
Solvent control
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.
-
Serial Dilutions:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will result in a final volume of 110 µL per well.
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum, but no this compound.
-
Negative Control: A well containing only MHB.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound, MHB, and the bacterial inoculum to ensure the solvent has no antimicrobial activity.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[14]
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Purified this compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Sterile swabs
-
Solvent for this compound
-
Positive control antibiotic disks
-
Solvent control disks
-
Incubator
Procedure:
-
Preparation of this compound Disks:
-
Dissolve a known weight of this compound in a suitable solvent to achieve the desired concentration.
-
Impregnate sterile filter paper disks with a known volume of the this compound solution and allow them to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the 0.5 McFarland bacterial suspension.
-
Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Also, place a positive control antibiotic disk and a solvent control disk (impregnated only with the solvent) on the plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Postulated Mechanism of Action: Efflux Pump Inhibition
Some steroidal alkaloids from Holarrhena species, such as conessine, are thought to exert their antimicrobial effect, at least in part, by inhibiting bacterial efflux pumps. These pumps are responsible for expelling antibiotics from the bacterial cell, contributing to multidrug resistance. By blocking these pumps, the alkaloids can increase the intracellular concentration of antibiotics, restoring their efficacy.
Caption: Postulated mechanism of efflux pump inhibition by this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of holarrhena antidysenterica wall. [wisdomlib.org]
- 5. Antimicrobial activity of the methanolic bark extract of Holarrhena pubescens (Buch. Ham), its fractions and the pure compound conessine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial and antidiarrhoeal effects of alkaloids of Holarrhena antidysenterica WALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fspublishers.org [fspublishers.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijsr.net [ijsr.net]
- 14. idexx.dk [idexx.dk]
Techniques for isolating pure Holarrhimine from crude extracts
Application Notes: Isolating Pure Holarrhimine
Introduction this compound is a steroidal alkaloid found in plants of the Holarrhena genus, particularly Holarrhena antidysenterica (also known as Holarrhena pubescens).[1][2][3][4] This plant is a rich source of various structurally similar alkaloids, including conessine, isoconessimine, and conarrhimine, which makes the isolation of pure this compound a significant challenge.[2][3][5][6][7] this compound and its related compounds are of interest to researchers for their potential pharmacological activities. These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of this compound from crude plant extracts.
Principle of Isolation The isolation of this compound, like other steroidal alkaloids, relies on a multi-step process that exploits its basic nature and physicochemical properties. The general strategy involves:
-
Acid-Base Extraction: Alkaloids are basic compounds that form water-soluble salts in acidic conditions. This property is used to separate them from neutral and acidic compounds present in the crude plant extract. The powdered plant material is first treated with an acidic solution to extract the alkaloids as salts. The aqueous solution is then made basic (alkaline), which neutralizes the alkaloid salts, converting them back to their free base form. These now water-insoluble bases can be extracted using an immiscible organic solvent like chloroform.[8][9]
-
Chromatographic Purification: The crude alkaloid mixture obtained from the acid-base extraction contains several related compounds. Separating this compound from this complex mixture requires high-resolution chromatographic techniques. Column chromatography using adsorbents like basic alumina or silica gel is a common method.[6] The separation is achieved by eluting the column with a gradient of solvents, which separates the alkaloids based on their differing polarities and affinities for the stationary phase.
-
Analytical Monitoring: Throughout the purification process, techniques like Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are used to monitor the separation and identify the fractions containing the target compound.[1][7][10][11] Specific spray reagents, such as Dragendorff's reagent, are used to visualize the alkaloid spots on the TLC plates.[7]
Quantitative Data
The yield of alkaloids from Holarrhena antidysenterica can vary based on the plant part, geographical source, and extraction method. The following table summarizes key quantitative data reported in the literature.
| Parameter | Plant Part | Value | Reference |
| Total Alkaloid Content | Stem Bark | 0.22% to 4.2% w/w | [9] |
| Total Alkaloid Content | Trunk Bark | 2.25 ± 0.06% | [12] |
| This compound Yield | Bark | ~0.05% w/w | [13] |
| Total Alkaloid Content | Seeds | ~1.825% w/w | [9] |
| Total Phenols | Trunk Bark | 7.51 ± 0.12% | [12] |
| Tannins | Trunk Bark | 8.61 ± 0.10% | [12] |
Experimental Workflow & Protocols
The overall workflow for isolating this compound is depicted below. It begins with the preparation of the plant material and proceeds through extraction, partitioning, and final chromatographic purification.
Caption: Workflow for the isolation of this compound.
Protocol 1: Extraction of Total Alkaloids from Holarrhena antidysenterica Bark
This protocol is based on the principles of acid-base extraction for alkaloids.[8][9]
Materials:
-
Dried, powdered stem bark of Holarrhena antidysenterica
-
5% (v/v) Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (Liquor Ammonia)
-
Chloroform
-
Anhydrous Sodium Sulphate
-
Large glass beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separatory funnel (2L or appropriate size)
-
pH indicator strips or pH meter
-
Rotary evaporator
Procedure:
-
Maceration: Weigh 500 g of the powdered stem bark and place it in a large flask. Add 2.5 L of 5% HCl. Stir the mixture thoroughly and allow it to macerate overnight (approx. 16-18 hours) with occasional stirring.
-
Filtration: Filter the acidic mixture through a Buchner funnel to separate the acidic extract from the solid plant material (marc).
-
Re-extraction of Marc: Transfer the marc back into the flask and add another 1 L of 5% HCl. Stir for 2-3 hours and filter again. Repeat this step one more time.
-
Pooling Extracts: Combine all the acidic filtrates. This aqueous solution contains the alkaloids as hydrochloride salts.
-
Basification: Transfer the pooled acidic extract to a large beaker placed in an ice bath (the neutralization reaction is exothermic). Slowly add concentrated ammonium hydroxide while stirring continuously. Monitor the pH and continue adding ammonia until the pH of the solution reaches approximately 9-10. A precipitate of the alkaloid free bases may form.
-
Solvent Extraction: Transfer the basified aqueous mixture to a large separatory funnel. Add 500 mL of chloroform and shake vigorously for 5-10 minutes, periodically venting the funnel. Allow the layers to separate completely.
-
Collection of Organic Layer: Drain the lower chloroform layer into a clean, dry flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer four more times with 250 mL of chloroform each time to ensure complete extraction of the alkaloids.
-
Drying: Combine all the chloroform extracts and add anhydrous sodium sulphate to remove any residual water. Swirl the flask and let it stand for 30 minutes. Filter the chloroform extract to remove the sodium sulphate.
-
Concentration: Concentrate the dried chloroform extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C. This will yield a semi-solid or solid residue, which is the crude total alkaloid mixture.
Protocol 2: Chromatographic Separation and Isolation of this compound
This protocol outlines a general procedure for separating the crude alkaloid mixture using column chromatography.[6] The exact solvent system may require optimization.
Materials:
-
Crude total alkaloid mixture (from Protocol 1)
-
Basic Alumina (for column chromatography)
-
Solvents: Benzene, Ethyl Acetate (EtOAc) of analytical grade
-
Glass chromatography column
-
Cotton wool or glass wool
-
Collection tubes or flasks
-
TLC plates (Silica gel 60 F254)
-
Dragendorff's reagent for visualization
Procedure:
-
Column Packing: Prepare a slurry of basic alumina in benzene. Plug the bottom of the chromatography column with cotton or glass wool and pack the column with the slurry, ensuring no air bubbles are trapped. Allow the solvent to drain until it is just above the level of the stationary phase.
-
Sample Loading: Dissolve a known amount of the crude alkaloid mixture (e.g., 10 g) in a minimal volume of the initial eluting solvent (benzene). Carefully load this solution onto the top of the column.
-
Elution: Begin the elution process with pure benzene. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the benzene-EtOAc mixture. For example, you can use a gradient as follows:
-
100% Benzene
-
Benzene-EtOAc (95:5)
-
Benzene-EtOAc (90:10)
-
Benzene-EtOAc (80:20)
-
...and so on, up to 100% EtOAc.
-
-
Fraction Collection: Collect the eluate in separate, labeled tubes (e.g., 20-25 mL fractions).
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in an appropriate solvent system (e.g., Toluene:Ethyl acetate:Diethylamine 6.5:2.5:1 v/v/v).[11]
-
Visualization: After developing, dry the TLC plate and spray it with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.
-
Pooling Fractions: Combine the fractions that show a similar spot profile on the TLC, corresponding to pure this compound. This compound is a more polar alkaloid compared to conessine and will likely elute at higher concentrations of ethyl acetate.
-
Final Purification: Evaporate the solvent from the pooled fractions to obtain the purified this compound. Recrystallization from a suitable solvent (e.g., hot ethyl acetate or alcohol) can be performed for further purification if necessary.[14] The identity and purity should be confirmed using spectroscopic methods like NMR and mass spectrometry.[5][6]
References
- 1. ijrh.org [ijrh.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Steroidal alkaloids from Holarrhena antidysenterica (L.) WALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 163. A new alkaloid from the bark of Holarrhena antidysenterica - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. ijsr.net [ijsr.net]
- 11. researchgate.net [researchgate.net]
- 12. plantsjournal.com [plantsjournal.com]
- 13. ias.ac.in [ias.ac.in]
- 14. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Detection of Holarrhimine in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holarrhimine is a steroidal alkaloid found in plants of the Holarrhena genus, which have been traditionally used in medicine for various ailments. With the growing interest in the pharmacological properties of natural products, sensitive and specific analytical methods are required for the pharmacokinetic and toxicological assessment of compounds like this compound. This document provides a detailed protocol for the quantitative analysis of this compound in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for research and drug development purposes.
Due to the absence of a commercially available stable isotope-labeled internal standard for this compound, this protocol recommends the use of a structurally similar compound as an internal standard (IS). It is, however, highly recommended to synthesize a stable isotope-labeled version of this compound for optimal quantitative accuracy.
Experimental Protocols
Sample Preparation
The following protocol describes a liquid-liquid extraction (LLE) procedure suitable for the extraction of this compound from a plasma matrix. This procedure can be adapted for other biological matrices with appropriate modifications.
Materials:
-
Blank plasma
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally related steroidal alkaloid not present in the sample)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 50 µL of 0.1 M Sodium hydroxide to basify the sample.
-
Vortex for 30 seconds.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Linear gradient from 95% to 5% B
-
7.1-9 min: Hold at 5% B for column re-equilibration.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺) for this compound: m/z 333.3.
-
Predicted Product Ions for this compound: Based on the structure of this compound (C21H36N2O, exact mass: 332.2828), potential product ions resulting from the loss of water (H₂O) or ammonia (NH₃) and fragmentation of the side chain can be monitored. The two most intense and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
-
Proposed MRM transitions to be optimized:
-
333.3 → 315.3 (Loss of H₂O)
-
333.3 → 316.3 (Loss of NH₃)
-
333.3 → 272.2 (Cleavage of the side chain)
-
-
-
Collision Energy (CE) and other MS parameters: These will need to be optimized for this compound and the chosen internal standard on the specific instrument being used.
Data Presentation
Quantitative data from method validation should be summarized in tables for clarity and easy comparison. Below are example tables with hypothetical data representing typical performance characteristics for a validated LC-MS/MS method.
Table 1: Method Validation Parameters
| Parameter | Recommended Acceptance Criteria | Hypothetical Result for this compound |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Within accuracy and precision limits | 1000 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent, precise, and reproducible | 85-95% |
| Matrix Effect (%) | Within acceptable limits | 90-110% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for method validation.
Preparation of Holarrhimine Stock Solutions for Experimental Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Holarrhimine is a steroidal alkaloid isolated from plants of the Holarrhena genus, notably Holarrhena pubescens (formerly Holarrhena antidysenterica).[1][2] This compound, along with other alkaloids from this plant, has been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] Proper preparation of this compound stock solutions is a critical first step for obtaining reliable and reproducible results in in vitro and in vivo experimental studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Properties of this compound
This compound is characterized as a steroidal alkaloid. While specific quantitative solubility data for this compound is limited in publicly available literature, historical accounts and the general properties of similar alkaloids suggest it is sparingly soluble in water but soluble in various organic solvents.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative information for the preparation of this compound stock solutions based on data from related compounds and general laboratory practices.
| Parameter | Recommended Value/Range | Notes |
| Solvents | Dimethyl sulfoxide (DMSO), Ethanol (95-100%), Methanol | DMSO is a common solvent for preparing high-concentration stock solutions for in vitro assays due to its high solvating power for organic molecules.[8][9] Ethanol and methanol are also viable options.[6] |
| Stock Solution Concentration | 1-10 mg/mL (Higher concentrations may be possible depending on solubility in the chosen solvent) | A trial at a small scale is recommended to determine the maximum solubility. |
| Storage Temperature | -20°C to -80°C | Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. |
| Storage Duration | Prepare fresh or store for short periods (days to weeks) at low temperatures. | The stability of this compound in solution has not been extensively studied. For long-term studies, it is advisable to prepare fresh solutions. |
| Typical Experimental Concentration | 1-100 µg/mL | Extracts from Holarrhena antidysenterica have shown cytotoxic effects in this range.[10][11][12] The optimal concentration should be determined empirically for each specific assay. |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Preparation: Work in a clean, designated area, such as a laminar flow hood, to maintain sterility for cell-based experiments.
-
Weighing this compound:
-
Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.
-
Carefully weigh 10 mg of this compound powder into the microcentrifuge tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
-
Solubilization:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If necessary, gentle warming in a water bath (37°C) can be applied, but be cautious of potential degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the stock.
-
Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C in the dark.
-
Workflow for Preparing this compound Stock Solution
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Considerations (Hypothetical)
While the specific signaling pathways modulated by this compound are not fully elucidated, its cytotoxic effects suggest potential interference with fundamental cellular processes. A hypothetical pathway that could be investigated is the induction of apoptosis.
Caption: Hypothetical apoptotic pathway induced by this compound.
Safety Precautions
-
This compound is a bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated solutions.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
Conclusion
This application note provides a comprehensive protocol for the preparation of this compound stock solutions for experimental use. Adherence to these guidelines will help ensure the consistency and reliability of experimental results. Due to the limited availability of specific stability data for this compound, it is recommended to prepare fresh solutions when possible and to perform validation experiments to ensure the activity of stored stock solutions.
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxic activity of leaves extracts of Holarrhena antidysenterica against some human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. phytojournal.com [phytojournal.com]
Application of Holarrhimine in Anti-inflammatory Research: Notes and Protocols
Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of extracts from the plant Holarrhena antidysenterica, which contains the steroidal alkaloid Holarrhimine. However, specific quantitative data and detailed mechanistic studies on the isolated compound this compound are limited. The following application notes and protocols are based on the broader research conducted on Holarrhena antidysenterica extracts and serve as a guide for investigating the anti-inflammatory potential of this compound.
Introduction
This compound is a steroidal alkaloid found in the plant Holarrhena antidysenterica, a shrub traditionally used in Ayurvedic medicine to treat various ailments, including inflammatory conditions.[1][2][3][4][5][6] Preclinical studies on extracts of Holarrhena antidysenterica have demonstrated significant anti-inflammatory effects, suggesting that its constituent alkaloids, such as this compound, may contribute to this activity. This document provides an overview of the potential applications of this compound in anti-inflammatory research, along with detailed protocols for key experimental assays.
Data Presentation: Anti-inflammatory Activity of Holarrhena Extracts
The following tables summarize the quantitative data from studies on the anti-inflammatory effects of Holarrhena antidysenterica and Holarrhena pubescens extracts. These values can serve as a reference for designing experiments with isolated this compound.
Table 1: In Vitro Anti-inflammatory Activity of Holarrhena Extracts
| Extract/Fraction | Assay | Target | IC50 Value / % Inhibition | Reference |
| H. pubescens Chloroform Fraction | Albumin Denaturation | Protein Denaturation | IC50: 27.41 ± 1.16 µg/mL | [2] |
| H. pubescens Chloroform Fraction | Albumin Denaturation | Protein Denaturation | 68.37 ± 1.11% inhibition at 50 µg/mL | [2][7][8][9][10] |
| H. antidysenterica Butanol Fraction | Albumin Denaturation | Protein Denaturation | 55.81 ± 2.05% protection | [1] |
| H. antidysenterica Ethyl Acetate Fraction | Nitric Oxide (NO) Scavenging | Nitric Oxide | 30.39 ± 1.37% inhibition | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Holarrhena Extracts
| Extract/Fraction | Animal Model | Dosage | Effect | Reference |
| H. antidysenterica Methanolic Leaf Extract | Carrageenan-induced rat paw edema | 100 mg/kg | Significant inhibition of paw edema | [11] |
| H. antidysenterica Methanolic Leaf Extract | Carrageenan-induced rat paw edema | 200 mg/kg | Dose-dependent inhibition of paw edema | [11] |
| H. pubescens Chloroform Fraction | Adjuvant-induced arthritis in rats | 400 mg/kg (oral) | 75.16% inhibition of paw edema | [2][7][8][9][10] |
Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is pending, it is hypothesized to act on these pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the non-toxic concentration range of this compound for subsequent in vitro assays.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare various concentrations of this compound in DMEM.
-
Remove the medium from the wells and replace it with the this compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells as in the MTT assay.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β released by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
LPS
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the Nitric Oxide Production Assay to culture, pre-treat, and stimulate the cells.
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Culture, pre-treat with this compound, and stimulate RAW 264.7 cells with LPS for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
While direct experimental data on the anti-inflammatory properties of isolated this compound is currently scarce, the existing research on Holarrhena antidysenterica extracts provides a strong rationale for its investigation. The protocols and data presented here offer a comprehensive framework for researchers to explore the potential of this compound as a novel anti-inflammatory agent. Future studies should focus on isolating this compound and systematically evaluating its efficacy and mechanism of action in various in vitro and in vivo models of inflammation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. rjptonline.org [rjptonline.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Holarrhena Antidysenterica - Ayurvedic Herb [star-ayurveda.com]
- 5. jddtonline.info [jddtonline.info]
- 6. jddtonline.info [jddtonline.info]
- 7. doaj.org [doaj.org]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of antimicrobial, free radical scavenging, and anti-inflammatory activities of Holarrhena pubescens (Buch.-Ham.) Wall. seeds using in vitro methods and evaluation of antiarthritic potential using an in vivo method [herbmedpharmacol.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using Holarrhimine and Related Steroidal Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holarrhimine is a steroidal alkaloid predominantly found in the plant species Holarrhena pubescens (also known as Holarrhena antidysenterica). This class of compounds has garnered significant interest in the scientific community for its diverse pharmacological activities. Of particular note is the potential of this compound and its structural analogs to act as enzyme inhibitors, a characteristic that underpins many of their therapeutic effects. Extracts and isolated alkaloids from Holarrhena species have demonstrated inhibitory activity against several key enzymes, including acetylcholinesterase (AChE), which is a primary target in the management of Alzheimer's disease.[1][2][3] While specific quantitative inhibitory data for this compound against a broad range of enzymes is still emerging in publicly available literature, the activity of co-occurring and structurally similar alkaloids provides a strong basis for investigating this compound's potential.
These application notes provide a comprehensive overview of the in vitro enzyme inhibitory assays relevant to this compound and related Holarrhena alkaloids. Detailed protocols for assessing the inhibition of acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and lipase are presented to facilitate further research into the therapeutic potential of this compound class.
Data Presentation: Enzyme Inhibition by Holarrhena Alkaloids
While specific IC50 values for this compound are not widely reported, the following table summarizes the inhibitory activities of closely related steroidal alkaloids isolated from Holarrhena species against key enzymes. This data serves as a valuable reference for designing and interpreting experiments with this compound.
| Compound Name | Enzyme Target | IC50 Value (µM) | Source Organism |
| Conessimine | Acetylcholinesterase (AChE) | 4 | Holarrhena antidysenterica[1] |
| Conessine | Acetylcholinesterase (AChE) | Not specified, but active | Holarrhena antidysenterica[1] |
| Conarrhimin | Acetylcholinesterase (AChE) | 28 | Holarrhena antidysenterica[1] |
| Conimin | Acetylcholinesterase (AChE) | Not specified, but active | Holarrhena antidysenterica[1] |
| Mokluangin A-C & Antidysentericine | Acetylcholinesterase (AChE) | 1.44 - 23.22 | Holarrhena pubescens[3] |
| Holarrhena pubescens extract | α-Glucosidase | % inhibition reported, IC50 not specified | Holarrhena pubescens[4] |
| Holarrhena pubescens extract | Lipase | % inhibition reported, IC50 not specified | Holarrhena pubescens[5] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used spectrophotometric method developed by Ellman et al.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
This compound or related alkaloid (test compound)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare a 0.22 U/mL solution of AChE in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
120 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations.
-
20 µL of DTNB solution.
-
-
Mix gently and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents except the test compound (replace with buffer/solvent).
-
Positive Control: A known AChE inhibitor (e.g., Galantamine).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Workflow for the in vitro AChE inhibition assay.
Butyrylcholinesterase (BChE) Inhibition Assay
The protocol for BChE inhibition is very similar to the AChE assay, with butyrylthiocholine iodide (BTCI) used as the substrate.
Materials:
-
Butyrylcholinesterase (BChE) from equine serum (or other suitable source)
-
This compound or related alkaloid (test compound)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure: Follow the same procedure as for the AChE inhibition assay, but replace AChE with BChE and ATCI with BTCI.
α-Glucosidase Inhibition Assay
Principle: α-Glucosidase catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is measured at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound or related alkaloid (test compound)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions in phosphate buffer.
-
Prepare a 1 mM solution of pNPG in phosphate buffer.
-
Prepare a 1 U/mL solution of α-glucosidase in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
50 µL of phosphate buffer (pH 6.8)
-
10 µL of the test compound solution at various concentrations.
-
-
Add 10 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents except the test compound.
-
Positive Control: A known α-glucosidase inhibitor (e.g., Acarbose).
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 value.
-
Lipase Inhibition Assay
Principle: Pancreatic lipase hydrolyzes the substrate p-nitrophenyl palmitate (pNPP) to p-nitrophenol, which can be measured spectrophotometrically at 410 nm.
Materials:
-
Porcine pancreatic lipase
-
This compound or related alkaloid (test compound)
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (50 mM, pH 8.0) containing Triton X-100 (0.1%)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent and make serial dilutions in Tris-HCl buffer.
-
Prepare a 10 mM solution of pNPP in isopropanol.
-
Prepare a 1 mg/mL solution of pancreatic lipase in Tris-HCl buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
80 µL of Tris-HCl buffer
-
10 µL of the test compound solution at various concentrations.
-
10 µL of the lipase solution.
-
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP solution.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 410 nm.
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents except the test compound.
-
Positive Control: A known lipase inhibitor (e.g., Orlistat).
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 value.
-
Signaling Pathways and Logical Relationships
Cholinergic Signaling Pathway
Acetylcholinesterase plays a crucial role in the cholinergic synapse by terminating the signal transmission. It does so by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism of action for several drugs used to treat the symptoms of Alzheimer's disease. Butyrylcholinesterase can also hydrolyze acetylcholine and its role becomes more significant in the advanced stages of Alzheimer's disease.
Role of AChE and its inhibition in a cholinergic synapse.
Carbohydrate Metabolism and α-Glucosidase Inhibition
In the small intestine, α-glucosidase is a key enzyme responsible for breaking down complex carbohydrates (oligosaccharides and disaccharides) into monosaccharides, primarily glucose, which can then be absorbed into the bloodstream. Inhibition of α-glucosidase slows down carbohydrate digestion and absorption, leading to a more gradual increase in postprandial blood glucose levels. This mechanism is utilized by certain anti-diabetic drugs.
Inhibition of α-glucosidase in carbohydrate metabolism.
Lipid Metabolism and Lipase Inhibition
Pancreatic lipase is a critical enzyme in the digestion of dietary fats (triglycerides). It breaks down triglycerides into fatty acids and monoglycerides, which can then be absorbed by the intestines. Inhibiting pancreatic lipase reduces the absorption of dietary fats, which can be a therapeutic strategy for managing obesity and hyperlipidemia.
Inhibition of pancreatic lipase in lipid metabolism.
References
- 1. ovid.com [ovid.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Acetylcholinesterase inhibitory activity and molecular docking study of steroidal alkaloids from Holarrhena pubescens barks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Hypolipidemic and Antihyperlipidemic Effects of Holarrhena pubescens Methanolic Extract Is Mediated through Inhibition of Lipase Activity and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Holarrhimine: A Steroidal Alkaloid for Investigating Novel Pharmacological Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Holarrhimine, a steroidal alkaloid isolated from the medicinal plant Holarrhena pubescens (also known as Holarrhena antidysenterica), presents a compelling tool for the study of steroidal alkaloid pharmacology. Traditionally, extracts of H. pubescens have been used in Ayurvedic and other traditional medicine systems to treat a variety of ailments, including dysentery, diarrhea, and other gastrointestinal disorders.[1][2][3] Modern phytochemical analysis has identified a range of bioactive compounds within this plant, with this compound being a notable constituent alongside other alkaloids like conessine.[1][2]
These application notes provide a summary of the current understanding of this compound's pharmacological potential, along with detailed protocols for its study. The information is intended to guide researchers in exploring its mechanism of action and potential therapeutic applications. While specific quantitative data and detailed mechanistic studies on this compound are still emerging, this document consolidates the available information to facilitate further research.
Pharmacological Profile
The pharmacological activities of Holarrhena pubescens extracts are well-documented, and while many of these effects are attributed to the total alkaloid content, they provide a foundational understanding of the potential activities of this compound.
Table 1: Summary of Pharmacological Activities of Holarrhena pubescens Extracts and Related Alkaloids
| Pharmacological Activity | Compound/Extract | Quantitative Data (where available) | Reference |
| Antiprotozoal | |||
| Antiamoebic | Kurchamine (this compound) Stereoisomers | Comparative activity of stereoisomers evaluated | [4] |
| Antimicrobial | |||
| Antibacterial | Holarrifine-24-ol (related alkaloid) | MIC against S. dysenteriae: 20 µg/mL | [5] |
| Anticancer | |||
| Cytotoxic Activity | H. pubescens 95% ethanolic leaf extract | 71-99% growth inhibition against various human cancer cell lines at 100 µg/mL | [6] |
| Other Activities | |||
| CNS Depressant | H. pubescens methanolic bark extract | Decreased grip strength and locomotive activity in mice | [7] |
| Hypotensive | Holamide and Pubscinine (related alkaloids) | Dose-dependent fall in blood pressure in anesthetized rats | [8] |
| Antidiabetic | H. pubescens hydro-methanolic seed extract | Inhibition of α-glucosidase | [7] |
Experimental Protocols
The following protocols are provided as a guide for researchers interested in studying the pharmacological properties of this compound.
Protocol 1: Isolation of this compound from Holarrhena pubescens
This protocol provides a general method for the extraction and isolation of alkaloids from H. pubescens, which can be adapted for the specific isolation of this compound.
Materials:
-
Dried and powdered bark of Holarrhena pubescens
-
Methanol
-
Chloroform
-
n-Hexane
-
Ammonia solution (10%)
-
Silica gel (60-120 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvents for TLC (e.g., Chloroform:Methanol mixtures)
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Extraction:
-
Macerate the powdered bark of H. pubescens with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Alternatively, perform successive solvent extraction using solvents of increasing polarity (e.g., n-hexane, chloroform, and then methanol).
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with chloroform to remove neutral and acidic impurities.
-
Make the aqueous layer alkaline (pH 9-10) with ammonia solution.
-
Extract the liberated alkaloids with chloroform.
-
Wash the chloroform layer with water, dry it over anhydrous sodium sulfate, and concentrate to obtain the total alkaloid fraction.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of chloroform and then methanol.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing this compound based on TLC comparison with a reference standard (if available) or by further spectroscopic analysis (NMR, MS).
-
Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Protocol 2: In Vitro Antiprotozoal (Antiamoebic) Activity Assay
This protocol is based on methods used for evaluating the antiamoebic activity of natural products.
Materials:
-
Entamoeba histolytica trophozoites
-
TYI-S-33 medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO, at various concentrations)
-
Metronidazole (as a positive control)
-
96-well microtiter plates
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culturing of E. histolytica:
-
Maintain axenic cultures of E. histolytica trophozoites in TYI-S-33 medium at 37°C.
-
Harvest the trophozoites in the logarithmic growth phase for the assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and metronidazole in the culture medium.
-
Seed the trophozoites into 96-well plates at a density of 1 x 10^4 cells/well.
-
Add the different concentrations of this compound and metronidazole to the wells. Include a solvent control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Determination of Viability:
-
After incubation, determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion assay.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of the parasite growth) by plotting the percentage of inhibition against the log of the concentration.
-
Experimental Workflow for Antiamoebic Assay
Caption: Workflow for in vitro antiamoebic activity assay.
Potential Signaling Pathways and Molecular Interactions
The exact molecular targets and signaling pathways directly modulated by this compound are not yet fully elucidated. However, based on the known pharmacological activities of H. pubescens extracts, several potential pathways can be investigated. The antidiarrheal effects of the plant extract have been linked to mechanisms including the blockade of calcium channels and activation of histamine receptors.[8] The anti-inflammatory properties may involve the inhibition of pro-inflammatory cytokine release.[2]
Hypothesized Signaling Pathways for this compound's Pharmacological Effects
Caption: Hypothesized signaling pathways for this compound.
Conclusion and Future Directions
This compound represents a promising natural product for pharmacological research. Its steroidal structure and traditional use in remedies for gastrointestinal and other ailments suggest a rich area for investigation. Future research should focus on:
-
Quantitative Pharmacological Studies: Determining the binding affinities of this compound to specific receptors and enzymes, as well as its IC50/EC50 values in various functional assays.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of purified this compound in animal models of relevant diseases.
The protocols and information provided herein serve as a starting point for researchers to unlock the full pharmacological potential of this compound as a tool for drug discovery and development.
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthelmintic efficacy of Holarrhena pubescens against Raillietina spp. of domestic fowl through ultrastructural, histochemical, biochemical and GLCM analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiolabeling Holarrhimine and its use in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Holarrhimine is a steroidal alkaloid isolated from plants of the Holarrhena genus, which have been traditionally used in medicine for various ailments.[1][2][3] Pharmacological studies on extracts of Holarrhena antidysenterica suggest that its constituents may interact with various cellular targets, including histamine receptors and calcium channels, and may possess acetylcholinesterase inhibitory activity.[4] To elucidate the specific molecular targets of this compound and to quantify its binding affinity, the use of a radiolabeled form of the molecule is indispensable.
This document provides a detailed, albeit theoretical, protocol for the radiolabeling of this compound and its subsequent use in radioligand binding assays. As no specific literature for radiolabeling this compound exists, this protocol is based on established methods for radiolabeling small molecules and conducting receptor binding studies.
Proposed Radiolabeling of this compound with Tritium ([³H])
Tritium ([³H]) is a commonly used radioisotope for labeling small molecules for binding assays due to its suitable half-life and specific activity. A common strategy for introducing tritium is through the reduction of a suitable precursor with tritiated sodium borohydride ([³H]NaBH₄).
Hypothetical Radiolabeling Scheme:
A plausible approach to radiolabel this compound would involve the oxidation of one of its hydroxyl groups to a ketone, followed by reduction with [³H]NaBH₄ to reintroduce the hydroxyl group with a tritium label.
Experimental Protocol: Synthesis of [³H]-Holarrhimine
-
Oxidation of this compound:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent (e.g., Dess-Martin periodinane) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction and purify the resulting ketone intermediate by column chromatography.
-
-
Reduction with [³H]-Sodium Borohydride:
-
Dissolve the ketone intermediate in an appropriate solvent (e.g., methanol).
-
Add [³H]NaBH₄ (with high specific activity) at 0°C.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Quench the reaction carefully with a few drops of water.
-
Acidify the solution slightly with dilute HCl to neutralize excess borohydride.
-
Extract the [³H]-Holarrhimine with an organic solvent.
-
Purify the final product using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
-
-
Determination of Specific Activity:
-
Measure the concentration of the purified [³H]-Holarrhimine using UV spectroscopy by comparing to a standard curve of non-radiolabeled this compound.
-
Determine the radioactivity of a known amount of the compound using a liquid scintillation counter.
-
Calculate the specific activity in Curies per millimole (Ci/mmol).
-
| Parameter | Proposed Condition |
| Radioisotope | Tritium ([³H]) |
| Precursor | Oxidized this compound (ketone) |
| Labeling Reagent | [³H]Sodium Borohydride |
| Purification Method | HPLC |
| Quality Control | Radiochemical purity by HPLC |
Radioligand Binding Assays
Radioligand binding assays are essential for characterizing the interaction of a ligand with its receptor.[5][6][7] The following protocols describe saturation and competition binding assays using the hypothetically synthesized [³H]-Holarrhimine.
Experimental Workflow for Radioligand Binding Assays
Caption: Workflow for saturation and competition radioligand binding assays.
Protocol for Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5][8]
-
Preparation:
-
Prepare a membrane suspension from a tissue or cell line of interest.
-
Prepare a series of dilutions of [³H]-Holarrhimine in binding buffer.
-
-
Incubation:
-
In a series of tubes, add a constant amount of membrane preparation.
-
To determine total binding, add increasing concentrations of [³H]-Holarrhimine.
-
To determine non-specific binding, prepare a parallel set of tubes with increasing concentrations of [³H]-Holarrhimine and a high concentration of a non-labeled competing ligand.
-
Incubate at a defined temperature for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Plot specific binding versus the concentration of [³H]-Holarrhimine.
-
Analyze the data using non-linear regression to determine Kd and Bmax. A Scatchard plot can also be used for visualization.
-
| Parameter | Description |
| Kd (Equilibrium Dissociation Constant) | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. |
| Bmax (Maximum Binding Capacity) | Total number of binding sites in the preparation. |
Protocol for Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound for the receptor.[5][9]
-
Preparation:
-
Prepare a membrane suspension.
-
Prepare a fixed concentration of [³H]-Holarrhimine (typically at or below its Kd).
-
Prepare serial dilutions of the unlabeled competitor compound.
-
-
Incubation:
-
In a series of tubes, add the membrane preparation and the fixed concentration of [³H]-Holarrhimine.
-
Add increasing concentrations of the unlabeled competitor.
-
Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubate to equilibrium.
-
-
Separation and Counting:
-
Follow the same procedure as for the saturation assay.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 (Half maximal inhibitory concentration) | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. |
| Ki (Inhibitory Constant) | A measure of the affinity of the competing unlabeled ligand for the receptor. |
Hypothetical Signaling Pathway of this compound
Based on the reported activities of Holarrhena extracts, this compound may modulate multiple signaling pathways.[1][4] The diagram below illustrates a hypothetical mechanism of action involving G-protein coupled receptors (GPCRs) and ion channels.
Caption: Hypothetical signaling pathway for this compound.
This application note provides a comprehensive, though theoretical, framework for researchers to begin investigating the molecular pharmacology of this compound. The successful radiolabeling and subsequent binding studies will be crucial in identifying its specific protein targets and elucidating its mechanism of action.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Holarrhimine Yield from Holarrhena Bark
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Holarrhimine from Holarrhena bark. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction, purification, and quantification of this valuable steroidal alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of total alkaloids and specific alkaloids like this compound from Holarrhena bark?
A1: The total alkaloid content in the stem bark of Holarrhena antidysenterica can vary significantly, ranging from 0.22% to 4.2% w/w.[1] The yield is influenced by factors such as the harvesting season, age and girth of the tree, and the specific extraction method employed. For instance, bark harvested in March from trees with a larger girth tends to have a higher total alkaloid content. While specific yield data for this compound is not extensively reported, studies on the related principal alkaloid, conessine, have shown yields as high as 1.0647% using optimized ultrasonic-assisted extraction methods.
Q2: Which part of the Holarrhena plant is best for maximizing this compound yield?
A2: Phytochemical analyses have shown that the trunk bark contains a significantly higher concentration of total alkaloids (around 2.25±0.06%) compared to other parts of the plant like leaves (1.21±0.03%) and flowers (0.11±0.02%).[2] Therefore, for the highest yield of this compound, it is recommended to use the trunk bark.
Q3: What are the best practices for harvesting Holarrhena bark to ensure sustainability?
A3: To ensure the long-term survival of the plant and a sustainable supply of bark, destructive harvesting practices should be avoided. The recommended sustainable method is "strip harvesting," where longitudinal strips of the outer and middle bark are removed, leaving the inner bark (cambium) intact for regeneration. This allows for re-harvesting from the same tree after a period of approximately 18 months.[2]
Q4: How should the bark be handled and stored post-harvest to prevent degradation of this compound?
A4: After harvesting, the bark should be shade-dried at room temperature for an extended period (e.g., 45 days) to reduce moisture content.[3] The dried bark should then be ground into a coarse powder. For storage, the powdered bark or the final extract should be kept in an airtight container, preferably in a vacuum desiccator and stored at a low temperature (e.g., 4°C) to minimize degradation from moisture and enzymatic activity.[3][4][5]
Q5: What is the biosynthetic precursor of this compound?
A5: this compound is a steroidal alkaloid, and its biosynthesis in Holarrhena species begins with cholesterol.[6][7] The initial step in the pathway is the conversion of cholesterol to pregnenolone, which then undergoes a series of enzymatic modifications to form the final alkaloid structure.[6]
Data Presentation: Comparative Alkaloid Yields
The following table summarizes the reported yields of total alkaloids and conessine (as a proxy for specific alkaloid yield) from Holarrhena bark using different extraction techniques. Note that yields can vary based on the specific parameters of each study.
| Extraction Method | Solvent(s) | Target Analyte | Reported Yield (% w/w) | Reference |
| Maceration | 5% Hydrochloric Acid -> Chloroform | Total Alkaloids | Not specified, but used for extraction | [1] |
| Soxhlet Extraction | Chloroform | Total Alkaloids | Not specified, but used for extraction | [4] |
| Soxhlet Extraction | Ethanol | Total Crude Extract | 18.76 | [3] |
| Ultrasonic-Assisted Extraction | Methanol | Conessine | 1.0647 | |
| General Range | Various | Total Alkaloids | 0.22 - 4.2 | [1] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Total Alkaloids
This protocol is a classic method for the selective extraction of alkaloids.
Materials:
-
Powdered Holarrhena bark
-
5% Hydrochloric Acid (HCl)
-
Ammonia solution (Liquor ammonia)
-
Chloroform
-
Anhydrous sodium sulfate
-
Filter paper, beakers, separatory funnel, pH indicator strips
Methodology:
-
Acidic Extraction: Macerate 10g of powdered Holarrhena bark with 100 mL of 5% HCl overnight. This protonates the alkaloids, making them soluble in the aqueous acidic solution.
-
Filtration: Filter the mixture. Collect the acidic filtrate.
-
Re-extraction of Marc: Re-extract the remaining plant material (marc) twice more with 40 mL of 5% HCl each time to ensure complete extraction of alkaloids.
-
Pooling: Combine all the acidic filtrates.
-
Basification: In a separatory funnel, carefully add ammonia solution dropwise to the pooled filtrate while gently swirling, until the pH reaches approximately 9.0. This deprotonates the alkaloids, converting them into their free base form, which is soluble in organic solvents.
-
Solvent Partitioning: Add 50 mL of chloroform to the separatory funnel. Shake vigorously for 5-10 minutes, periodically venting the funnel. Allow the layers to separate completely.
-
Collection of Organic Layer: Drain the lower chloroform layer, which now contains the alkaloids, into a clean flask.
-
Repeat Partitioning: Repeat the chloroform extraction (step 6 & 7) at least four more times to ensure all alkaloids are transferred to the organic phase.
-
Drying: Combine all chloroform extracts and add a sufficient amount of anhydrous sodium sulfate to remove any residual water. Let it stand for 30 minutes, then filter.
-
Concentration: Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.[1]
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the separation of individual alkaloids from the crude extract.
Materials:
-
Crude total alkaloid extract
-
Silica gel (60-120 mesh size) for column chromatography
-
Solvents: Petroleum ether, Chloroform, Ethanol (or Methanol)
-
Glass column, cotton wool, TLC plates, developing chamber, UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of the crude alkaloid extract with a small amount of silica gel and the initial, least polar mobile phase (e.g., 100% petroleum ether).
-
Column Packing: Pack a glass column with silica gel using the wet packing method with petroleum ether. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully load the prepared slurry onto the top of the packed column. Add a small layer of sand or cotton wool on top to prevent disturbance of the silica bed.
-
Gradient Elution: Begin eluting the column with a gradient of solvents, starting with low polarity and gradually increasing it. A suggested gradient could be:
-
Petroleum ether: Chloroform mixtures (e.g., 9:1, 8:2, 1:1)
-
Chloroform: Ethanol (or Methanol) mixtures (e.g., 99:1, 95:5, 9:1)
-
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).
-
TLC Monitoring: Monitor the separation by spotting every few fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (determined through prior experimentation) and visualize the spots under a UV lamp and/or by using a visualizing agent like Dragendorff's reagent.
-
Pooling and Isolation: Combine the fractions that show a single spot corresponding to the Rf value of this compound. Evaporate the solvent from the pooled fractions to obtain the purified compound.[2][4]
Protocol 3: Quantification of Alkaloids using RP-HPLC (Method Development Guide)
This is a guide for developing an RP-HPLC method for this compound, based on a validated method for the related alkaloid, conessine.
Starting Parameters:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C16 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Start with an isocratic mixture of Acetonitrile and Water (e.g., 95:5 v/v). The ratio may need optimization for this compound.
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: Scan for optimal absorbance; start with a wavelength around 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in the mobile phase and create a series of dilutions to generate a calibration curve (e.g., 2.5 to 20 µg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Validation: The method should be validated for linearity, accuracy, precision, and repeatability according to ICH guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Total Alkaloids | 1. Incomplete extraction from bark powder. 2. Suboptimal pH during acid-base extraction. 3. Insufficient partitioning into the organic solvent. 4. Degradation of alkaloids during processing. | 1. Ensure the bark is finely powdered. Increase extraction time or perform more re-extractions of the marc. Consider using ultrasonic-assisted extraction to improve efficiency. 2. Verify the pH with a calibrated meter. Ensure pH is ~2 for the acid step and >9 for the base step. 3. Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times). 4. Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40°C).[3][5] |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High concentration of fats, resins, or saponins in the bark extract. 2. Vigorous shaking causing the formation of a stable emulsion. | 1. Pre-extraction: Defat the initial bark powder with a non-polar solvent like petroleum ether before the main extraction. 2. Break the emulsion: Add a small amount of brine (saturated NaCl solution) or a different organic solvent to change the ionic strength and phase properties. Centrifugation can also help break the emulsion. 3. Prevention: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. |
| Poor Separation in Column Chromatography | 1. Improper column packing (air bubbles, cracks). 2. Inappropriate solvent system (too polar or too non-polar). 3. Column overloading with too much crude extract. 4. Co-elution of alkaloids with similar polarities. | 1. Repack the column carefully using the wet slurry method. 2. Optimize the solvent system using TLC first to achieve good separation of spots. The ideal Rf for the target compound on TLC should be around 0.3. 3. Use a larger column or load a smaller amount of the extract. The ratio of adsorbent to extract should be at least 30:1. 4. Use a shallower solvent gradient during elution to improve resolution between closely related compounds. |
| Tailing or Broad Peaks in HPLC Analysis | 1. Interaction of basic amine groups of this compound with acidic silica sites on the column. 2. Column degradation or contamination. 3. Inappropriate mobile phase pH. | 1. Add a small amount of a competing base, like triethylamine (e.g., 0.1%), to the mobile phase to block the active silica sites. 2. Flush the column with a strong solvent or replace it if it's old. 3. Adjust the pH of the aqueous component of the mobile phase to ensure the analyte is in a single ionic form. |
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Proposed Biosynthetic Pathway of this compound.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. nveo.org [nveo.org]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Holarrhena alkaloids from cholesterol [scite.ai]
- 7. Biosynthesis of Holarrhena alkaloids from cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Holarrhimine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of the steroidal alkaloid Holarrhimine. The content is structured to address specific experimental challenges, offering detailed methodologies and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main difficulties in the total synthesis of this compound revolve around the stereospecific introduction of two key nitrogen functionalities onto the steroid skeleton. Specifically, these are the C-3 amino group and the C-20 amino group within the side chain. Achieving the correct stereochemistry at these centers is a significant hurdle. A pivotal early synthesis by Barton and Starratt utilized a Beckmann rearrangement of a steroidal oxime to introduce the C-20 nitrogen, a process that requires careful control of reaction conditions to ensure the desired outcome. The introduction of the C-3 amino group also presents stereochemical challenges, often requiring specific reagents and conditions to achieve the desired equatorial orientation.
Q2: What is a common starting material for the synthesis of this compound?
A2: A common and historically significant starting material for the synthesis of this compound is conessine. Conessine is a more abundant steroidal alkaloid that shares the same core structure as this compound. Syntheses starting from conessine focus on the chemical modification of the existing nitrogen-containing rings to achieve the specific amino functionalities of this compound.
Q3: How can the C-20 amino group be introduced with the correct stereochemistry?
A3: A well-established method for introducing the C-20 amino group involves the Beckmann rearrangement of a C-20 oxime. This reaction transforms the oxime into a lactam, which can then be hydrolyzed and reduced to the corresponding amine. The stereochemical outcome of the rearrangement is dependent on the geometry of the oxime precursor. For instance, the rearrangement of the oxime of 3β-acetoxy-5-pregnen-20-one with p-toluenesulphonyl chloride in pyridine is a key step in a known synthesis. Subsequent reduction of the resulting lactam, for example with lithium aluminum hydride, yields the desired C-20 amino group.
Q4: What are the key considerations for the introduction of the C-3 amino group?
A4: The primary challenge in introducing the C-3 amino group is achieving the correct 3β-(equatorial) stereochemistry. A common strategy involves the reduction of a C-3 oxime. The choice of reducing agent is critical to obtaining the desired stereoisomer. For example, the reduction of the oxime of holarrhenone with sodium and ethanol can provide a mixture of the 3α- and 3β-amino epimers. Separation of these epimers is often necessary, typically via chromatography or fractional crystallization.
Troubleshooting Guides
Issue 1: Low Yield or Incorrect Regioisomer in the Beckmann Rearrangement of the C-20 Oxime
Symptoms:
-
Low yield of the desired D-ring lactam.
-
Formation of an undesired regioisomeric lactam or other side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Oxime Isomer | The Beckmann rearrangement is stereospecific; the group anti-periplanar to the hydroxyl group on the oxime migrates. Ensure the correct E/Z isomer of the oxime is the major component before rearrangement. Isomer separation may be necessary. |
| Suboptimal Reaction Conditions | The choice of acid catalyst and solvent can significantly impact the reaction outcome. If using p-toluenesulfonyl chloride in pyridine, ensure anhydrous conditions and control the reaction temperature. Alternative conditions, such as using phosphorus pentachloride or sulfuric acid, may be explored. |
| Side Reactions | Fragmentation of the oxime can compete with the rearrangement. Running the reaction at lower temperatures and ensuring a slow, controlled addition of the catalyst can sometimes minimize fragmentation pathways. |
Issue 2: Poor Stereoselectivity in the Reduction of the C-3 Oxime
Symptoms:
-
Formation of a mixture of 3α-(axial) and 3β-(equatorial) amino isomers.
-
Difficulty in separating the resulting diastereomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-selective Reducing Agent | The choice of reducing agent is crucial for stereocontrol. For the reduction of steroidal 3-oximes, dissolving metal reductions (e.g., sodium in ethanol or propanol) often favor the formation of the equatorial amine. |
| Steric Hindrance | The steric environment around the C-3 position can influence the direction of hydride attack. Consider using a bulkier reducing agent to enhance selectivity for the less hindered face. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve the stereoselectivity of the reduction by favoring the thermodynamically more stable product. |
Experimental Protocols
Protocol 1: Beckmann Rearrangement of 3β-Acetoxy-5-pregnen-20-one Oxime
-
Oxime Formation: Dissolve 3β-acetoxy-5-pregnen-20-one in ethanol. Add a solution of hydroxylamine hydrochloride and sodium acetate in water. Reflux the mixture for 2 hours. Cool the reaction mixture and collect the precipitated oxime by filtration.
-
Rearrangement: Dissolve the dried oxime in anhydrous pyridine. Cool the solution to 0°C. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0°C. Stir the reaction mixture at room temperature for 24 hours. Pour the mixture into ice-water and extract with chloroform. Wash the organic layer with dilute hydrochloric acid and water, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude lactam can be purified by recrystallization from a suitable solvent system (e.g., acetone-hexane).
Data Presentation
Table 1: Comparison of Reducing Agents for C-3 Oxime Reduction
| Reducing Agent | Solvent | Typical Ratio of 3β-amino : 3α-amino |
| Sodium (Na) | Ethanol | ~3 : 1 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | ~1 : 2 |
| Catalytic Hydrogenation (H₂/PtO₂) | Acetic Acid | Variable, often favors the axial amine |
Visualizations
Caption: Key transformations in a synthetic route to this compound.
Caption: Troubleshooting logic for C-3 amine stereoselectivity.
Technical Support Center: Holarrhimine Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of holarrhimine in different solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a steroidal alkaloid with the chemical formula C21H36N2O, primarily isolated from plants of the Holarrhena genus, such as Holarrhena antidysenterica.[1][2] The stability of this compound is crucial for the development of pharmaceutical formulations, as degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Understanding its stability profile is a regulatory requirement for drug development and ensures the safety and efficacy of the final product.[3][4]
Q2: What are the typical factors that can cause this compound to degrade?
Like many pharmaceutical compounds, this compound is susceptible to degradation under various environmental conditions. Key factors include:
-
pH: Hydrolysis can occur in both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidation products.
-
Light: Photodegradation can occur upon exposure to UV or visible light.[5][6]
Q3: In which solvents is this compound soluble?
Q4: How can I assess the stability of this compound in my experiments?
A forced degradation study is the standard approach to determine the intrinsic stability of a drug substance like this compound.[3][5][6] This involves subjecting a solution of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting mixture for the presence of the parent compound and any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose.[7][8][9]
Troubleshooting Guide
Q1: I am performing a forced degradation study on this compound, but I don't see any degradation. What should I do?
If you do not observe any degradation, the stress conditions may not be severe enough. Consider the following adjustments:
-
Increase the concentration of the stressor: For acid and base hydrolysis, you can increase the molarity of the acid or base.
-
Increase the temperature: Elevating the temperature can accelerate the degradation process.
-
Extend the duration of exposure: A longer exposure time to the stress condition may be necessary to induce degradation.
-
For photostability, ensure adequate light exposure: Check the intensity and duration of the light source as per ICH Q1B guidelines.[6]
Q2: My this compound sample is degrading too quickly in my forced degradation study. How can I control the degradation?
If the degradation is too extensive, it may be difficult to identify the primary degradation products. To slow down the reaction:
-
Decrease the concentration of the stressor: Use a lower molarity of acid or base.
-
Lower the temperature: Perform the study at a lower temperature.
-
Reduce the exposure time: Take samples at earlier time points.
-
Use a lower concentration of the oxidizing agent.
The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the primary degradation products can be reliably detected and quantified.[10]
Q3: I am having trouble separating this compound from its degradation products using HPLC. What can I do?
Chromatographic separation can be challenging. Here are some troubleshooting tips for your HPLC method:
-
Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. You can also try different types of organic modifiers.
-
Adjust the pH of the mobile phase: Changing the pH can alter the ionization state of this compound and its degradation products, which can significantly impact their retention times.
-
Try a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better separation.
-
Optimize the column temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase.
-
Consider a gradient elution: If an isocratic method is not providing adequate separation, a gradient elution may be necessary to resolve all the peaks.[7][8][9]
Q4: How do I identify the degradation products of this compound?
Identifying unknown degradation products typically requires more advanced analytical techniques. A common approach is to use a mass spectrometer coupled with an HPLC system (LC-MS). The mass spectrometer provides information about the molecular weight of the degradation products, which can help in elucidating their structures.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The conditions provided are starting points and may need to be adjusted based on the observed stability of the molecule.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, reflux the this compound stock solution at 70°C for 48 hours.
-
At appropriate time intervals, withdraw samples, dissolve the solid sample in the mobile phase, and dilute the liquid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time intervals, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 205 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
4. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation.
-
Ensure mass balance is maintained, which means the sum of the assay of the parent drug and the percentage of all degradation products should be close to 100%.
Data Presentation
The quantitative results from the forced degradation study should be summarized in a clear and structured table to allow for easy comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | |||
| 0.1 M NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Heat (Solid) | 48 hours | 70°C | |||
| Heat (Solution) | 48 hours | 70°C | |||
| Light | 1.2 million lux hours | Room Temp |
Note: The data in this table is hypothetical and should be replaced with experimental results.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. This compound | C21H36N2O | CID 15559632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. sgs.com [sgs.com]
How to overcome poor solubility of Holarrhimine for bioassays
Welcome to the technical support center for Holarrhimine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor aqueous solubility of this compound for bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is a steroidal alkaloid with characteristically poor water solubility.[1][2] Its solubility is generally limited in aqueous buffers, which is a significant challenge for in vitro and in vivo bioassays. It is also reported to be insoluble in dilute acids or alkalies.[1][2] However, it demonstrates fair solubility in various organic solvents.[1][2]
Q2: I tried dissolving this compound in my aqueous buffer (e.g., PBS) and it won't dissolve. Why?
This is expected behavior. This compound is a lipophilic molecule, as indicated by its chemical structure (C21H36N2O).[3][4] Lipophilic compounds do not readily dissolve in polar solvents like water or aqueous buffers due to unfavorable energetics. To conduct bioassays, a suitable solubilization strategy is required.
Q3: What is the first and simplest method I should try to dissolve this compound?
The most common initial approach is to use a small amount of a water-miscible organic co-solvent.[5][6][7]
-
Dissolve this compound : First, dissolve the compound in a minimal volume of a co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.
-
Dilute into Assay Medium : Serially dilute this stock solution into your aqueous bioassay medium to reach the final desired concentration.
Troubleshooting: My compound precipitates when I add the stock solution to my aqueous medium.
-
Problem : The final concentration of the organic co-solvent may be too low to maintain this compound's solubility, or the drug concentration exceeds its solubility limit in the final medium.
-
Solution : Ensure the final co-solvent concentration in your assay does not exceed a level that affects your biological system (typically <0.5% for DMSO in cell-based assays). If precipitation still occurs, the required concentration of this compound may be too high for this method, and you should consider an alternative strategy.
Q4: Can I use pH adjustment to improve this compound solubility?
Adjusting the pH can be an effective strategy for ionizable compounds.[5][8] this compound has two amino groups, suggesting it is a basic compound. Therefore, lowering the pH to protonate these groups should increase its aqueous solubility. However, some reports indicate it is insoluble in dilute acids, so empirical testing is necessary.[1][2]
Considerations :
-
Biological Compatibility : Ensure the final pH of the solution is compatible with your bioassay. Extreme pH values can damage cells or denature proteins.
-
Buffering Capacity : The assay medium's buffer may resist the intended pH change.
Q5: What are more advanced strategies if co-solvents and pH adjustment are not sufficient?
If simpler methods fail, several advanced formulation techniques can be employed. The most common for a research setting are complexation with cyclodextrins, salt formation, and the use of nanoparticle formulations.[9][10][11][12]
-
Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13][14] They can encapsulate lipophilic molecules like this compound, forming an "inclusion complex" that is water-soluble.[15][16][17]
-
Salt Formation : Converting the basic this compound molecule into a salt by reacting it with an acid can significantly improve its aqueous solubility and dissolution rate.[11][18][19] The hydrochloride salt is a common choice.[12]
-
Nanoparticle Formulations : Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, or nanoemulsions) can improve its solubility, stability, and delivery to the target site.[20][21][22][23] This is a more complex approach generally reserved for in vivo studies or advanced drug delivery applications.
Data Summary and Comparison
Table 1: Qualitative Solubility of this compound and its Derivatives
| Compound/Derivative | Water / Dilute Alkali | Dilute Acid | Alcohols (Hot) | Chloroform | Ether / Petroleum Ether | Acetone |
| This compound | Insoluble[1][2] | Insoluble[1][2] | Fairly Soluble | Fairly Soluble | Sparingly Soluble[1][2] | Fairly Soluble |
| Tetra N-methyl this compound | - | - | Fairly Soluble[1] | Readily Soluble[1] | Nearly Insoluble[1] | Difficultly Soluble[1] |
| A Derivative Hydrochloride | Soluble[1] | - | - | - | - | - |
| Another Derivative | Exceedingly Soluble[1][2] | - | Exceedingly Soluble[1][2] | - | - | - |
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Co-solvents | Increase solubility by reducing solvent polarity.[7][24] | Simple, rapid, and inexpensive. | Potential for solvent toxicity; drug may precipitate upon dilution.[25] | Initial screening, in vitro assays. |
| pH Adjustment | Ionize the drug to increase its interaction with water.[8] | Simple and cost-effective. | Limited by the pH tolerance of the bioassay; may not be effective for all compounds. | Compounds with ionizable groups; assays with a wide pH tolerance. |
| Cyclodextrins | Encapsulate the hydrophobic drug within a water-soluble carrier molecule.[15][17] | High loading capacity, low toxicity, enhances stability. | Can be expensive; may have its own biological effects. | In vitro and in vivo assays where co-solvents fail or are toxic. |
| Salt Formation | Converts the drug into an ionic salt form with higher aqueous solubility.[11][19] | Can dramatically increase solubility and dissolution rate; well-established method.[18] | Requires chemical modification; not all drugs form stable salts. | Pre-clinical and clinical drug development. |
| Nanoparticles | Encapsulate the drug in a colloidal carrier system.[22][23] | Improves solubility, stability, and can enable targeted delivery.[20][21] | Complex preparation and characterization; higher cost. | In vivo studies, advanced drug delivery systems. |
Visual Guides and Workflows
Decision Workflow for Solubilization
Caption: A workflow to guide the selection of an appropriate solubilization strategy.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a soluble complex.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
Objective: To prepare a stock solution of this compound in DMSO and dilute it for a bioassay.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Target aqueous bioassay medium (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Weigh out a precise amount of this compound and add it to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the powder is completely dissolved.
-
Intermediate Dilutions (Optional): If a large dilution is required, perform one or more intermediate dilution steps in pure DMSO to minimize pipetting errors.
-
Final Dilution: Add a small volume of the DMSO stock solution to the pre-warmed (if applicable) bioassay medium. The final concentration of DMSO should ideally be below 0.5%.
-
Example: To achieve a 10 µM final drug concentration from a 10 mM stock, you would perform a 1:1000 dilution. Adding 1 µL of stock to 999 µL of medium results in a final DMSO concentration of 0.1%.
-
-
Mixing: Immediately after adding the stock, mix the solution gently but thoroughly by inverting the tube or pipetting up and down. Do not vortex vigorously if the medium contains proteins.
-
Observation: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution remains clear, it is ready for use.
Troubleshooting:
-
Precipitation: If precipitation occurs, try lowering the final this compound concentration or consider an alternative method. Pre-wetting the pipette tip with the assay medium before drawing up the DMSO stock can sometimes aid dispersion.
Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v). Warm the solution slightly (40-50°C) to aid dissolution.
-
Add this compound: While stirring the HP-β-CD solution, slowly add the this compound powder. A molar ratio between 1:1 and 1:5 (this compound:HP-β-CD) is a good starting point.
-
Complexation: Allow the mixture to stir for several hours (4-24 hours) at room temperature or slightly elevated temperature. The solution should gradually clarify as the complex forms.
-
Filtration: Once the solution appears clear, filter it through a 0.22 µm syringe filter to remove any un-dissolved drug or particulate matter.
-
Concentration Determination: The actual concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., using HPLC-UV or LC-MS) before use in bioassays.
Troubleshooting:
-
Solution Remains Cloudy: The solubility limit may have been exceeded. Try increasing the concentration of HP-β-CD or reducing the amount of this compound. Sonication can sometimes facilitate the complexation process.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ias.ac.in [ias.ac.in]
- 3. This compound | C21H36N2O | CID 15559632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. Effervescence Assisted Fusion Technique to Enhance the Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsm.com [ijpsm.com]
- 13. oatext.com [oatext.com]
- 14. oatext.com [oatext.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. research.aston.ac.uk [research.aston.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Application of Holarrhena Alkaloids
Frequently Asked Questions (FAQs)
Q1: I want to conduct an in vivo study with Holarrhimine. What is a recommended starting dose?
A1: There is currently no established in vivo dosage for isolated this compound. Research has primarily focused on crude extracts of Holarrhena antidysenterica. For these extracts, oral dosages in rodent models have been explored. For instance, a crude aqueous-methanolic extract of Holarrhena antidysenterica has been studied in Wistar rats at doses of 30-100 mg/kg for its antiurolithic activity.[1][2] Another major alkaloid from the plant, Conessine, has been administered at 10 mg/kg in mice to evaluate its anti-malarial properties.[3] Researchers should perform dose-response studies to determine the optimal dose for their specific model and application.
Q2: What is the best route of administration for Holarrhena extracts in animal models?
A2: The most common route of administration for Holarrhena extracts in published studies is oral (p.o.).[1] This aligns with the traditional use of the plant in Ayurvedic and other traditional medicine systems.[4][5] For specific isolated alkaloids like Conessine, intraperitoneal (i.p.) injection has been used. The choice of administration route will depend on the experimental goals, the formulation of the test substance, and the target organ or system.
Q3: Are there any known toxic effects of this compound or Holarrhena extracts?
A3: While Holarrhena species have a long history of use in traditional medicine, high doses of extracts can exhibit toxicity. One study in mice showed that oral administration of Holarrhena antidysenterica stem bark extract at doses of 500, 1000, and 2000 mg/kg resulted in dullness, writhing, and a 30% mortality rate within 96 hours. However, sub-acute toxicity studies at lower doses did not show significant changes in hematological or biochemical parameters. Another study indicated that various crude extracts from H. antidysenterica seeds were found to be safe up to 2000 mg/kg body weight in albino rats. Given the potential for toxicity at higher concentrations, it is crucial to conduct preliminary toxicity studies for your specific extract and animal model.
Q4: How can I prepare a Holarrhena extract for oral administration in rodents?
A4: For oral administration, a common method is to create a suspension. One study describes the formulation of an oral herbal suspension of Holarrhena antidysenterica bark extract.[4] The process involves mixing the extract with glycerin to form a paste, which is then dispersed in a hydrated solution of a suspending agent like carboxymethylcellulose (CMC).[4] Sucrose and preservatives can be added, and the final volume is adjusted with purified water.[4] The mixture should be homogenized to ensure uniform particle distribution.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Bioavailability/Efficacy | Poor absorption from the gut. | Consider using an administration vehicle that enhances solubility or absorption. For oral dosing, ensure proper formulation of the suspension to prevent settling of the compound. If oral administration is ineffective, explore alternative routes like intraperitoneal injection, though this may alter the pharmacokinetic profile. |
| Animal Distress or Adverse Effects (e.g., writhing, lethargy) | The dose may be too high, leading to toxicity. The formulation may be irritating. | Reduce the dosage and perform a dose-escalation study to find the maximum tolerated dose (MTD). Ensure the formulation is at an appropriate pH and is not hypertonic or hypotonic. |
| Inconsistent Results Between Animals | Improper administration technique (e.g., incorrect gavage placement). Variation in the preparation of the extract. | Ensure all personnel are properly trained in the chosen administration technique. For oral gavage, verify correct placement to avoid accidental administration into the lungs. Standardize the extract preparation method to ensure consistent composition and concentration of active compounds. |
| Precipitation of the Compound in the Formulation | Poor solubility of the extract or isolated compound in the chosen vehicle. | Test different biocompatible solvents or co-solvents. Use of suspending agents like CMC or surfactants may be necessary to maintain a homogenous suspension. Sonication can also aid in initial dispersion. |
Quantitative Data Summary
Table 1: In Vivo Dosages of Holarrhena antidysenterica Crude Extract
| Animal Model | Extract Type | Administration Route | Dosage Range | Observed Effect | Reference |
| Wistar Rats | Crude aqueous-methanolic | Oral (p.o.) | 30-100 mg/kg | Antiurolithic | [1][2] |
Table 2: In Vivo Dosage of Isolated Conessine
| Animal Model | Compound | Administration Route | Dosage | Observed Effect | Reference |
| BALB/c Mice | Conessine | Intraperitoneal (i.p.) | 10 mg/kg | Anti-malarial (88.95% parasite inhibition) | [3] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of a Holarrhena antidysenterica Crude Extract Suspension
-
Extraction: Prepare a crude aqueous-methanolic extract of the desired part of the Holarrhena antidysenterica plant (e.g., stem bark, seeds) as per established phytochemical methods.
-
Formulation Preparation:
-
Weigh the required amount of the dried crude extract.
-
Prepare a 0.5% w/v solution of carboxymethylcellulose (CMC) in distilled water.
-
Triturate the extract with a small amount of glycerin to form a smooth paste.
-
Gradually add the CMC solution to the paste while continuously stirring to form a uniform suspension.
-
Adjust the final volume with the CMC solution to achieve the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg administration volume).
-
-
Administration:
-
Gently vortex the suspension before each use to ensure homogeneity.
-
Administer the suspension to the animal model (e.g., Wistar rat) using an appropriate-sized oral gavage needle.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
Protocol 2: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
-
Animal Acclimatization: Acclimatize the animals (e.g., mice or rats) to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Dosing:
-
Administer the vehicle (e.g., normal saline with 0.5% CMC) to the control group.
-
Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, i.p.) to the standard group.
-
Administer the Holarrhena extract or isolated compound at various doses to the test groups.
-
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: Decision-making process for dosage selection.
References
- 1. Studies on the in vitro and in vivo antiurolithic activity of Holarrhena antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-malarial property of steroidal alkaloid conessine isolated from the bark of Holarrhena antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Holarrhimine separation in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Holarrhimine and related steroidal alkaloids.
General Troubleshooting & Sample Preparation
This section covers common issues that can occur regardless of the specific chromatographic technique being used.
FAQs
Q1: My this compound sample appears to be degrading during the separation process. How can I prevent this?
A1: Steroidal alkaloids can be susceptible to degradation, especially under certain pH conditions or when exposed to active surfaces like silica gel.[1][2].
-
Assess Stability: First, determine if your compound is unstable on the stationary phase you are using (e.g., silica). You can do this by spotting your sample on a TLC plate, letting it sit for a period, and then developing it to see if degradation products have formed.[1]
-
pH Control: The stability of alkaloids is often pH-dependent. For HPLC, consider buffering your mobile phase. For TLC and column chromatography, adding a small amount of a base like ammonium hydroxide or triethylamine to the mobile phase can improve stability and peak shape by suppressing the ionization of the basic alkaloid.[3][4]
-
Forced Degradation Insights: Studies on similar compounds show that alkaloids can be sensitive to acidic, alkaline, and oxidative conditions.[3][5][6] It is crucial to control these factors in your sample preparation and chromatographic environment.
Q2: I'm seeing poor solubility of my crude extract in the initial mobile phase. What should I do?
A2: This is a common issue, particularly when using nonpolar solvent systems like hexane/ethyl acetate.[1]
-
Alternative Loading: Instead of dissolving the sample in the mobile phase, you can use a "dry loading" technique. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be loaded directly onto the top of your column.[7]
-
Stronger, Small-Volume Dissolution: Dissolve your sample in a very small volume of a stronger solvent (like dichloromethane or methanol) and load it carefully. However, be aware this can sometimes compromise the separation at the very top of the column.[1]
-
Solvent System Change: Consider switching to a different solvent system that provides better solubility for your crude mixture, such as one based on dichloromethane or acetone.[1]
Workflow for Alkaloid Extraction and Separation
The following diagram illustrates a typical workflow for extracting and purifying alkaloids like this compound from plant material.
Caption: General workflow from plant extraction to purified this compound.
High-Performance Liquid Chromatography (HPLC)
FAQs
Q1: I am observing broad or tailing peaks for this compound in my RP-HPLC analysis. How can I improve the peak shape?
A1: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with the silica backbone of the stationary phase.
-
Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide (NH4OH), to the mobile phase.[3] This will occupy the active sites on the silica, reducing unwanted interactions with your analyte.
-
Low pH: Lowering the pH of the mobile phase (e.g., with formic acid or phosphoric acid) can ensure the alkaloid is consistently in its protonated form, which can sometimes lead to better peak shapes.[4]
-
Column Choice: Consider using a column specifically designed for basic compounds or one with end-capping to minimize silanol interactions.
Q2: My retention times are shifting from one run to the next. What is causing this?
A2: Inconsistent retention times usually point to a problem with the mobile phase or the pump.[8]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently every time. Inadequately mixed solvents or evaporation of the more volatile component can alter the composition and affect retention.
-
Equilibration Time: Make sure the column is fully equilibrated with the mobile phase before injecting your sample. This is especially important for gradient elution.
-
Pump Issues: Check for leaks in the pump or fittings. Air bubbles in the system can also cause flow rate fluctuations. Degassing the mobile phase is crucial.[8]
-
Temperature: Changes in column temperature can affect retention times. Using a column oven will provide a stable thermal environment.[4]
Q3: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?
A3: This can be caused by a number of issues ranging from the injector to the detector.[1]
-
Injector Problems: Ensure the sample loop is being filled completely and that there are no blockages.[8]
-
Sample Degradation: The compound may have degraded in the vial before injection.[2]
-
Detector Settings: Verify that the detector is set to the correct wavelength for this compound (e.g., around 210 nm has been used for the related alkaloid conessine).[9][10] Also, check that the detector lamp is functioning correctly.
-
No Elution: It's possible the compound is irreversibly adsorbed to the column. This can happen if the mobile phase is too weak or if there are strong, unwanted interactions with the stationary phase.
Logical Troubleshooting Flow for HPLC
This diagram outlines a systematic approach to diagnosing common HPLC issues.
Caption: A troubleshooting flowchart for common HPLC problems.
HPLC Method Data
The following table summarizes a reported HPLC method for a related bioactive steroidal alkaloid, conessine, found in Holarrhena species.[9][10] This can serve as a starting point for this compound method development.
| Parameter | Specification |
| Column | Discovery® RP Amide C16 Supelco (250 µm x 4.6 µm ID) |
| Mobile Phase | Acetonitrile : Water (95:5 v/v) |
| Flow Rate | 0.6 mL/min |
| Detection | UV at 210 nm |
| Linear Range | 2.5 - 20 µg/mL |
Experimental Protocol: RP-HPLC for Conessine
This method was developed for the determination of conessine in Holarrhena pubescens and can be adapted for this compound.[9][10]
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Set up the Discovery® RP Amide C16 Supelco column.
-
Prepare the mobile phase consisting of acetonitrile and water in a 95:5 v/v ratio. Ensure the mobile phase is filtered and degassed.
-
Set the pump flow rate to 0.6 mL/min.
-
Set the UV detector to a wavelength of 210 nm.
-
-
Sample Preparation: Dissolve the extract or purified fraction in a suitable solvent (e.g., the mobile phase) to a known concentration. Filter the sample through a 0.45 µm membrane filter before injection.[9]
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. Identify and quantify the peak of interest by comparing its retention time and area with a known standard.
Thin-Layer Chromatography (TLC/HPTLC)
FAQs
Q1: My spots are streaking on the TLC plate. What is the cause?
A1: Streaking is often a sign of sample overload or secondary interactions with the stationary phase.
-
Reduce Sample Concentration: You may be applying too much sample to the plate. Try diluting your sample and applying a smaller spot.
-
Add a Modifier: For basic compounds like this compound, streaking can occur due to ionization on the acidic silica gel. Adding a small amount of ammonium hydroxide or triethylamine to your developing solvent can create a basic environment and result in rounder, more defined spots.[3]
-
Sample Application: Ensure the initial spot is as small and concentrated as possible.
Q2: I'm getting poor separation between this compound and other alkaloids in the extract. How can I improve resolution?
A2: Improving resolution requires optimizing the mobile phase. Alkaloids from the same plant often have very similar structures, making separation challenging.[11]
-
Adjust Polarity: Systematically vary the ratio of the solvents in your mobile phase to find the optimal polarity for separation.
-
Change Solvent Selectivity: If adjusting polarity isn't enough, try replacing one of the solvents in your system with another of similar polarity but different chemical nature (e.g., swapping ethyl acetate for dichloromethane). Different solvent systems interact with compounds in unique ways.
-
Use Additives: As mentioned, adding a base can improve peak shape and sometimes influences selectivity.
TLC/HPTLC Method Data
The table below provides examples of solvent systems used for the separation of alkaloids and other phytochemicals from Holarrhena species and other sources.[3][12][13]
| Stationary Phase | Mobile Phase (Solvent System) | Notes |
| Silica Gel 60 F-254 | Chloroform : Methanol : Ammonium Hydroxide (30:20:1.5 v/v/v) | Developed for a similar steroidal alkaloid, providing good peak shape.[3] |
| Silica Gel | Petroleum Ether : Methanol : Benzene (8:1:1.5 v/v/v) | Used for separating phytocompounds in Holarrhena antidysenterica.[13] |
Experimental Protocol: HPTLC for Steroidal Alkaloids
This protocol is based on a method developed for the analysis of the steroidal alkaloid solanopubamine and can be adapted.[3]
-
Plate Preparation: Use HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Chromatogram Development:
-
Prepare the mobile phase consisting of Chloroform:Methanol:Ammonium Hydroxide in a ratio of 30:20:1.5 (v/v/v).
-
Pour the mobile phase into the developing chamber and allow it to saturate for approximately 20 minutes.
-
Place the HPTLC plate in the chamber and allow the solvent front to ascend to a predetermined height.
-
-
Detection:
-
Remove the plate from the chamber and allow it to dry completely.
-
Visualize the spots under UV light (if applicable) or by using a suitable staining reagent.
-
Perform densitometric scanning at an appropriate wavelength to quantify the compounds.
-
References
- 1. Chromatography [chem.rochester.edu]
- 2. ijmr.net.in [ijmr.net.in]
- 3. High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing side reactions in Holarrhimine derivatization
Welcome to the technical support center for Holarrhimine derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this compound while minimizing side reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to perform a mono-derivatization on this compound, but I am getting a mixture of products, including di- and tri-substituted derivatives. How can I improve the selectivity for a single modification?
A1: Achieving mono-selectivity in the derivatization of this compound, which possesses two primary amine groups (at C-3 and C-20) and a primary alcohol (at C-18), is a common challenge. The key to controlling the reaction lies in understanding and exploiting the differences in the reactivity of these functional groups.
Troubleshooting Strategies:
-
Steric Hindrance: The C-3 and C-20 amino groups exhibit different steric environments. The C-20 amine is generally considered to be more sterically hindered than the C-3 amine. By using bulky derivatizing agents, you can favor the reaction at the more accessible C-3 position.
-
Reaction Conditions:
-
Low Temperature: Running the reaction at a lower temperature can increase selectivity, as the activation energy barrier for the reaction at the more reactive site will be more easily overcome.
-
Slow Addition of Reagent: Adding the derivatizing agent dropwise over a period of time can help to maintain a low concentration of the reagent, which favors mono-substitution.
-
-
Protecting Groups: Employing a protecting group strategy is a highly effective method for achieving selective derivatization. You can selectively protect one or more functional groups, perform the desired reaction on the unprotected site, and then deprotect the molecule. An orthogonal protecting group strategy, where protecting groups can be removed under different conditions, offers the highest degree of control.[1][2] For instance, you could use a Boc group for the amines and a silyl ether for the alcohol.
Q2: What are the most common side reactions observed during this compound derivatization, and how can I avoid them?
A2: Besides over-derivatization, other side reactions can occur depending on the reaction type:
-
Acylation:
-
Side Product: Di-acylation and tri-acylation are the most common side reactions. N,O-acyl migration is also a possibility if both an amine and the alcohol are acylated.
-
Avoidance: Use a 1:1 molar ratio of the acylating agent to this compound, low temperatures, and slow reagent addition. To selectively acylate the amines in the presence of the alcohol, you can perform the reaction under basic conditions, which will deprotonate the more acidic amine protons.
-
-
Alkylation:
-
Side Product: Poly-alkylation is a significant issue with alkyl halides.[3]
-
Avoidance: Reductive amination is a more controllable method for mono-alkylation. Alternatively, using a large excess of the diamine can favor mono-alkylation, but this is not practical with a valuable substrate like this compound. A protecting group strategy is highly recommended for selective alkylation.
-
Q3: How can I differentiate between the C-3 and C-20 amino groups? Is one more reactive than the other?
A3: Yes, the two primary amino groups on the this compound steroid backbone have different reactivities, primarily due to steric factors. The C-3 amine is located on the A-ring in an equatorial position and is relatively unhindered. In contrast, the C-20 amine is attached to the side chain and is in closer proximity to the D-ring and the angular methyl group at C-18, making it more sterically hindered.[4][5] This difference in steric accessibility can be exploited to achieve selective derivatization at the C-3 position.
Q4: Can the primary alcohol at C-18 interfere with my derivatization of the amino groups?
A4: Yes, the C-18 primary alcohol can compete with the amino groups in reactions with electrophiles, especially under certain conditions. Amines are generally more nucleophilic than alcohols, so in many cases, selective N-derivatization is possible. However, to ensure complete selectivity, especially with highly reactive reagents or under forcing conditions, it is advisable to protect the alcohol group. Silyl ethers (e.g., TBDMS) are common protecting groups for alcohols that are stable under many conditions used for amine modification.[6]
Experimental Protocols
Protocol 1: Selective Mono-N-Acylation of this compound at the C-3 Position
This protocol is designed to favor the formation of the 3-N-acetyl-Holarrhimine derivative by taking advantage of the lower steric hindrance at the C-3 amine.
-
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents).
-
Slowly add a solution of acetic anhydride (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Troubleshooting Guide for this compound Derivatization
| Issue | Potential Cause | Recommended Solution |
| Mixture of mono-, di-, and tri-substituted products | Over-reaction due to stoichiometry or reaction conditions. | Use a 1:1 molar ratio of derivatizing agent to this compound. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). Add the derivatizing agent slowly and dropwise. |
| No reaction or very slow reaction | Insufficient reactivity of the derivatizing agent or unfavorable reaction conditions. | Use a more reactive derivatizing agent (e.g., acyl chloride instead of anhydride). Increase the reaction temperature slightly, while monitoring for side product formation. Ensure all reagents are fresh and solvents are anhydrous. |
| Unwanted reaction at the C-18 alcohol | The alcohol group is competing with the amines for the electrophile. | Protect the alcohol as a silyl ether (e.g., with TBDMSCl) before proceeding with the amine derivatization. |
| Formation of an unexpected isomer | Reaction occurring at a different site than intended (e.g., at the more hindered C-20 amine). | Use a bulkier derivatizing agent to increase steric selectivity for the C-3 amine. Re-evaluate the reaction mechanism and conditions. |
Table 2: Analytical Methods for Monitoring this compound Derivatization
| Technique | Typical Parameters | Purpose |
| Thin Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F254Mobile Phase: Dichloromethane:Methanol:Ammonia (90:9:1) | To monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of products. The more polar this compound will have a lower Rf than its less polar derivatives. |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.Detection: UV at 210-220 nm or ELSD/MS | To quantify the purity of the product and to separate and identify different derivatives.[7][8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: CDCl3 or MeOD | To confirm the structure of the derivatives. Look for the appearance of new signals corresponding to the added group (e.g., a singlet around 2.0 ppm for an acetyl group) and shifts in the signals of the protons near the derivatized functional group.[10][11][12] |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Logical approach to minimizing side reactions.
References
- 1. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective manipulation of steroid hydroxyl groups with boronate esters: efficient access to antigenic C-3 linked steroid–protein conjugates and steroid sulfate standards for drug detection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Holarrhimine Formulations
Welcome to the technical support center for Holarrhimine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of this compound and general strategies for bioavailability enhancement.
Q1: What is this compound and why is its bioavailability a concern?
This compound is a steroidal alkaloid derived from the plant Holarrhena antidysenterica. Like many alkaloids, it is a lipophilic compound with poor aqueous solubility, which is a primary reason for its low and variable oral bioavailability.[1][2] To achieve therapeutic efficacy, it is crucial to develop formulations that can enhance its absorption in the gastrointestinal tract.
Q2: What are the key physicochemical properties of this compound to consider during formulation development?
While extensive data is not available, key properties of this compound and related alkaloids suggest it is a basic and lipophilic compound. It is known to be sparingly soluble in petroleum ether and practically insoluble in water, while being more soluble in other organic solvents.[3] The formation of a water-soluble hydrochloride salt has been reported, indicating its basic nature.[3] For the related alkaloid conessine, the logP value is high, suggesting high lipophilicity.[4] These characteristics indicate that formulation strategies should focus on improving aqueous solubility and/or enhancing permeation across the intestinal membrane.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
Several advanced drug delivery systems are suitable for enhancing the bioavailability of poorly soluble and permeable compounds like this compound. The most promising approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.[5][6][7][8]
-
Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and cellular uptake.[9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the dissolution and absorption of lipophilic drugs.[11][12][13]
Q4: Should I consider salt formation for this compound?
Yes, salt formation is a viable strategy. The hydrochloride salt of this compound has been reported to be water-soluble.[3] Converting a basic drug like this compound into a salt can significantly improve its dissolution rate in the gastrointestinal fluid, which is often the rate-limiting step for absorption of poorly soluble drugs.
II. Troubleshooting Guides
This section provides practical guidance for overcoming common issues you may encounter during the formulation development of this compound.
Troubleshooting Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
| Problem | Potential Cause | Suggested Solution |
| Low Entrapment Efficiency | Poor solubility of this compound in the lipid matrix. | Screen various solid lipids to find one with higher solubilizing capacity for this compound. Consider using a mixture of lipids. |
| Drug expulsion during lipid crystallization. | Optimize the cooling process. A rapid cooling (shock cooling) can sometimes lead to less ordered crystals and higher drug entrapment. | |
| Incompatible surfactant. | Experiment with different surfactants and co-surfactants to improve the stability of the formulation and drug partitioning into the lipid phase. |
Troubleshooting Instability of Liposomal Formulations
| Problem | Potential Cause | Suggested Solution |
| Vesicle Aggregation or Fusion | Low surface charge of the liposomes. | Incorporate charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) into the formulation to increase electrostatic repulsion between vesicles. |
| Inappropriate storage conditions. | Store liposomal suspensions at 4-8°C. Avoid freezing, as it can disrupt the lipid bilayer. | |
| Drug Leakage from Liposomes | The drug is not stably entrapped within the lipid bilayer. | Optimize the lipid composition. For a lipophilic drug like this compound, a higher proportion of cholesterol can increase the rigidity of the bilayer and reduce drug leakage. |
| Degradation of phospholipids. | Use high-purity lipids and consider adding antioxidants to the formulation. Protect from light and oxygen. |
Troubleshooting Poor Emulsification of Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause | Suggested Solution |
| Formation of Large Droplets or Precipitation Upon Dilution | Imbalance in the oil/surfactant/co-surfactant ratio. | Systematically vary the ratios of the components and construct a pseudo-ternary phase diagram to identify the optimal region for self-emulsification. |
| Insufficient surfactant concentration or inappropriate HLB value. | Increase the surfactant concentration or screen surfactants with different Hydrophile-Lipophile Balance (HLB) values (typically in the range of 12-18 for o/w emulsions). | |
| Drug Precipitation After Emulsification | The drug is not sufficiently soluble in the emulsified system. | Ensure the drug has high solubility in the oil phase. Consider using a co-solvent to improve drug solubility in the formulation. |
III. Data Presentation
This section summarizes key physicochemical and formulation data for this compound and related compounds to aid in experimental design.
Table 1: Physicochemical Properties of this compound and Related Alkaloids
| Parameter | This compound | Conessine | Reference |
| Molecular Formula | C₂₁H₃₆N₂O | C₂₄H₄₀N₂ | [3],[4] |
| Molecular Weight ( g/mol ) | 332.53 | 356.59 | [3],[4] |
| Solubility | Insoluble in water; Sparingly soluble in petroleum ether; Fairly soluble in other organic solvents. | Soluble in ethanol (~16 mg/mL) and dimethyl formamide (~1 mg/mL); Sparingly soluble in aqueous buffers. | [3],[14] |
| LogP (estimated) | High (Lipophilic) | High (Lipophilic) | [4] |
| Salt Formation | Forms water-soluble hydrochloride salt. | - | [3] |
Table 2: Typical Composition of Bioavailability Enhancement Formulations
| Formulation Type | Component | Typical Concentration Range (% w/w) |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipid (e.g., Compritol®, Precirol®) | 1 - 10 |
| Surfactant (e.g., Poloxamer 188, Tween® 80) | 0.5 - 5 | |
| Drug (this compound) | 0.1 - 2 | |
| Liposomes | Phospholipid (e.g., Soy Phosphatidylcholine) | 1 - 5 |
| Cholesterol | 0.1 - 1 | |
| Drug (this compound) | 0.05 - 0.5 | |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Oil (e.g., Labrafil®, Capryol®) | 30 - 60 |
| Surfactant (e.g., Cremophor® EL, Tween® 20) | 20 - 50 | |
| Co-surfactant (e.g., Transcutol® HP) | 10 - 30 | |
| Drug (this compound) | 1 - 10 |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid (e.g., glyceryl behenate) at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
In a separate beaker, heat the aqueous surfactant solution (e.g., Poloxamer 188 in purified water) to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Transfer the hot pre-emulsion to a high-pressure homogenizer and process for 3-5 cycles at a pressure of 500-1500 bar.
-
Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the entrapment efficiency by separating the unencapsulated drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.
-
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
-
Preparation of the Lipid Film:
-
Dissolve this compound, phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional):
-
To obtain smaller and more uniform vesicles (SUVs or LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
-
Characterization:
-
Analyze the vesicle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency by separating the unentrapped drug using dialysis or size exclusion chromatography and quantifying the drug in the liposomal fraction.
-
Protocol 3: Formulation and Evaluation of this compound-Loaded Self-Emulsifying Drug Delivery Systems (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions.
-
Construct a phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select an optimized formulation from the phase diagram.
-
Dissolve this compound in the mixture of oil, surfactant, and co-surfactant with gentle stirring and heating if necessary.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the time and ease of emulsification.
-
Measure the droplet size and PDI of the resulting emulsion using DLS.
-
Evaluate the robustness of the formulation to dilution by measuring the droplet size at different dilution ratios.
-
Protocol 4: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (SGF, pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle speed to 50-100 rpm.
-
Introduce the this compound formulation (e.g., encapsulated SEDDS, liposomal suspension in a dialysis bag) into the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 15, 30, 60, 120, 240, 480 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis:
-
Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Plot the cumulative percentage of drug released versus time.
-
V. Mandatory Visualizations
This section provides diagrams to illustrate key experimental workflows and logical relationships.
Caption: Workflow for the preparation and characterization of this compound-loaded SLNs.
Caption: Relationship between this compound's properties and formulation strategies for enhanced bioavailability.
Caption: Troubleshooting guide for poor emulsification in this compound SEDDS formulations.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijisrt.com [ijisrt.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Conessine - Wikipedia [en.wikipedia.org]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Poor Solubility in Formulation Development - Catalent [catalent.com]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Optimization of extraction parameters for maximizing Holarrhimine content
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Holarrhimine from its natural sources, primarily the bark of Holarrhena species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary botanical source? A1: this compound is a steroidal alkaloid. Its primary source is the stem bark, seeds, and roots of the plant Holarrhena pubescens (also known as Holarrhena antidysenterica).[1][2][3][4][5] The bark is reported to contain up to 4.3% total alkaloids, of which this compound is a constituent.[2]
Q2: Which extraction methods are most effective for this compound? A2: Several methods can be employed, including conventional techniques like maceration and Soxhlet extraction, as well as modern methods like Ultrasound-Assisted Extraction (UAE).[6][7] Studies on the related alkaloid conessine have shown that UAE can yield the highest content.[8][9] The choice of method often depends on a balance between yield, extraction time, and the prevention of thermal degradation of the target compound.
Q3: What are the critical parameters to optimize for maximizing this compound yield? A3: The most critical parameters to optimize are the choice of solvent, solvent concentration (e.g., percentage of ethanol in water), pH of the extraction medium, temperature, extraction time, and the solid-to-solvent ratio.[6][10]
Q4: How can I quantify the amount of this compound in my extract? A4: High-Performance Thin-Layer Chromatography (HPTLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are precise methods for quantifying specific alkaloids like this compound.[8][9] For total alkaloid estimation, a turbidimetric method using Dragendorff's reagent can also be used.[11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantification.[12]
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the likely causes and solutions? A1: Low yield can stem from several factors:
-
Suboptimal Solvent: The polarity of your solvent may not be ideal for this compound. Alkaloids are often extracted well with polar solvents like ethanol or methanol. Try varying the solvent and its concentration (e.g., 60-80% ethanol in water).[6][13]
-
Incorrect pH: The extraction of alkaloids is highly pH-dependent. This compound is a base and is more soluble in an acidic medium which converts it to its salt form. An optimized conventional extraction for related compounds used a pH of 2.[6]
-
Insufficient Extraction Time/Temperature: The extraction may be incomplete. For conventional methods, ensure sufficient time (e.g., up to 16 hours).[6] For faster methods like UAE, optimize the sonication time. However, be aware that excessively high temperatures or long durations can lead to degradation.[7]
-
Poor Quality Plant Material: The concentration of alkaloids can vary based on the harvesting time, plant part, and storage conditions.[3] Ensure you are using high-quality, properly identified, and dried bark.
Q2: I am detecting impurities in my final extract. How can I improve its purity? A2:
-
Pre-Extraction Defatting: If you are using non-polar solvents in your main extraction, lipids and pigments can be co-extracted. Consider a pre-extraction step where the powdered plant material is first washed with a non-polar solvent like hexane to remove these impurities.
-
Solvent Partitioning: After initial extraction, you can perform a liquid-liquid extraction. This typically involves acidifying the crude extract to protonate the alkaloids (making them water-soluble), washing with a non-polar solvent to remove neutral impurities, and then basifying the aqueous layer to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent.
-
Chromatographic Purification: For high purity, column chromatography is often necessary after the initial extraction.
Q3: My extract seems to be degrading during the process. How can I prevent this? A3:
-
Temperature Control: Steroidal alkaloids can be sensitive to high temperatures. If you suspect thermal degradation, consider using extraction methods that operate at lower temperatures, such as maceration or optimized ultrasound-assisted extraction, instead of high-temperature methods like Soxhlet.[7]
-
Limit Exposure to Light and Air: Store extracts in dark, airtight containers and consider using antioxidants if compatible with your downstream applications.
-
Minimize Processing Time: Optimize your workflow to reduce the overall time the extract is subjected to potentially degrading conditions.
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized conditions found in the literature for extracting compounds from Holarrhena and other plants. While not all data is specific to this compound, these parameters provide an excellent starting point for developing a targeted optimization strategy using Response Surface Methodology (RSM).
Table 1: Optimized Conditions for Total Alkaloid & Bioactive Compound Extraction
| Plant Material | Target Compound(s) | Method | Solvent | Temp. (°C) | Time | Solid:Solvent Ratio | Key Findings & Reference |
| Holarrhena species | Total Alkaloids | Conventional | 60% Ethanol (pH 2) | 49.2°C | 16 h | 50:1 | Optimized parameters for conventional method.[6] |
| Holarrhena species | Total Alkaloids | Ultrasound-Assisted | 60% Ethanol (pH 2) | 60°C | 5.05 min | 50:1 | UAE significantly reduces extraction time.[6] |
| Juglans regia L. | Total Phenolic Content | Reflux Extraction | 60% Ethanol | - | 60 min | - | Reflux with 60% ethanol was found to be optimal.[6] |
| Holarrhena pubescens | Conessine | Ultrasound-Assisted | Methanol | - | - | - | UAE yielded the highest conessine content (1.0647%).[8][9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for alkaloids from Holarrhena species.[6]
-
Preparation of Plant Material:
-
Obtain dried stem bark of Holarrhena pubescens.
-
Grind the bark into a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.
-
-
Preparation of Extraction Solvent:
-
Prepare a 60% (v/v) solution of ethanol in deionized water.
-
Adjust the pH of the solution to 2.0 using a suitable acid (e.g., hydrochloric acid or phosphoric acid).
-
-
Extraction Procedure:
-
Weigh 10 g of the dried plant powder and place it into a 1000 mL beaker.
-
Add 500 mL of the prepared solvent (maintaining a 1:50 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath.
-
Set the sonicator parameters: Temperature at 60°C, amplitude at 100%.
-
Sonicate for approximately 5-6 minutes.
-
-
Sample Recovery:
-
After sonication, immediately filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate. For exhaustive extraction, the remaining solid can be re-extracted with fresh solvent.
-
Combine the filtrates and concentrate them using a rotary vacuum evaporator at a controlled temperature (e.g., < 50°C) to obtain the crude extract.
-
-
Quantification:
-
Redissolve a known amount of the dried crude extract in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample using a validated HPLC or HPTLC method to determine the this compound content.
-
Protocol 2: Conventional Maceration Extraction
-
Preparation:
-
Prepare the plant material and extraction solvent (60% Ethanol, pH 2) as described in Protocol 1.
-
-
Extraction Procedure:
-
Sample Recovery and Quantification:
-
Follow steps 4 and 5 from the UAE protocol to filter, concentrate, and analyze the extract.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Key parameters influencing this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthelmintic efficacy of Holarrhena pubescens against Raillietina spp. of domestic fowl through ultrastructural, histochemical, biochemical and GLCM analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantsjournal.com [plantsjournal.com]
- 4. Holarrhena - Explore the Science & Experts | ideXlab [idexlab.com]
- 5. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative estimation of Holarrhena antidysenterica bark total alkaloids in crude drugs and in the body fluids of man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jsirjournal.com [jsirjournal.com]
Addressing batch-to-batch variability of Holarrhimine extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Holarrhimine extracts from Holarrhena pubescens (also known as Holarrhena antidysenterica).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound extracts, leading to batch-to-batch variability.
Issue 1: Inconsistent Bioactivity Observed Between Different Extract Batches
Question: We are observing significant variations in the biological effects of our this compound extracts from one batch to another, even when using the same experimental model. What could be the cause?
Answer: Batch-to-batch variability in the bioactivity of herbal extracts is a common challenge. Several factors, from the raw plant material to the final extract, can contribute to these inconsistencies. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity.
-
Raw Material Verification:
-
Source and Species Confirmation: Ensure the plant material is correctly identified as Holarrhena pubescens. Adulteration with other species can significantly alter the phytochemical profile.
-
Plant Part: Use the same plant part for each extraction (e.g., stem bark), as the concentration of alkaloids varies between the bark, leaves, and seeds.[1]
-
Harvesting Time: The phytochemical content of plants can vary with the season.[2] Document the time of harvest for each batch and aim for consistency. The highest alkaloid content in H. pubescens bark has been reported in samples harvested in March.[2]
-
-
Post-Harvest Processing:
-
Drying and Storage: Inconsistent drying methods or storage conditions can lead to degradation of bioactive compounds. Standardize drying protocols (e.g., shade drying) and store the material in a cool, dry place away from light.
-
-
Extraction Protocol Standardization:
-
Solvent: The choice of solvent significantly impacts the extraction efficiency of different phytochemicals. Ensure the same solvent and solvent-to-solid ratio are used for each batch.
-
Extraction Method: Different extraction techniques (e.g., maceration, Soxhlet, sonication) will yield extracts with different compositions.[3] Select and consistently use a single, validated method.
-
Extraction Parameters: Control and document critical parameters such as extraction time and temperature.
-
-
Quality Control of Extracts:
-
Phytochemical Profiling: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of each batch. This can help to visually identify major differences in the composition.
-
Quantification of Key Markers: Quantify the total alkaloid content or the concentration of a specific marker compound like conessine to ensure it falls within an acceptable range.
-
Issue 2: Low Yield of this compound in the Extract
Question: Our extraction protocol is resulting in a lower than expected yield of this compound. How can we improve this?
Answer: A low yield of the target compound can be due to several factors related to the raw material and the extraction process itself.
-
Raw Material Quality:
-
As mentioned previously, the concentration of alkaloids can vary based on the plant's geographical source, age, and the season of harvest.[2]
-
-
Extraction Method Optimization:
-
Solvent Selection: The polarity of the solvent is critical. For alkaloids, which are basic compounds, slightly acidified alcoholic solvents can improve extraction efficiency. Hydro-alcoholic extracts of H. pubescens have been shown to have a higher overall phytochemical content compared to n-hexane extracts.[4]
-
Extraction Technique: More exhaustive methods like Soxhlet extraction or modern techniques like ultrasound-assisted extraction (UAE) can improve yield compared to simple maceration.[3] Studies on the related alkaloid conessine have shown that ultrasonication can yield a higher content.
-
-
pH Adjustment:
-
Consider adjusting the pH of the extraction solvent. Since alkaloids are basic, maintaining a slightly acidic pH can enhance their solubility and extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of batch-to-batch variability in Holarrhena pubescens extracts?
A1: The primary causes can be categorized as follows:
-
Botanical Factors: Genetic differences in plant populations, the specific plant part used, the age of the plant, and the time of harvest.[2]
-
Environmental Factors: The geographical location, climate, soil conditions, and cultivation practices can all influence the phytochemical composition.
-
Processing Factors: Post-harvest handling, including drying methods and storage conditions, can lead to degradation of active compounds.
-
Extraction Factors: The choice of extraction solvent, extraction method (e.g., maceration, percolation, Soxhlet), temperature, and duration of extraction can significantly alter the composition of the final extract.[3]
Q2: Which analytical techniques are recommended for the quality control of this compound extracts?
A2: A multi-faceted approach to quality control is recommended:
-
Macroscopic and Microscopic Analysis: To confirm the identity of the raw plant material.
-
Thin Layer Chromatography (TLC)/High-Performance Thin Layer Chromatography (HPTLC): For phytochemical fingerprinting to quickly assess the overall composition and identify the presence of key compounds.
-
High-Performance Liquid Chromatography (HPLC): For the separation, identification, and quantification of specific alkaloids like this compound and conessine.
-
UV-Visible Spectrophotometry: For the quantification of total phytochemical classes, such as total alkaloids or total flavonoids.
Q3: Is there a standardized method for extracting this compound?
A3: While there is no single universally standardized method, common laboratory and industrial techniques include:
-
Soxhlet Extraction: A continuous extraction method that is generally efficient but uses heat, which may degrade some compounds.
-
Maceration: A simple soaking method. It is less efficient than other methods but is gentle and avoids heat.
-
Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to enhance extraction efficiency, often with shorter extraction times and lower temperatures.
The choice of method will depend on the desired scale, efficiency, and the need to preserve thermolabile compounds.
Q4: What is the known mechanism of action for the bioactivity of Holarrhena pubescens extracts?
A4: The bioactivity of Holarrhena pubescens extracts, particularly in relation to gastrointestinal effects, is believed to be mediated through a dual mechanism involving both gut stimulant and relaxant properties. This is thought to occur via the activation of histamine H1 receptors, leading to smooth muscle contraction, and the blockade of L-type calcium channels, resulting in smooth muscle relaxation.
Data Presentation
Table 1: Comparison of Phytochemical Content in Holarrhena pubescens Bark Extracts Using Different Solvents.
| Phytochemical Class | n-hexane Extract (mg/g) | Hydro-alcoholic (90% ethanol) Extract (mg/g) |
| Total Alkaloids | 96 | 451 |
| Total Saponins | 109 | 407 |
| Total Flavonoids | 102 | 184 |
| Total Phenols | 84 | 170 |
| Total Tannins | 33 | 90 |
Data adapted from a 2022 study on the phytochemical and biological evaluation of H. pubescens stem bark.[4]
Table 2: Influence of Harvesting Time and Girth on Total Alkaloid Content in Holarrhena pubescens Bark.
| Girth Class (cm) | Harvest Month | Total Alkaloids (%) |
| 10-40 | June | - |
| 41-80 | March | 2.96 ± 0.09 |
| 81-120 | March | 3.11 ± 0.10 |
| 81-120 | June | 1.11 ± 0.07 |
Data adapted from a 2022 study on the harvesting and phytochemical analysis of H. antidysenterica.[2]
Experimental Protocols
Protocol 1: Quantitative Estimation of Total Alkaloids by UV-Visible Spectrophotometry
This protocol is based on the formation of a colored complex between the alkaloids and the bromocresol green (BCG) reagent.
Materials:
-
Holarrhena pubescens bark extract
-
Phosphate buffer (pH 4.7)
-
Bromocresol green (BCG) solution
-
Chloroform
-
Atropine (for standard curve)
-
UV-Visible Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of atropine in a suitable solvent.
-
To 1 ml of each standard solution, add 5 ml of pH 4.7 phosphate buffer and 5 ml of BCG solution.
-
Shake the mixture with 4 ml of chloroform.
-
Collect the chloroform layer and adjust the volume to 10 ml with chloroform.
-
Measure the absorbance of the complex in the chloroform at 470 nm against a blank (prepared without atropine).
-
Plot a standard curve of absorbance versus atropine concentration.
-
-
Sample Analysis:
-
Accurately weigh a known amount of the extract and dissolve it in a suitable solvent.
-
Take 1 ml of the sample extract solution and follow the same procedure as for the standard solutions (steps 1.2 - 1.4).
-
Measure the absorbance of the sample at 470 nm.
-
Determine the concentration of total alkaloids in the sample by extrapolating from the standard curve. The results can be expressed as atropine equivalents (mg of atropine/g of extract).
-
(This protocol is adapted from a standard method for the quantitative estimation of alkaloids.)[5]
Protocol 2: HPLC Method for the Analysis of Alkaloids in Holarrhena pubescens
The following is a representative HPLC method based on published analyses of conessine, a major alkaloid in H. pubescens. This method can serve as a starting point for the development and validation of a specific protocol for this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B). A typical starting point could be a gradient from 5% A to 95% A over 30-40 minutes. For conessine, an isocratic mobile phase of acetonitrile:water (95:5 v/v) has been used.[6]
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10-20 µl.
-
Column Temperature: 25-30 °C.
Sample Preparation:
-
Accurately weigh the dried extract and dissolve it in the mobile phase or a suitable solvent like methanol.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation: For quantitative analysis, the method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Mandatory Visualizations
Signaling Pathways
Diagram 1: Proposed Mechanism of Action of Holarrhena pubescens Alkaloids on Intestinal Smooth Muscle
Caption: Dual action of H. pubescens alkaloids on gut motility.
Diagram 2: Calcium Channel Blocker Signaling Pathway in Smooth Muscle Relaxation
Caption: Mechanism of smooth muscle relaxation by Ca2+ channel blockade.
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up Holarrhimine Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Holarrhimine. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a steroidal alkaloid with the chemical formula C₂₁H₃₆N₂O.[1] It is one of several alkaloids found in the bark of plants from the Holarrhena genus, particularly Holarrhena antidysenterica (also known as Holarrhena pubescens).[2][3][4] This plant is used in traditional medicine, and its alkaloids, including conessine and this compound, are of interest for their potential therapeutic properties.[5]
Q2: What are the initial steps for extracting total alkaloids from Holarrhena bark?
The initial extraction of total alkaloids from the dried and powdered bark of Holarrhena antidysenterica typically involves an acid-base extraction method.[6] The powdered bark is first macerated with an acidic solution (e.g., 2M HCl) to convert the alkaloids into their salt form, which is soluble in the aqueous phase.[6] The acidic extract is then washed with a non-polar solvent like chloroform to remove neutral impurities.[6] Subsequently, the aqueous layer is made alkaline (e.g., with ammonia) to a pH of about 8.5, which converts the alkaloid salts back to their free base form.[6] These free bases are then extracted into an organic solvent such as chloroform.[3][6] Evaporation of the organic solvent yields the crude total alkaloid extract.[6]
Q3: What is a typical yield for this compound from the raw plant material?
The yield of this compound can vary depending on the plant source and the extraction method used. However, a reported yield of this compound from the bark of Holarrhena is approximately 0.05% of the total weight of the bark.[7]
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from Holarrhena antidysenterica Bark
This protocol details the initial extraction of the total alkaloid mixture from the plant material.
Materials:
-
Dried and powdered stem bark of Holarrhena antidysenterica
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Ammonia solution (30%)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass percolator or maceration vessel
-
Separatory funnels
-
Filter paper
Methodology:
-
Air-dry and powder the stem bark of Holarrhena antidysenterica.
-
Extract 1 kg of the powdered bark with methanol (5 x 2.5 L) at room temperature.
-
Combine the methanol percolations and evaporate the solvent under reduced pressure to obtain the crude methanol extract.
-
Treat the methanol extract (e.g., 307.8 g) with 2 M HCl (3 x 200 ml) for 24 hours. This will dissolve the alkaloids as their hydrochloride salts.
-
Partition the 2M HCl soluble portion with chloroform (4 x 400 ml) to remove neutral impurities. Discard the chloroform layer.
-
Make the aqueous acidic layer alkaline to a pH of approximately 8.5 with a 30% liquid ammonia solution.
-
Extract the alkaline aqueous layer repeatedly with chloroform (5 x 400 ml).
-
Combine the chloroform fractions, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under vacuum to yield the crude total alkaloids as a dark brown sticky mass (e.g., 11.9 g, 1.19% yield).[6]
Protocol 2: Column Chromatography for the Isolation of this compound
This protocol describes the separation of the crude alkaloid extract to isolate this compound.
Materials:
-
Crude total alkaloid extract
-
Basic alumina (for column chromatography)
-
Petroleum ether (60-80°C)
-
Benzene
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
Dragendorff's reagent for visualization
Methodology:
-
Prepare a chromatography column with basic alumina as the stationary phase.
-
Dissolve the crude alkaloid extract (e.g., 11.9 g) in a minimal amount of a suitable solvent and adsorb it onto a small amount of basic alumina.
-
Load the adsorbed sample onto the prepared column.
-
Elute the column with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity by adding benzene and then ethyl acetate.[6] A suggested mobile phase for the separation of Holarrhena alkaloids on TLC, which can be adapted for column chromatography, is Toluene: Ethyl acetate: Diethylamine (6.5:2.5:1 v/v/v).
-
Collect fractions of the eluate.
-
Monitor the separation by performing TLC on the collected fractions. Use an appropriate solvent system and visualize the spots using Dragendorff's reagent, which gives a positive test for alkaloids.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain purified this compound. Further purification can be achieved through fractional crystallization.
Protocol 3: Fractional Crystallization of this compound
This protocol is for the final purification of this compound.
Materials:
-
Partially purified this compound
-
Acetone
-
Ethyl acetate
-
Crystallization dish
-
Filter paper
Methodology:
-
Dissolve the this compound-containing fractions in a minimal amount of hot acetone or ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Repeat the crystallization process until a constant melting point is achieved, indicating high purity.
Data Presentation
Table 1: Quantitative Data on this compound Purification
| Parameter | Value | Source |
| Yield of this compound | 0.05% (w/w) from bark | [7] |
| Total Alkaloid Yield | 1.19% (w/w) from bark | [6] |
| Melting Point (this compound) | 183°C | [8] |
Troubleshooting Guides
Issue 1: Low Yield of Total Alkaloids
-
Question: My initial acid-base extraction resulted in a very low yield of the crude alkaloid mixture. What could be the cause?
-
Answer:
-
Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. The maceration time with the acidic solution should be sufficient (e.g., overnight) to allow for complete conversion and dissolution of the alkaloids.
-
Incorrect pH: The pH of the aqueous solution is critical. During the initial acid extraction, the pH should be sufficiently low to ensure all alkaloids are in their salt form. Conversely, during basification, the pH must be high enough (around 8.5-9.0) to convert all alkaloid salts to their free base form for efficient extraction into the organic solvent.[3][6]
-
Emulsion Formation: Emulsions can form during the liquid-liquid extraction steps, trapping the alkaloids and leading to poor separation and lower yields. To break emulsions, you can try adding a small amount of a saturated salt solution (brine) or a different organic solvent.
-
Issue 2: Co-elution of this compound with Other Alkaloids during Chromatography
-
Question: During column chromatography or HPLC, I am unable to get a clean separation of this compound from other alkaloids, particularly conessine. How can I improve the resolution?
-
Answer:
-
Optimize the Mobile Phase:
-
For Column Chromatography: Fine-tune the solvent gradient. A shallower gradient with a slow increase in polarity can improve the separation of closely related compounds. Experiment with different solvent systems. For instance, a mobile phase of Toluene: Ethyl acetate: Diethylamine (6.5:2.5:1 v/v/v) has been used for HPTLC of Holarrhena alkaloids and could be adapted.
-
For Reverse-Phase HPLC: The separation of basic compounds like alkaloids is highly dependent on the pH of the mobile phase.[5] Adjusting the pH can change the ionization state of the alkaloids and significantly alter their retention times. Using a C8 or phenyl stationary phase instead of the more common C18 can also offer different selectivity and improve separation.[9][10] Adding an ion-pairing reagent to the mobile phase can also enhance the resolution of basic compounds.[10]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For column chromatography, switching from alumina to silica gel, or vice versa, can alter the elution order. For HPLC, as mentioned, C8 or phenyl columns are good alternatives to C18 for alkaloid separation.[9][10]
-
Fractional Crystallization: If complete chromatographic separation is challenging, you can collect fractions containing the mixture of this compound and co-eluting alkaloids and subject them to fractional crystallization. Due to differences in solubility, it may be possible to selectively crystallize this compound from the mixture.[2][7]
-
Issue 3: Poor Peak Shape in HPLC (Tailing Peaks)
-
Question: My HPLC chromatograms for this compound show significant peak tailing. What is causing this and how can I fix it?
-
Answer:
-
Secondary Interactions: Peak tailing for basic compounds like alkaloids is often due to interactions with residual silanol groups on the silica-based stationary phase.
-
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the silanol groups, reducing their interaction with the basic alkaloids and resulting in more symmetrical peaks.
-
Use a High pH Mobile Phase: Alternatively, using a high pH mobile phase can deprotonate the alkaloids, making them neutral and less likely to interact with the stationary phase. However, ensure your HPLC column is stable at high pH.
-
End-Capped Columns: Use a high-quality, end-capped HPLC column specifically designed for the analysis of basic compounds. These columns have fewer free silanol groups, minimizing peak tailing.
-
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. US3244696A - Extraction of alkaloids from plants of genus holarrhena - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. iipseries.org [iipseries.org]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 10. researchgate.net [researchgate.net]
Holarrhimine Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in experiments involving Holarrhimine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My in vitro cell viability assay shows inconsistent results with this compound treatment. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors related to the compound's properties and the experimental setup.
-
Solubility and Stability: this compound, as a steroidal alkaloid, may have limited aqueous solubility. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. Precipitation of the compound can lead to variable concentrations and inconsistent effects. It is also crucial to check the stability of this compound in your specific experimental conditions (e.g., temperature, pH, light exposure).
-
Compound Purity: Verify the purity of your this compound sample. Impurities from the extraction process or synthesis can have their own biological activities, leading to confounding results.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the same compound. Ensure you are using a consistent cell line and passage number.
-
Assay Interference: Some compounds can interfere with the readout of viability assays (e.g., colorimetric or fluorometric). Consider running appropriate controls, such as a cell-free assay with this compound, to rule out any direct interference.[1]
Q2: I am observing lower than expected anti-diabetic activity of this compound in my animal model. What should I check?
A2: Several factors can contribute to lower-than-expected in vivo efficacy.
-
Bioavailability and Pharmacokinetics: The route of administration and the formulation of this compound can significantly impact its absorption and distribution in the body. Consider performing pharmacokinetic studies to determine the compound's bioavailability and half-life.
-
Animal Model Suitability: The choice of animal model is critical. The specific model of diabetes (e.g., streptozotocin-induced vs. genetic models) may respond differently to this compound.[2][3]
-
Dosage and Treatment Regimen: The dose and frequency of administration may not be optimal. A dose-response study is recommended to determine the most effective concentration. Chronic treatment may be necessary to observe significant effects on blood glucose levels.[3]
-
Diet and Environment: The diet and housing conditions of the animals can influence metabolic parameters and the response to treatment. Ensure these are consistent across all experimental groups.
Q3: My results for this compound's effect on a specific signaling pathway are contradictory to published literature. How should I proceed?
A3: Contradictory findings can be valuable for scientific progress. Here's how to approach this situation:
-
Review Experimental Details: Meticulously compare your experimental protocol with the published study. Pay close attention to cell type, reagent concentrations, incubation times, and the specific assays used.
-
Consider Off-Target Effects: this compound may have off-target effects that are cell-type or context-dependent.[4][5][6] These unintended interactions can lead to different signaling outcomes. Consider using techniques like target knockdown or overexpression to confirm the on-target effect.
-
Investigate Pan-Assay Interference Compounds (PAINS): Some molecules can produce false positive results in various assays through non-specific mechanisms.[1] While there is no specific information classifying this compound as a PAIN, it's a possibility to consider, especially if you observe activity in multiple unrelated assays.
-
Replicate and Validate: Repeat the experiment with rigorous controls. If the contradictory results persist, it may indicate a novel finding that warrants further investigation and publication.
Troubleshooting Guides
In Vitro Assays
| Problem | Potential Cause | Recommended Solution |
| Low Potency in Alpha-Glucosidase Inhibition Assay | Incorrect enzyme or substrate concentration. | Optimize the concentrations of α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) to ensure the reaction is in the linear range.[7][8] |
| pH of the buffer is not optimal for enzyme activity. | Prepare the phosphate buffer to the recommended pH (typically around 6.8) for the α-glucosidase from Saccharomyces cerevisiae.[9][10] | |
| Presence of interfering substances in the extract (if not using pure this compound). | Purify the this compound sample to remove any potential inhibitors or activators. | |
| Variable Results in Calcium Channel Blocking Assay | Cell line is not expressing the target calcium channel consistently. | Use a stable cell line with confirmed expression of the specific L-type calcium channel subtype. |
| Fluctuation in baseline calcium levels. | Allow cells to stabilize in the assay buffer before adding this compound and the stimulus. | |
| Assay is not sensitive enough to detect subtle changes. | Optimize the concentration of the depolarizing agent (e.g., KCl) to elicit a submaximal response, which will be more sensitive to inhibition. | |
| No Response in Histamine Receptor Assay | The cell line does not express the target histamine receptor subtype (e.g., H1R). | Use a cell line known to endogenously express the target receptor or a recombinant cell line with stable expression.[11][12] |
| The functional readout is not appropriate for the receptor's signaling pathway. | Histamine H1 receptors primarily couple to Gq, leading to an increase in intracellular calcium. Ensure your assay measures this downstream event.[11][12] | |
| The concentration of this compound is too low or too high (causing toxicity). | Perform a dose-response curve to determine the optimal concentration range. |
Animal Studies
| Problem | Potential Cause | Recommended Solution |
| Toxicity signs (e.g., weight loss, lethargy) observed at therapeutic doses. | The dose is too high for the specific animal strain or species. | Conduct a preliminary dose-ranging toxicity study to determine the maximum tolerated dose (MTD).[13] |
| Off-target effects of this compound. | Investigate potential off-target interactions through in vitro profiling against a panel of receptors and enzymes.[6] | |
| Impurities in the compound. | Ensure the purity of the this compound used in the study. | |
| Lack of effect on inflammatory markers. | The animal model of inflammation is not appropriate for the expected mechanism of action. | Select an animal model that is relevant to the signaling pathways modulated by this compound. |
| The timing of sample collection is not optimal to detect changes. | Conduct a time-course study to determine the peak effect of this compound on the inflammatory markers. | |
| The biomarkers being measured are not sensitive to the compound's effect. | Use a broader panel of inflammatory markers to assess the compound's activity. |
Experimental Protocols
Alpha-Glucosidase Inhibitory Assay
This protocol is adapted from established methods for assessing the inhibition of α-glucosidase activity.[7][9][10]
-
Reagent Preparation:
-
Phosphate buffer (50 mM, pH 6.8).
-
α-glucosidase solution (from Saccharomyces cerevisiae) at 1.0 U/mL in phosphate buffer.
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) in phosphate buffer.
-
This compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in phosphate buffer.
-
Sodium carbonate (Na₂CO₃) solution (0.1 M).
-
Acarbose as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of this compound solution at various concentrations to the sample wells.
-
Add 10 µL of phosphate buffer to the control wells and 10 µL of acarbose to the positive control wells.
-
Add 20 µL of α-glucosidase solution to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
% Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound.
-
Calcium Channel Blocking Assay (Cell-based)
This is a general protocol for a fluorescent-based calcium influx assay.
-
Cell Preparation:
-
Plate a suitable cell line (e.g., a neuronal or muscle cell line endogenously expressing L-type calcium channels) in a 96-well black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to confluency.
-
-
Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
-
Assay Procedure:
-
Add this compound at various concentrations to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence microplate reader.
-
Initiate calcium influx by adding a depolarizing stimulus (e.g., a high concentration of KCl).
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the calcium influx by this compound compared to the vehicle control.
-
Histamine H1 Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a method to assess the antagonistic effect of this compound on the H1 receptor.[11][12]
-
Cell Culture:
-
Use a cell line stably expressing the human histamine H1 receptor (e.g., HEK293-H1R).
-
Plate the cells in a 96-well plate suitable for fluorescence measurements.
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive dye as described in the calcium channel blocking assay protocol.
-
-
Assay Procedure:
-
Treat the cells with varying concentrations of this compound and incubate.
-
Stimulate the cells with a known H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).
-
Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the inhibitory effect of this compound on the histamine-induced calcium mobilization.
-
Calculate the IC50 value of this compound.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on Holarrhena extracts. Note that these are not for pure this compound and experimental conditions may vary.
Table 1: Anti-diabetic Effects of Holarrhena antidysenterica Extracts in Animal Models
| Extract Source | Animal Model | Dose | Duration | % Reduction in Blood Glucose | Reference |
| Seed (Aqueous) | Streptozotocin-induced diabetic rats | 400 mg/kg | 21 days | Significant decrease | [2] |
| Seed (Ethanolic) | Streptozotocin-induced diabetic rats | 500 mg/kg | 28 days | ~32.59% (fasting), ~34.68% (postprandial) | [14] |
| Seed (Petroleum ether) | Alloxan-induced diabetic rats | 200 mg/kg | 15 days | Significant decrease | [3] |
Table 2: In Vitro Alpha-Glucosidase Inhibitory Activity of Holarrhena Extracts
| Extract Source | Plant Species | IC50 Value | Reference |
| Seed (Methanolic) | Holarrhena antidysenterica | Potent inhibition noted | [15] |
| Bark (Aqueous & Methanolic) | Holarrhena pubescens | High antioxidant and reported anthelmintic activity | [16] |
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways for this compound's therapeutic effects.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Activity artifacts in drug discovery and different facets of compound promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. innoprot.com [innoprot.com]
- 12. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of Hypoglycemic Effect of Holarrhena Antidysenterica Seeds and Glibenclamide in Experimentally Induced Diabetes Mellitus in Albino Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Anthelmintic efficacy of Holarrhena pubescens against Raillietina spp. of domestic fowl through ultrastructural, histochemical, biochemical and GLCM analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Holarrhimine vs. Conessine: A Comparative Analysis of Antibacterial Activity
In the landscape of natural product research, the quest for novel antimicrobial agents is of paramount importance. Among the myriad of compounds isolated from medicinal plants, the steroidal alkaloids holarrhimine and conessine, primarily derived from the Holarrhena genus, have garnered attention for their biological activities. This guide provides a detailed comparison of the antibacterial properties of this compound and conessine, supported by available experimental data, to assist researchers and drug development professionals in their endeavors.
Quantitative Assessment of Antibacterial Potency
The antibacterial efficacy of a compound is quantitatively determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While direct comparative studies testing this compound and conessine side-by-side are scarce in the available scientific literature, this section summarizes the reported MIC values for each compound against various bacterial strains. It is important to note that the data for this compound is represented by a closely related derivative, holarrifine-24ol, and thus should be interpreted with this consideration.
Table 1: Minimum Inhibitory Concentration (MIC) of Holarrifine-24ol (a this compound derivative) against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Shigella dysenteriae | 20 |
| Bacillus subtilis | 40 |
| Bacillus cereus | 40 |
| Bacillus megaterium | 40 |
| Staphylococcus aureus | 40 |
| Escherichia coli | 60 |
| Salmonella typhi | 60 |
| Shigella sonnei | 60 |
| Vibrio sp. (INAVA ET) | 60 |
| Pseudomonas mutabilis | 80 |
Table 2: Minimum Inhibitory Concentration (MIC) of Conessine against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Micrococcus luteus ATCC 9341 | 15.6 (µ g/disc ) | [1] |
| Pseudomonas aeruginosa (Wild-type & Efflux Pump Overexpressing strains) | 64 | [2] |
| Enteropathogenic Escherichia coli (EPEC) | 3300 | [3] |
| Bacillus cereus | 150 (Total alkaloid fraction) | [4] |
| Bacillus stearothermophilus | - | [4] |
| Bacillus subtilis | - | [4] |
| Bacillus megaterium | - | [4] |
Note: The MIC value for M. luteus is reported in µ g/disc , which is a semi-quantitative measure from disc diffusion assays and not directly comparable to MIC values from broth microdilution assays.
Mechanisms of Antibacterial Action
The ways in which this compound and conessine inhibit bacterial growth appear to differ, with more extensive research available on the mechanisms of conessine.
This compound:
The precise antibacterial mechanism of this compound is not as extensively documented as that of conessine. However, the available data on related alkaloids from Holarrhena species suggest that they may act by disrupting bacterial cell membranes. This can lead to the leakage of essential cellular components and ultimately, cell death. Further research is required to fully elucidate the specific molecular targets and pathways affected by this compound.
Conessine:
Conessine exhibits a more multifaceted mechanism of action. While it possesses intrinsic antibacterial activity, a significant aspect of its efficacy, particularly against Gram-negative bacteria, lies in its role as an efflux pump inhibitor (EPI) .[5][6] Efflux pumps are protein complexes in bacterial cell membranes that actively transport antibiotics and other toxic substances out of the cell, thereby conferring resistance.
Conessine has been shown to inhibit the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa.[5] By blocking these pumps, conessine increases the intracellular concentration of co-administered antibiotics, effectively restoring their potency against resistant strains. This synergistic effect makes conessine a promising candidate for combination therapies to combat multidrug-resistant infections. Some studies also suggest that conessine may contribute to the formation of pores in the cell wall, leading to the leakage of cytoplasmic constituents.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited studies to determine the antibacterial activity of this compound and conessine.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in the tables were primarily determined using the broth microdilution method .[5]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically measured as a 0.5 McFarland standard. This suspension is then further diluted to the final inoculum concentration.
-
Serial Dilution of Compounds: The test compounds (this compound derivative or conessine) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Disc Diffusion Assay
For some initial screening and for compounds with limited solubility, the disc diffusion method is used.[4]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar) is poured into petri dishes.
-
Inoculation: A standardized suspension of the test bacteria is uniformly spread over the surface of the agar.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface.
-
Incubation: The plates are incubated under suitable conditions to allow for bacterial growth and diffusion of the compound.
-
Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented).
Efflux Pump Inhibition Assays
The ability of conessine to inhibit efflux pumps is commonly assessed using the ethidium bromide (EtBr) accumulation assay or a Hoechst 33342 (H33342) accumulation assay .[5]
-
Principle: EtBr and H33342 are fluorescent dyes that are substrates for many bacterial efflux pumps. In the presence of an EPI, the efflux of these dyes is blocked, leading to their accumulation inside the bacterial cells and a corresponding increase in fluorescence.
-
Procedure:
-
Bacterial cells are washed and resuspended in a suitable buffer.
-
The cell suspension is incubated with the test compound (conessine) and a known efflux pump substrate (EtBr or H33342).
-
The fluorescence intensity is measured over time using a fluorometer.
-
An increase in fluorescence in the presence of the test compound compared to the control (without the compound) indicates efflux pump inhibition.
-
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial steroidal alkaloids from Holarrhena antidysenteriaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa | springermedizin.de [springermedizin.de]
- 5. Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Holarrhimine and Other Steroidal Alkaloids from Holarrhena Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Holarrhimine and other prominent steroidal alkaloids isolated from plants of the Holarrhena genus, particularly Holarrhena antidysenterica (also known as Holarrhena pubescens). The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their biological activities supported by available experimental data.
Introduction to Holarrhena Steroidal Alkaloids
Steroidal alkaloids from the Holarrhena species have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities. Traditionally, extracts from these plants have been used to treat a variety of ailments, including dysentery, diarrhea, fever, and inflammatory conditions[1][2][3]. Modern research has focused on isolating and characterizing the bioactive compounds responsible for these effects. The principal steroidal alkaloids include this compound, Conessine, Isoconessimine, Conessimine, Conarrhimine, and Kurchessine[4][5][6]. This guide focuses on a comparative analysis of their cytotoxic, anti-inflammatory, and antimicrobial properties.
Data Presentation
The following tables summarize the available quantitative data for the biological activities of selected Holarrhena steroidal alkaloids. It is important to note that direct comparative studies across all compounds for each activity are limited, and the existing data comes from various sources and experimental setups.
Cytotoxic Activity
The cytotoxic potential of these alkaloids has been evaluated against several cancer cell lines. While data for each specific alkaloid is not uniformly available, some studies provide valuable insights.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Holamine | HT-29 (Colon) | 31.06 | [7] |
| MCF-7 (Breast) | 42.82 | [7] | |
| HeLa (Cervical) | 51.42 | [7] | |
| Funtumine | HT-29 (Colon) | 22.36 | [7] |
| HeLa (Cervical) | 46.17 | [7] | |
| MCF-7 (Breast) | 52.69 | [7] | |
| Holarrhena antidysenterica leaf extract (Methanol) | Brine shrimp | LC50: 60.36 µg/mL | [8] |
| Holarrhena antidysenterica leaf extract (95% Ethanol) | A-549 (Lung), COLO-205 (Colon), HEP-2 (Liver), KB (Oral), OVCAR-5 (Ovary), SiHa (Cervical), SK-N-MC (Neuroblastoma), SW-620 (Colon) | 73-92% inhibition at 100 µg/mL | [1][9] |
Note: Data for this compound, Conessine, Isoconessimine, Conessimine, Conarrhimine, and Kurchessine from direct cytotoxicity assays on cancer cell lines with reported IC50 values were not available in the reviewed literature.
Anti-Inflammatory Activity
The anti-inflammatory properties of Holarrhena alkaloids are suggested by traditional use and studies on plant extracts. However, quantitative data for purified individual alkaloids are limited. Many steroidal alkaloids are known to exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway[2][10][11].
| Alkaloid/Extract | Assay | Result | Reference |
| Holarrhena pubescens seed extract (Chloroform fraction) | Inhibition of albumin denaturation | IC50: 27.41 µg/mL | [9] |
| Holarrhena antidysenterica leaf extract (Methanol) | Carrageenan-induced rat paw edema | Significant inhibition at 100 and 200 mg/kg | [12] |
Note: Specific IC50 values for this compound and other listed pure steroidal alkaloids from in vitro anti-inflammatory assays (e.g., NO inhibition) were not found in the surveyed literature.
Antimicrobial Activity
Several steroidal alkaloids from Holarrhena have demonstrated significant antimicrobial activity against a range of bacteria and fungi.
| Alkaloid | Organism | MIC (µg/mL) | Reference |
| Conessine | Micrococcus luteus ATCC 9341 | 15.6 (per disc) | [13] |
| Holarrifine-24-ol | Shigella dysenteriae | 20 | [5][14] |
| Salmonella typhi | 40 | [14] | |
| Bacillus subtilis | 80 | [14] | |
| Escherichia coli | 80 | [14] | |
| Staphylococcus aureus | 80 | [14] | |
| Bacillus cereus | 160 | [14] | |
| Bacillus megaterium | 160 | [14] | |
| Pseudomonas mutabilis | 160 | [14] | |
| Mokluangin B | Bacillus subtilis | 16 | [15] |
| Escherichia coli | 16 | [15] | |
| Mokluangin C | Escherichia coli | 16 | [15] |
Acetylcholinesterase Inhibitory Activity
A notable biological activity of some Holarrhena alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's disease[15][16][17].
| Alkaloid | IC50 (µM) | Reference |
| Conessimin | 4 | [16][17] |
| Conessine | 10 | [16][17] |
| Conarrhimine | 28 | [16][17] |
| Isoconessimine | >100 | [16][17] |
| Mokluangin A | 1.44 | [15] |
| Mokluangin B | 4.09 | [15] |
| Mokluangin C | 1.44 | [15] |
| Antidysentericine | 23.22 | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a designated solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial properties of a substance.
-
Preparation of Inoculum: Prepare a standardized microbial suspension in sterile saline or broth.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar.
-
Compound Application: Add a known concentration of the test compound solution into each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the substance.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of steroidal alkaloids.
Figure 1: General experimental workflow for the analysis of Holarrhena steroidal alkaloids.
Figure 2: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory steroidal alkaloids.
Conclusion
The steroidal alkaloids from Holarrhena species, including this compound, Conessine, and their analogues, exhibit a range of promising biological activities. While Conessine is the most studied among them, with established antimicrobial and acetylcholinesterase inhibitory effects, other alkaloids like Holamine and Funtumine have shown selective cytotoxicity against cancer cell lines.
A significant gap in the current literature is the lack of comprehensive, direct comparative studies of these alkaloids. Future research should focus on isolating these compounds in sufficient quantities to perform head-to-head comparisons in various biological assays. This would provide a clearer understanding of their structure-activity relationships and help identify the most promising candidates for further drug development. The inhibition of the NF-κB pathway appears to be a key mechanism for the anti-inflammatory effects of steroidal alkaloids, and further investigation into this area is warranted. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these fascinating natural products.
References
- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. jddtonline.info [jddtonline.info]
- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. sciforum.net [sciforum.net]
- 13. Isoconessimine | C23H38N2 | CID 11772257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validating the Antidiabetic Effects of Holarrhena pubescens Extracts In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antidiabetic effects of extracts from Holarrhena pubescens, a plant known to contain the steroidal alkaloid Holarrhimine, against commonly used antidiabetic agents. Due to the limited availability of in vivo studies on isolated this compound, this document focuses on the experimental data from various extracts of Holarrhena pubescens (syn. Holarrhena antidysenterica) and compares their performance with standard drugs like Glibenclamide and Metformin. The information is compiled from multiple preclinical studies to offer a comprehensive overview for research and development purposes.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on the antidiabetic effects of Holarrhena pubescens extracts compared to standard antidiabetic drugs in streptozotocin (STZ)-induced diabetic rat models.
Table 1: Effect of Holarrhena pubescens Seed Extracts and Glibenclamide on Fasting Blood Glucose in STZ-Induced Diabetic Rats
| Treatment | Dose | Duration | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction |
| Diabetic Control | - | 21 days | ~280 | ~450 | - |
| H. antidysenterica ethanolic seed extract | 300 mg/kg | 21 days | ~280 | ~145 | 48.0% |
| Glibenclamide | 10 mg/kg | 18 days | >250 | ~100 | Significant reduction[1] |
| H. antidysenterica methanolic seed extract | 250 mg/kg | 18 days | >250 | ~150 | Significant reduction[1][2] |
| H. pubescens methanolic seed extract | 500 mg/kg | 28 days | >150 | Significantly reduced | - |
Table 2: Comparative Effects of Holarrhena pubescens Extracts and Standard Drugs on Serum Lipid Profile in STZ-Induced Diabetic Rats
| Treatment | Dose | Duration | Total Cholesterol | Triglycerides |
| Diabetic Control | - | 18-28 days | Increased | Increased |
| H. antidysenterica methanolic seed extract | 250 mg/kg | 18 days | Significantly decreased[1][2] | Significantly decreased[1][2] |
| H. antidysenterica ethanolic seed extract | 300 mg/kg & 600 mg/kg | 28 days | Significantly reversed[3] | Significantly reversed[3] |
| Glibenclamide | 10 mg/kg | 18 days | Significantly decreased[2] | Significantly decreased[2] |
| Metformin | - | 13 weeks | Significantly reduced[4] | Significantly reduced[4] |
Detailed Experimental Protocols
The methodologies described below are synthesized from various in vivo studies evaluating the antidiabetic properties of Holarrhena pubescens extracts.
1. Animal Model: Streptozotocin (STZ)-Induced Diabetes in Rats
-
Animals: Male Wistar or albino rats weighing between 200-250g are typically used.[1] The animals are acclimatized to laboratory conditions for a period of at least one week before the experiment.
-
Induction of Diabetes:
-
Rats are fasted overnight prior to induction.
-
Diabetes is induced by a single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ).[1][2][3]
-
The STZ solution is freshly prepared in a citrate buffer (0.1 M, pH 4.5).
-
The dosage of STZ can range from 35 mg/kg to 50 mg/kg body weight.[1]
-
-
Confirmation of Diabetes:
-
Blood glucose levels are measured 72 to 96 hours after STZ injection.
-
Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and are selected for the study.[1]
-
2. Preparation and Administration of Holarrhena pubescens Extracts
-
Plant Material: Seeds, bark, or leaves of Holarrhena pubescens are collected, dried, and powdered.
-
Extraction:
-
Administration:
3. Comparative Drug Treatment
-
Glibenclamide: Used as a standard antidiabetic drug, it is typically administered orally at a dose of 5 mg/kg or 10 mg/kg body weight.[5][6]
-
Metformin: Another standard drug, used for comparison in some studies, with doses around 500 mg/kg.[7]
4. Biochemical Analysis
-
Fasting Blood Glucose: Blood samples are collected from the tail vein at regular intervals (e.g., weekly) after an overnight fast, and glucose levels are measured using a glucometer.
-
Serum Lipid Profile: At the end of the study, blood is collected, and serum is separated to measure total cholesterol and triglyceride levels using standard analytical kits.[1][3]
-
Other Parameters: Some studies also assess liver glycogen content, serum total protein, urea, and creatinine.[2][3]
Proposed Mechanisms of Action and Signaling Pathways
The antidiabetic effects of Holarrhena pubescens extracts are believed to be mediated through multiple mechanisms.
Caption: Proposed Antidiabetic Mechanisms of Holarrhena pubescens Extract.
1. α-Glucosidase Inhibition
Holarrhena pubescens extracts have been shown to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine.[5] By inhibiting this enzyme, the extracts can delay carbohydrate digestion and reduce the rate of glucose absorption, thus lowering postprandial blood glucose levels.
Caption: α-Glucosidase Inhibition Pathway.
2. Stimulation of Insulin Secretion
Studies suggest that Holarrhena pubescens extracts can stimulate the secretion of insulin from pancreatic β-cells.[5] This insulinotropic effect may be due to the modulation of ion channels in the β-cells, leading to depolarization and insulin release. Plant extracts can influence signaling pathways such as the PI3K/Akt pathway, which is crucial for insulin secretion and glucose uptake.[8]
Caption: Simplified Insulin Secretion Signaling Pathway.
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for in vivo studies validating the antidiabetic effects of a test compound.
Caption: In Vivo Antidiabetic Study Workflow.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antidiabetic effect of methanolic extract of Holarrhena pubescens seeds is mediated through multiple mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Assessment of Combined Effects of Glibenclamide and Losartan in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Plant Extracts for Type 2 Diabetes: From Traditional Medicine to Modern Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Holarrhimine's Molecular Targets: A Comparative Guide to Gene Knockout Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the cross-validation of Holarrhimine's mechanism of action using gene knockout strategies. By leveraging precise gene-editing technologies like CRISPR-Cas9, we can move from putative mechanisms to validated molecular targets, a critical step in the drug development pipeline.
This compound, a steroidal alkaloid derived from plants of the Holarrhena genus, has been traditionally used for a variety of ailments, with modern research suggesting multiple potential therapeutic activities, including anti-diabetic, anti-diarrheal, and anti-inflammatory effects.[1][2][3] However, the precise molecular pathways through which this compound exerts these effects remain largely unconfirmed. This guide outlines a systematic approach to dissecting these mechanisms by comparing the pharmacological effects of this compound in wild-type versus specific gene-knockout cell lines.
Proposed Mechanisms of Action and Gene Knockout Targets
Based on existing literature, several potential mechanisms of action for this compound and its parent plant extracts have been proposed. For each, a primary gene target for knockout validation is identified.
| Proposed Mechanism of Action | Key Biological Process | Primary Gene Target for Knockout | Rationale for Target Selection |
| Antidiabetic | Inhibition of carbohydrate absorption | SI (Sucrase-Isomaltase) or MGAM (Maltase-Glucoamylase) | These genes encode for intestinal α-glucosidases, enzymes responsible for breaking down complex carbohydrates.[1] Knocking out these genes would mimic the enzymatic inhibition and abrogate this compound's effect if this is the primary mechanism. |
| Antidiarrheal | Relaxation of gastrointestinal smooth muscle | CACNA1C (Calcium Voltage-Gated Channel Subunit Alpha1 C) | This gene encodes the alpha-1 subunit of the L-type voltage-gated calcium channel. Blocking this channel is a proposed mechanism for the spasmolytic effects of Holarrhena extracts.[2][4][5] |
| Antidiarrheal | Modulation of gastrointestinal motility | HRH1 (Histamine Receptor H1) | Activation of histamine receptors has been suggested as a mechanism for the gastrointestinal stimulant properties of Holarrhena extracts.[2][5] Knocking out this receptor would clarify its role. |
| Anti-inflammatory | Reduction of pro-inflammatory cytokine release | NFKB1 (Nuclear Factor Kappa B Subunit 1) | The NF-κB pathway is a central regulator of inflammation. While not directly implicated for this compound, it is a common target for anti-inflammatory compounds.[1] |
Experimental Workflow for Gene Knockout Validation
The following diagram illustrates the general workflow for validating this compound's mechanism of action using a gene knockout approach.
Caption: Workflow for validating this compound's mechanism of action.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Gene Knockout
This protocol outlines the generation of a knockout cell line for a target gene (e.g., CACNA1C).[6][7][8]
a. sgRNA Design and Vector Construction:
-
Design at least three single guide RNAs (sgRNAs) targeting an early exon of the target gene using a design tool like Benchling or CRISPR Design Tool to minimize off-target effects.[6]
-
Clone the selected sgRNA sequences into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
b. Cell Transfection and Selection:
-
Transfect the chosen cell line (e.g., a human colon carcinoma cell line for antidiarrheal studies) with the sgRNA-Cas9 vector.
-
Two days post-transfection, begin selection with puromycin to eliminate non-transfected cells.
c. Single-Cell Cloning and Expansion:
-
After selection, dilute the cell suspension to a concentration of approximately 10 cells/mL and plate into 96-well plates to isolate single cells.[9]
-
Monitor the plates for colony formation and expand the individual clones.
d. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the region targeted by the sgRNA via PCR and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[7][10]
-
Protein Expression Analysis: Perform a Western blot on cell lysates from validated clones to confirm the absence of the target protein.[8][11] This is a critical step to ensure a functional knockout.
Comparative Functional Assays
Once knockout and wild-type cell lines are established, they can be used in parallel to test the efficacy of this compound.
a. Cell Treatment:
-
Plate an equal number of wild-type and knockout cells.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
b. Functional Assay Performance (Example for CACNA1C Knockout):
-
Induce cellular depolarization to open L-type calcium channels (e.g., with a high potassium solution).
-
Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium concentration in response to the stimulus in the presence and absence of this compound.
c. Data Analysis:
-
Generate dose-response curves for this compound in both wild-type and knockout cell lines.
-
Compare the EC50 (half-maximal effective concentration) values. A significant rightward shift in the dose-response curve or a complete lack of response in the knockout cells would strongly suggest that this compound's effect is mediated through the targeted gene product.
Illustrative Signaling Pathway
The following diagram depicts the proposed signaling pathway for the antidiarrheal effect of this compound via calcium channel blockade.
Caption: this compound's proposed inhibition of calcium influx.
Conclusion
The application of gene knockout technology provides a powerful and precise method for validating the molecular targets of pharmacologically active compounds like this compound. By systematically knocking out putative target genes and comparing the cellular response to the compound in knockout versus wild-type cells, researchers can definitively link a mechanism to a specific gene product. This approach not only elucidates the fundamental biology of the compound but also provides a robust foundation for further drug development and optimization. Integrating pharmacological screens with CRISPR-based functional genomics is a key strategy for advancing mechanism-of-action studies.[12]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of Holarrhena antidysenterica (L.) Wall. ex A. DC.: Pharmacognostic, Pharmacological, and Toxicological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 8. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 9. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 12. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Holarrhimine vs. Standard-of-Care Antibiotics: A Comparative Efficacy Analysis
In the ever-present battle against bacterial infections, the search for novel antimicrobial agents is paramount. Holarrhimine, a steroidal alkaloid derived from the plant Holarrhena antidysenterica, has emerged as a compound of interest. This guide provides a comparative analysis of the efficacy of a representative alkaloid from Holarrhena antidysenterica, holarrifine-24-ol, against standard-of-care antibiotics, supported by available experimental data. Due to the limited specific data on this compound, this guide utilizes data from holarrifine-24-ol, a closely related alkaloid from the same plant, to provide insights into the potential antibacterial efficacy of this class of compounds.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial efficacy of holarrifine-24-ol and three standard-of-care antibiotics—ampicillin, ciprofloxacin, and gentamicin—is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | Holarrifine-24-ol (µg/mL)[1] | Ampicillin (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Bacillus subtilis | 80 | - | - | - |
| Bacillus cereus | 160 | - | 0.2[2][3][4] | - |
| Bacillus megaterium | 160 | - | - | - |
| Escherichia coli | 80 | 4[5] | ≤1[6] | 6-30[7][8] |
| Vibrio sp. | 160 | 32-128[9] | ≤1[10] | 1-16[9] |
| Shigella dysenteriae | 20 | - | - | - |
| Shigella sonnei | 80 | - | - | - |
| Salmonella typhi | 40 | - | 0.181-0.212[1][11] | 0.01-4[12][13] |
| Staphylococcus aureus | 80 | 0.6-1[5] | 0.25-0.5[14][15] | - |
| Pseudomonas mutans | 160 | - | - | - |
In Vitro Zone of Inhibition Data
The zone of inhibition is another measure of antibacterial efficacy, where a larger diameter of the zone around an antibiotic disc on an agar plate indicates greater inhibition of bacterial growth.
| Bacterial Strain | Holarrifine-24-ol (250 µ g/disc ) - Zone of Inhibition (mm)[1] | Ampicillin (20 µ g/disc ) - Zone of Inhibition (mm)[1] |
| Bacillus subtilis | 14 | 12 |
| Bacillus cereus | 16 | 14 |
| Bacillus megaterium | 12 | 10 |
| Escherichia coli | 18 | 16 |
| Vibrio sp. (INABA ET) | 16 | 14 |
| Shigella dysenteriae | 24 | 22 |
| Shigella sonnei | 20 | 18 |
| Salmonella typhi | 24 | 22 |
| Staphylococcus aureus | 18 | 16 |
| Pseudomonas mutans | 10 | 0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of holarrifine-24-ol was determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Preparation of Test Compound: A stock solution of holarrifine-24-ol was prepared and serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the standardized bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Disc Diffusion Assay for Zone of Inhibition
The zone of inhibition was determined using the Kirby-Bauer disc diffusion method.
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) plates were prepared and allowed to solidify.
-
Inoculation: A sterile cotton swab was dipped into the standardized bacterial suspension (0.5 McFarland standard) and swabbed evenly across the entire surface of the MHA plate.
-
Application of Discs: Sterile paper discs (6 mm in diameter) were impregnated with a known concentration of the test compound (holarrifine-24-ol at 250 µ g/disc ) and the standard antibiotic (ampicillin at 20 µ g/disc ). The discs were placed on the surface of the inoculated MHA plates.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of complete inhibition of bacterial growth around each disc was measured in millimeters.
Potential Mechanism of Action
While the precise signaling pathways affected by this compound are still under investigation, studies on alkaloids from Holarrhena antidysenterica suggest a multi-faceted mechanism of antibacterial action. One study indicated that these alkaloids can cause the loss of plasmid DNA and suppress high molecular weight proteins in enteropathogenic Escherichia coli.[10] This suggests that this compound and related alkaloids may interfere with bacterial DNA replication and protein synthesis.
Caption: Plausible antibacterial mechanism of this compound.
Experimental Workflow
The general workflow for evaluating the antibacterial efficacy of a compound like this compound is depicted below.
References
- 1. Revised Ciprofloxacin Breakpoints for Salmonella: Is it Time to Write an Obituary? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [labs.sciety.org]
- 8. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 9. cambridge.org [cambridge.org]
- 10. droracle.ai [droracle.ai]
- 11. jcdr.net [jcdr.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. WHO EMRO - In vitro activity of gentamicin and amikacin against Salmonella enterica serovar Typhi: a search for a treatment regimen for typhoid fever [emro.who.int]
- 14. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Unveiling the Therapeutic Potential of Holarrhimine Derivatives: A Structure-Activity Relationship Guide
A deep dive into the pharmacological landscape of Holarrhimine and its analogs reveals a promising scaffold for the development of novel therapeutics, particularly in the realm of neurodegenerative diseases and cancer. Structure-activity relationship (SAR) studies have begun to elucidate the key structural motifs governing the biological activity of these steroidal alkaloids, offering a roadmap for future drug design and optimization.
This guide provides a comparative analysis of this compound derivatives, summarizing their biological activities with supporting experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based drug discovery.
Acetylcholinesterase Inhibitory Activity: A Key to Combating Alzheimer's Disease
A significant body of research has focused on the potential of this compound derivatives as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing Alzheimer's disease. The inhibitory activities of several naturally occurring Holarrhena alkaloids, structurally related to this compound, have been evaluated, providing crucial insights into their SAR.
| Compound | Source | Target | IC50 (µM) | Citation |
| Conessine | Holarrhena antidysenterica seeds | Acetylcholinesterase | >300 | [1] |
| Isoconessimine | Holarrhena antidysenterica seeds | Acetylcholinesterase | >300 | [1] |
| Conessimin | Holarrhena antidysenterica seeds | Acetylcholinesterase | 4 ± 0.1 | [1][2] |
| Conarrhimin | Holarrhena antidysenterica seeds | Acetylcholinesterase | 28 ± 1.5 | [2] |
| Conimin | Holarrhena antidysenterica seeds | Acetylcholinesterase | >300 | [1] |
| Mokluangin A | Holarrhena pubescens bark | Acetylcholinesterase | 2.12 | [1][3] |
| Mokluangin B | Holarrhena pubescens bark | Acetylcholinesterase | 23.22 | [1][3] |
| Mokluangin C | Holarrhena pubescens bark | Acetylcholinesterase | 1.44 | [1][3] |
| Antidysentericine | Holarrhena pubescens bark | Acetylcholinesterase | 4.09 | [1][3] |
The SAR analysis of these compounds reveals that the presence and position of methyl groups on the nitrogen atoms and modifications on the steroidal backbone significantly influence AChE inhibition. For instance, the presence of a carboxylic group at C-18 and a methyl group at C-20, as seen in the highly active mokluangin C, appears to be a favorable feature for potent AChE inhibition.[1][3] Conversely, a double carboxylic group at both C-18 and C-20, as in mokluangin B, reduces the inhibitory activity.[1][3]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the compounds was determined using the spectrophotometric method developed by Ellman et al. The assay is performed in a 96-well microplate. The reaction mixture contains 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of the test sample solution, and 15 µL of acetylcholinesterase enzyme solution. This mixture is incubated at 4°C for 20 minutes. Following incubation, 10 µL of 0.01 M 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added. The reaction is initiated by the addition of 10 µL of 0.075 M acetylthiocholine iodide (ATCI). The plate is then incubated at 37°C for 20 minutes, and the optical density is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from a dose-response curve.[4]
Cytotoxic Activity: Potential for Anticancer Drug Development
Preliminary studies have also highlighted the cytotoxic potential of this compound-related alkaloids against various cancer cell lines, suggesting a promising avenue for the development of novel anticancer agents. Holamine and funtumine, two pregnene-type steroidal alkaloids, have demonstrated selective cytotoxicity against human cancer cells.[5]
| Compound | Cell Line | IC50 (µM) | Citation |
| Holamine | HeLa (Cervical Cancer) | ~22-53 | [5] |
| MCF-7 (Breast Cancer) | ~22-53 | [5] | |
| HT-29 (Colon Cancer) | ~22-53 | [5] | |
| KMST-6 (Normal Fibroblasts) | >53 | [5] | |
| Funtumine | HeLa (Cervical Cancer) | ~22-53 | [5] |
| MCF-7 (Breast Cancer) | ~22-53 | [5] | |
| HT-29 (Colon Cancer) | ~22-53 | [5] | |
| KMST-6 (Normal Fibroblasts) | >53 | [5] |
These compounds were found to induce cell death in cancer cells through apoptosis, associated with cell cycle arrest at the G0/G1 and G2/M phases.[5] Furthermore, extracts from Holarrhena antidysenterica leaves have shown significant cytotoxic effects against a panel of human cancer cell lines, although the specific active constituents responsible for this activity have not been fully elucidated.[6][7][8]
Antibacterial Activity: A Scaffold for Combating Drug Resistance
Emerging evidence suggests that this compound and its related alkaloids possess antibacterial properties. Mokluangin B and C, for example, have shown moderate activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[9]
| Compound | Bacteria | MIC (µg/mL) | Citation |
| Mokluangin B | Bacillus subtilis | 16 | [9] |
| Escherichia coli | 16 | [9] | |
| Mokluangin C | Escherichia coli | 16 | [9] |
Furthermore, certain steroidal alkaloids from Holarrhena antidysenteriaca have demonstrated synergistic effects when combined with conventional antibiotics like penicillin and vancomycin against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA).[10] This suggests that this compound derivatives could be explored as adjuvants to enhance the efficacy of existing antibacterial drugs.
Experimental Protocol: Antibacterial Screening (Agar Well Diffusion Method)
The antibacterial activity of plant extracts and isolated compounds can be screened using the agar well diffusion method. A standardized inoculum of the test bacteria is uniformly spread on the surface of a sterile nutrient agar plate. Wells of a specific diameter (e.g., 8 mm) are then created in the agar using a sterile cork borer. Different concentrations of the test extracts or compounds are introduced into these wells. The plates are then incubated under appropriate conditions for bacterial growth. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).[11][12]
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have so far unveiled a versatile steroidal scaffold with significant potential for therapeutic applications. The data presented in this guide highlight the promising acetylcholinesterase inhibitory, anticancer, and antibacterial activities of these compounds. The detailed experimental protocols and the logical relationships depicted in the diagrams provide a foundational framework for researchers in the field.
Future research should focus on the synthesis of a wider array of this compound derivatives with systematic structural modifications. This will enable a more comprehensive understanding of the SAR and facilitate the design of more potent and selective drug candidates. Further elucidation of the mechanisms of action, particularly for the anticancer and antibacterial activities, will be crucial for their clinical translation. The exploration of this compound derivatives as adjuvants in combination therapies also represents a promising area for future investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Steroidal alkaloids from Holarrhena antidysenterica as acetylcholinesterase inhibitors and the investigation for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. An Insight into the Mechanism of Holamine- and Funtumine-Induced Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cytotoxic activity of leaves extracts of Holarrhena antidysenterica against some human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibitory activity and molecular docking study of steroidal alkaloids from Holarrhena pubescens barks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial steroidal alkaloids from Holarrhena antidysenteriaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. ijcmas.com [ijcmas.com]
A Comparative Analysis of the Cytotoxic Effects of Holarrhimine and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of the natural steroidal alkaloid Holarrhimine and the widely used chemotherapeutic agent paclitaxel. The information presented is based on available experimental data to assist researchers in evaluating their potential applications in oncology.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the available data on the cytotoxic effects of this compound and paclitaxel against various cancer cell lines. It is important to note that data for purified this compound is limited, and some of the presented data is for related compounds or extracts, which are clearly indicated.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 / % Inhibition | Source |
| Holamine | MCF-7 (Breast) | MTT | IC50: 52.69 µM | [1] |
| Holamine | HeLa (Cervical) | MTT | IC50: 46.17 µM | [1] |
| Holamine | HT-29 (Colon) | MTT | IC50: 22.36 µM | [1] |
| Funtumine | MCF-7 (Breast) | MTT | IC50: Not specified | [1] |
| Funtumine | HeLa (Cervical) | MTT | IC50: Not specified | [1] |
| Funtumine | HT-29 (Colon) | MTT | IC50: Not specified | [1] |
| Holarrhena antidysenterica (Chloroform fraction) | OVCAR-5 (Ovarian) | SRB | 99% inhibition @ 100 µg/mL | [2][3] |
| Holarrhena antidysenterica (Chloroform fraction) | HT-29 (Colon) | SRB | 98% inhibition @ 100 µg/mL | [2][3] |
| Holarrhena antidysenterica (Chloroform fraction) | SK-N-MC (Neuroblastoma) | SRB | 95% inhibition @ 100 µg/mL | [2][3] |
| Holarrhena antidysenterica (Chloroform fraction) | HEP-2 (Liver) | SRB | 88% inhibition @ 100 µg/mL | [2][3] |
| Holarrhena antidysenterica (Chloroform fraction) | COLO-205 (Colon) | SRB | 84% inhibition @ 100 µg/mL | [2][3] |
| Holarrhena antidysenterica (Chloroform fraction) | NIH-OVCAR-3 (Ovarian) | SRB | 82% inhibition @ 100 µg/mL | [2][3] |
| Holarrhena antidysenterica (Chloroform fraction) | A-549 (Lung) | SRB | 71% inhibition @ 100 µg/mL | [2][3] |
Note: One study mentioned that the chloroform soluble fraction of Holarrhena antidysenterica extract exhibited higher cytotoxic activity than paclitaxel in the tested cell lines[2].
Table 2: Cytotoxicity of Paclitaxel
| Cell Line | Assay | IC50 | Source |
| Various (8 human tumor cell lines) | Clonogenic | 2.5 - 7.5 nM (24h exposure) | [4] |
| MCF-7 (Breast) | MTT | 3.5 µM | [5] |
| MDA-MB-231 (Breast) | MTT | 0.3 µM | [5] |
| SKBR3 (Breast) | MTT | 4 µM | [5] |
| BT-474 (Breast) | MTT | 19 nM | [5] |
| SH-SY5Y (Neuroblastoma) | Colony Inhibition | Higher than other NB lines | [6] |
| BE(2)M17 (Neuroblastoma) | Colony Inhibition | Moderate sensitivity | [6] |
| CHP100 (Neuroblastoma) | Colony Inhibition | Most sensitive of NB lines | [6] |
Mechanisms of Action
This compound
The precise mechanism of action for purified this compound is not yet fully elucidated. However, studies on related steroidal alkaloids and extracts from Holarrhena species suggest the following:
-
Induction of Apoptosis: this compound and related compounds are believed to induce programmed cell death (apoptosis) in cancer cells.[7] Evidence points towards the involvement of the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[7]
-
Cell Cycle Arrest: Steroidal alkaloids from Holarrhena floribunda have been shown to cause cell cycle arrest at the G0/G1 and G2/M phases in cancer cell lines like MCF-7, HeLa, and HT-29.[1][8][9]
Paclitaxel
Paclitaxel has a well-established mechanism of action:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This disrupts the normal dynamic instability of microtubules, which is crucial for various cellular functions, especially mitosis.
-
Cell Cycle Arrest: The stabilization of microtubules leads to the formation of abnormal mitotic spindles, causing an arrest of the cell cycle in the G2/M phase.[10][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers apoptosis.[12] Paclitaxel-induced apoptosis is mediated through multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[13] It can also induce apoptosis through pathways independent of G2/M arrest.[12]
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways for this compound and paclitaxel.
Caption: Proposed apoptotic pathway of this compound.
Caption: Simplified signaling pathways of paclitaxel.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or paclitaxel) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations are quantified:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA). PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram shows peaks corresponding to cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). The percentage of cells in each phase is quantified using cell cycle analysis software.
Experimental Workflow Diagram
Caption: General workflow for cytotoxic evaluation.
Conclusion
Paclitaxel is a well-characterized cytotoxic agent with a clear mechanism of action and extensive supporting data. This compound, a steroidal alkaloid, shows promise as a cytotoxic compound, with preliminary evidence suggesting it may induce apoptosis and cell cycle arrest. Notably, extracts containing this compound-related compounds have demonstrated significant cytotoxicity, in some cases reportedly exceeding that of paclitaxel. However, a direct comparison is hampered by the limited availability of quantitative data for purified this compound. Further research, including the determination of IC50 values for isolated this compound across a broad panel of cancer cell lines and a more detailed elucidation of its molecular targets and signaling pathways, is crucial to fully assess its therapeutic potential relative to established drugs like paclitaxel.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro cytotoxic activity of leaves extracts of Holarrhena antidysenterica against some human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methanol Extract of Holarrhena antidysenterica Inhibits the Growth of Human Oral Squamous Cell Carcinoma Cells and Osteoclastogenesis of Bone Marrow Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and cell cycle arrest properties of two steroidal alkaloids isolated from Holarrhena floribunda (G. Don) T. Durand & Schinz leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and cell cycle arrest properties of two steroidal alkaloids isolated from Holarrhena floribunda (G. Don) T. Durand & Schinz leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Evidence for Holarrhimine's Histamine H3 Receptor Binding Affinity: An Illustrative Comparison Using a Known Ligand
Introduction: While Holarrhimine is a known steroidal alkaloid from Holarrhena antidysenterica, a comprehensive review of the scientific literature did not yield specific experimental data validating its direct binding affinity to histamine H3 receptors. Research on the plant extract suggests some interaction with histamine receptors in general, but lacks the specificity and quantitative data required for a detailed comparison.
To fulfill the request for a comparative guide, this document will use Pitolisant (Wakix®) , a well-characterized and clinically approved histamine H3 receptor inverse agonist, as a representative compound. The following sections provide a comparative analysis of Pitolisant's binding affinity with other known H3 receptor ligands, a detailed experimental protocol for determining such affinities, and visualizations of the experimental workflow and the H3 receptor signaling pathway.
Comparative Binding Affinity of Histamine H3 Receptor Ligands
The following table summarizes the binding affinities (Ki) of Pitolisant and other reference ligands for the human histamine H3 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Type | Binding Affinity (Ki) [nM] |
| Pitolisant | Inverse Agonist | 6.09[1] |
| Clobenpropit | Inverse Agonist | 9.4 (pKi)[1] |
| Thioperamide | Antagonist/Inverse Agonist | 7.2 (pKi)[1] |
| ABT-239 | Inverse Agonist | 8.7 (pKi)[1] |
| Histamine | Agonist | 8.0[1] |
| (R)-α-methylhistamine | Agonist | ~3.0 (IC50)[2] |
| Imetit | Agonist | 0.32[1] |
Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay
This section details a typical experimental protocol for determining the binding affinity of a test compound for the histamine H3 receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human histamine H3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK-293 cells stably expressing the recombinant human histamine H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]-NAMH), a high-affinity H3 receptor agonist.
-
Reference Compound: Unlabeled Nα-methylhistamine or another known H3 ligand for determining non-specific binding.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Scintillation Counter: An instrument for measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the human H3 receptor.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes to the assay buffer.
-
Add a fixed concentration of the radioligand, [³H]-NAMH (e.g., 1-2 nM).
-
For determining total binding, add assay buffer.
-
For determining non-specific binding, add a high concentration of an unlabeled reference compound (e.g., 10 µM clobenpropit).[1]
-
For competition binding, add varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[1]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Experimental workflow for a histamine H3 receptor radioligand binding assay.
Caption: Simplified signaling pathway of the histamine H3 receptor.
References
A Head-to-Head Comparison of Holarrhena antidysenterica Extract and Mesalamine in IBD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the therapeutic potential of Holarrhena antidysenterica extract, a traditional Ayurvedic medicine, and mesalamine (5-aminosalicylic acid), a conventional first-line treatment for mild to moderate Inflammatory Bowel Disease (IBD). While the request specified a comparison with the isolated alkaloid Holarrhimine, preclinical data on the isolated compound in IBD models is not currently available in the public domain. Therefore, this guide focuses on the whole extract of Holarrhena antidysenterica, which contains this compound as one of its active constituents.
Executive Summary
Both Holarrhena antidysenterica extract and mesalamine have demonstrated efficacy in reducing inflammation and clinical symptoms in both preclinical IBD models and clinical settings. A key clinical trial suggests that the herbal extract may offer comparable, if not superior, efficacy in reducing symptoms and preventing relapse in chronic ulcerative colitis patients compared to mesalamine, with a potentially better safety profile.[1][2] Preclinical studies support the anti-inflammatory and antioxidant properties of both agents, mediated through various signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from preclinical and clinical studies, providing a head-to-head comparison of the efficacy of Holarrhena antidysenterica extract and mesalamine in IBD models.
Table 1: Efficacy in Preclinical Animal Models of IBD
| Parameter | IBD Model | Holarrhena antidysenterica Extract | Mesalamine | Reference |
| Disease Activity Index (DAI) | Acetic Acid-Induced Colitis (Rats) | Significantly reduced | Not reported in this study | [1] |
| DNBS-Induced Colitis (Rats) | Significantly improved | Not reported in this study | ||
| DSS-Induced Colitis (Mice) | Not reported in this study | Higher than control and treated groups | [3] | |
| Macroscopic Damage Score | Acetic Acid-Induced Colitis (Rats) | Significantly reduced | Not reported in this study | [1] |
| Colon Mucosal Damage Index (CMDI) | DNBS-Induced Colitis (Rats) | Significantly improved | Not reported in this study | |
| Myeloperoxidase (MPO) Activity | Acetic Acid-Induced Colitis (Rats) | Significantly decreased | Not reported in this study | [1] |
| TNF-α Levels (Serum) | DSS-Induced Colitis (Mice) | Not reported in this study | Significantly higher in DSS group than control and mesalamine-treated groups | [3] |
| IL-6 Levels (Serum) | DSS-Induced Colitis (Mice) | Not reported in this study | Significantly higher in DSS group than control and mesalamine-treated groups | [3] |
| Antioxidant Status (SOD, GSH) | Acetic Acid-Induced Colitis (Rats) | Increased levels | Not reported in this study | [1] |
| DNBS-Induced Colitis (Rats) | Increased levels | Not reported in this study | ||
| Oxidative Stress Markers (MDA, NO) | DNBS-Induced Colitis (Rats) | Decreased levels | Not reported in this study |
Table 2: Efficacy in a Randomized, Single-Blind Clinical Trial in Chronic Ulcerative Colitis Patients
| Parameter | Holarrhena antidysenterica Extract | Mesalamine | Combination Therapy (Extract + Mesalamine) | Reference |
| Reduction in Abdominal Pain | Maximal reduction | Less than extract | Significant reduction | [1] |
| Reduction in Diarrhea | Maximal reduction | Less than extract | Significant reduction | [1] |
| Reduction in Bowel Frequency | Maximal reduction | Less than extract | Significant reduction | [1] |
| Improvement in Stool Consistency | Maximal reduction | Less than extract | Significant reduction | [1] |
| Reduction in Stool Infection | Significant | Less significant than extract | Significant | [1] |
| Relapse After Drug Withdrawal | No relapse reported | 50% of patients exhibited relapse | No relapse reported | [1] |
| Reported Side Effects | None reported | Diarrhea and flatulence | None reported | [1] |
| Change in Hemoglobin Levels | Significant improvement | Significant improvement | Most significant improvement | [2] |
| Change in Erythrocyte Sedimentation Rate (ESR) | Significant reduction | No significant change | Most significant reduction | [2] |
Signaling Pathways and Mechanisms of Action
Holarrhena antidysenterica Extract
The anti-inflammatory effects of Holarrhena antidysenterica extract are attributed to its rich composition of alkaloids, including conessine and this compound, flavonoids, and tannins.[4][5] Its proposed mechanisms of action in IBD include:
-
Anti-inflammatory Effects: The extract has been shown to inhibit the production of pro-inflammatory cytokines.[6]
-
Antioxidant Activity: It enhances the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), while reducing markers of oxidative stress such as malondialdehyde (MDA) and nitric oxide (NO).[1]
-
Gastrointestinal Modulation: The extract can produce gastrointestinal stimulation by activating histamine receptors and relax the gastrointestinal tract by blocking Ca2+ ion channels, which may contribute to its anti-diarrheal effects.[5][7]
Caption: Proposed mechanism of Holarrhena antidysenterica extract in IBD.
Mesalamine (5-aminosalicylic acid)
Mesalamine is a well-established anti-inflammatory agent that acts topically on the intestinal mucosa. Its multifaceted mechanism of action involves several key pathways:
-
Inhibition of Inflammatory Mediators: Mesalamine is thought to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.
-
NF-κB Pathway Inhibition: It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[8]
-
PPAR-γ Activation: Mesalamine is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.
-
Antioxidant Effects: It can act as a scavenger of reactive oxygen species, helping to mitigate oxidative damage in the inflamed gut.
Caption: Key signaling pathways modulated by Mesalamine in IBD.
Experimental Protocols
1. Acetic Acid-Induced Colitis in Rats (for Holarrhena antidysenterica Extract Evaluation)
-
Animal Model: Albino rats were used.
-
Induction of Colitis: Colitis was induced by intrarectal administration of 3% acetic acid.
-
Treatment Groups:
-
Group I: Normal saline (Control)
-
Group II: Acetic acid 3% (Disease Control)
-
Group III: Budesonide (0.5mg/kg, oral) (Standard Drug)
-
Group IV: Aqueous extract of Holarrhena antidysenterica (40mg/kg, oral)
-
-
Treatment Duration: 7 days (commencing 2 days prior to colitis induction).
-
Outcome Measures: Macroscopic damage score, disease activity score, and biochemical analysis of colon tissue for Myeloperoxidase (MPO), Glutathione (GSH), and Superoxide Dismutase (SOD) levels.[1]
Caption: Workflow for Acetic Acid-Induced Colitis Model.
2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (for Mesalamine Evaluation)
-
Animal Model: Male mice aged 6-8 weeks.
-
Induction of Colitis: 4% DSS was administered in the drinking water for 7 days.
-
Treatment Groups:
-
DSS group (Disease Control)
-
Mesalamine group (Tr group)
-
Control group (Con group)
-
-
Outcome Measures: Body weight, stool characteristics, occult blood, Disease Activity Index (DAI), colon length, serum levels of IL-6 and TNF-α, and histopathological scoring of the colon.[3]
Caption: Workflow for DSS-Induced Colitis Model.
3. Randomized Single-Blind Clinical Trial in Chronic Ulcerative Colitis Patients
-
Study Design: Randomized, single-blind, parallel group study.
-
Participants: 30 patients with chronic ulcerative colitis.
-
Treatment Groups (n=10 per group):
-
Group I: Mesalamine
-
Group II: Monoherbal tablet of Holarrhena antidysenterica extract
-
Group III: Combination of Mesalamine and the monoherbal tablet
-
-
Outcome Measures: Baseline characteristics, quality of life factors, disease chronicity, signs and symptoms (abdominal pain, diarrhea, stool consistency, bowel frequency), body weight, laboratory investigations (hemoglobin, ESR, occult blood in stool), side effects, and relapse rates.[1][2]
Caption: Workflow for the Comparative Clinical Trial.
Conclusion
The available evidence suggests that Holarrhena antidysenterica extract is a promising candidate for the treatment of IBD, demonstrating comparable and, in some aspects, potentially superior efficacy to mesalamine in a clinical setting, particularly concerning relapse rates and side effects.[1][2] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and gut-modulatory effects, warrants further investigation. Future research should focus on isolating and evaluating the specific contributions of its constituent alkaloids, such as this compound, to its overall therapeutic effect. Such studies will be crucial for the development of novel, effective, and safe therapies for IBD. For drug development professionals, the favorable safety profile and efficacy of the Holarrhena antidysenterica extract observed in the clinical trial highlight its potential as a source for new therapeutic agents or as a complementary therapy in IBD management.
References
- 1. A Randomized Single Blind Parallel Group Study Comparing Monoherbal Formulation Containing Holarrhena Antidysenterica Extract with Mesalamine in Chronic Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. jddtonline.info [jddtonline.info]
- 7. jddtonline.info [jddtonline.info]
- 8. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Holarrhimine and Related Alkaloids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of Holarrhimine and associated steroidal alkaloids derived from the Holarrhena genus. While direct quantitative data for purified this compound is limited in the current body of scientific literature, this document summarizes the significant cytotoxic effects observed for closely related compounds and extracts, offering valuable insights into their potential as anti-cancer agents. The information presented herein is supported by experimental data from various studies, with detailed methodologies for key assays.
Comparative Anti-Proliferative Activity
The anti-proliferative effects of steroidal alkaloids from Holarrhena species have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for holamine and funtumine, two alkaloids structurally related to this compound, and for a methanol extract of Holarrhena antidysenterica bark (HABE).
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Holamine | HT-29 | Colon Cancer | 31.06[1] |
| MCF-7 | Breast Cancer | 42.82[1] | |
| HeLa | Cervical Cancer | 51.42[1] | |
| Funtumine | HT-29 | Colon Cancer | 22.36[1] |
| HeLa | Cervical Cancer | 46.17[1] | |
| MCF-7 | Breast Cancer | 52.69[1] | |
| H. antidysenterica Bark Extract (HABE) | Ca9-22 | Oral Squamous Cell Carcinoma | 1.6 (after 72h)[2] |
| HSC-3 | Oral Squamous Cell Carcinoma | 1.7 (after 72h)[2] |
Studies on extracts of Holarrhena antidysenterica have demonstrated broad cytotoxic activity against numerous cancer cell lines, including those of the lung (A-549), colon (COLO-205, HT-29, SW-620), liver (HEP-2), oral cavity (KB), ovary (OVCAR-5, NIH-OVCAR-3), cervix (SiHa), and central nervous system (SK-N-MC).[3][4][5] Notably, a chloroform-soluble fraction of a Holarrhena antidysenterica leaf extract was reported to exhibit higher cytotoxic activity than the standard anti-cancer drugs 5-fluorouracil, adriamycin, mitomycin-c, and paclitaxel against several human cancer cell lines.[3][4]
Mechanism of Action: Induction of Apoptosis and Topoisomerase I Inhibition
The anti-proliferative effects of this compound-related alkaloids are primarily attributed to the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio. This, in turn, activates downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.
Furthermore, these steroidal alkaloids have been shown to inhibit DNA topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed apoptotic signaling pathway and a general experimental workflow for assessing anti-proliferative activity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound or related compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.
DNA Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound or test compound
-
Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase I assay buffer, a defined amount of supercoiled plasmid DNA (e.g., 0.25-0.5 µg), and the test compound at various concentrations. Include a positive control (a known Topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).
-
Enzyme Addition: Initiate the reaction by adding a specific number of units of human DNA Topoisomerase I to each tube. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in 1x TAE buffer at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA migrates fastest, followed by the relaxed DNA. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed by the enzyme. The intensity of the bands can be quantified to determine the extent of inhibition and to calculate an IC50 value for the compound.
Conclusion
While the direct anti-proliferative activity of purified this compound requires further investigation to establish specific IC50 values across a range of cancer types, the existing evidence for related steroidal alkaloids and extracts from the Holarrhena genus is compelling. The demonstrated cytotoxicity, induction of apoptosis through the mitochondrial pathway, and inhibition of topoisomerase I highlight the potential of this class of compounds as a source for the development of novel anti-cancer therapeutics. Further studies focusing on the isolation and detailed characterization of this compound's activity are warranted to fully elucidate its therapeutic promise.
References
- 1. Cytotoxic and cell cycle arrest properties of two steroidal alkaloids isolated from Holarrhena floribunda (G. Don) T. Durand & Schinz leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methanol Extract of Holarrhena antidysenterica Inhibits the Growth of Human Oral Squamous Cell Carcinoma Cells and Osteoclastogenesis of Bone Marrow Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic activity of leaves extracts of Holarrhena antidysenterica against some human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Analysis of Holarrhimine's Efficacy Against Diverse Bacterial Efflux Pumps
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of Holarrhimine, a steroidal alkaloid, on various bacterial efflux pumps. Due to the limited direct research on this compound, this analysis primarily utilizes experimental data from its close structural analog, conessine, derived from the same plant source, Holarrhena antidysenterica. This information is intended to guide further research into this compound as a potential efflux pump inhibitor (EPI) to combat antibiotic resistance.
Introduction to Bacterial Efflux Pumps and this compound
Bacterial efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby contributing significantly to multidrug resistance (MDR). These pumps are broadly classified into several families based on their structure, energy source, and substrate specificity: the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the small multidrug resistance (SMR) family, the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-cell division (RND) superfamily.
This compound is a steroidal alkaloid found in the plant Holarrhena antidysenterica, a species with a history of use in traditional medicine for treating dysentery and other ailments. Recent scientific interest has focused on the potential of alkaloids from this plant to act as resistance-modifying agents by inhibiting bacterial efflux pumps.
Data Presentation: A Comparative Look at Efflux Pump Inhibition
The following tables summarize the available quantitative data on the efficacy of conessine, as a proxy for this compound, in inhibiting bacterial efflux pumps. The data is primarily focused on the RND family of efflux pumps in Gram-negative bacteria.
Table 1: Effect of Conessine (as a proxy for this compound) on the Minimum Inhibitory Concentration (MIC) of Various Antibiotics against Pseudomonas aeruginosa Strains with Overexpressed RND Efflux Pumps.
| Antibiotic | P. aeruginosa Strain (Overexpressed Efflux Pump) | MIC of Antibiotic Alone (µg/mL) | Fold Reduction in MIC with Conessine (32 µg/mL) |
| Piperacillin | PAM1034 (MexEF-OprN) | - | Significant Reduction |
| Meropenem | PAM1034 (MexEF-OprN) | - | Significant Reduction |
| Levofloxacin | PAM1034 (MexEF-OprN) | - | Significant Reduction |
| Cefotaxime | K1455 (MexAB-OprM) | - | ≥8-fold |
| Levofloxacin | K1455 (MexAB-OprM) | - | ≥8-fold |
| Tetracycline | K1455 (MexAB-OprM) | - | ≥8-fold |
| Erythromycin | K1455 (MexAB-OprM) | - | ≥8-fold |
| Novobiocin | K1455 (MexAB-OprM) | - | ≥8-fold |
| Rifampicin | K1455 (MexAB-OprM) | - | ≥8-fold |
Data compiled from studies on conessine's effects on P. aeruginosa.[1]
Table 2: Synergistic Activity of Holarrhena antidysenterica Extract and Conessine with Antibiotics against Extensively Drug-Resistant Acinetobacter baumannii.
| Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| H. antidysenterica extract + Novobiocin | ≤0.5 | Synergistic |
| H. antidysenterica extract + Rifampicin | ≤0.5 | Synergistic |
| Conessine + Novobiocin | ≤0.5 | Synergistic |
| Conessine + Rifampicin | ≤0.5 | Synergistic |
This study suggests interference with the AdeIJK (RND family) efflux pump.
Comparative Efficacy Across Different Efflux Pump Families
Resistance-Nodulation-Cell Division (RND) Superfamily: The most substantial evidence for the inhibitory activity of this compound-related alkaloids exists for the RND family of efflux pumps, which are predominant in Gram-negative bacteria. Studies on conessine demonstrate significant potentiation of various antibiotics against Pseudomonas aeruginosa strains overexpressing MexAB-OprM and MexEF-OprN pumps.[1] This suggests that this compound likely acts as a competitive inhibitor for these pumps. Furthermore, research on Acinetobacter baumannii indicates that conessine and the plant extract interfere with the AdeIJK pump, another member of the RND superfamily.
Major Facilitator Superfamily (MFS): Direct evidence for this compound's effect on MFS pumps is currently lacking. However, some steroidal alkaloids have been shown to inhibit MFS pumps like NorA in Staphylococcus aureus. This suggests a potential avenue for future research into this compound's activity against this major class of efflux pumps found in both Gram-positive and Gram-negative bacteria.
ATP-Binding Cassette (ABC) Superfamily, Small Multidrug Resistance (SMR) Family, and Multidrug and Toxic Compound Extrusion (MATE) Family: There is currently no specific experimental data available on the effects of this compound or closely related steroidal alkaloids on the ABC, SMR, and MATE families of bacterial efflux pumps. This represents a significant knowledge gap and a promising area for future investigation to determine the full spectrum of this compound's potential as a broad-spectrum efflux pump inhibitor.
Mandatory Visualization
Caption: General mechanism of bacterial efflux pumps and the inhibitory action of this compound.
References
Assessing the Synergistic Potential of Holarrhimine with Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic effects of Holarrhimine with established anticancer drugs is currently limited in publicly available research, its well-documented standalone anticancer properties and mechanism of action provide a strong basis for exploring its potential in combination therapies. This guide summarizes the existing data on this compound's anticancer activity, details the experimental protocols used to evaluate it, and proposes potential synergistic combinations and experimental workflows based on its known molecular targets.
This compound: An Overview of its Anticancer Activity
This compound is a steroidal alkaloid primarily found in plants of the Holarrhena genus. Research has demonstrated its potential as an anticancer agent, with studies highlighting its cytotoxic effects against a variety of cancer cell lines.
Mechanism of Action
Studies indicate that this compound and related alkaloids from Holarrhena species exert their anticancer effects through the induction of apoptosis (programmed cell death) via multiple pathways. The key mechanisms identified include:
-
Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Reactive Oxygen Species (ROS) Production: Increased generation of ROS within cancer cells, leading to oxidative stress and cellular damage.
-
Caspase Activation: Upregulation and activation of caspase-3/7, effector caspases that execute the final stages of apoptosis[1].
-
Topoisomerase-I Inhibition: this compound has been shown to inhibit topoisomerase-I, an enzyme crucial for DNA replication and repair in cancer cells[1].
-
Cell Cycle Arrest: Methanol extracts of Holarrhena antidysenterica bark have been observed to arrest the cell cycle at the G1 phase in oral squamous cell carcinoma cells[2].
Experimental Data: Cytotoxicity of Holarrhena Extracts
Extracts from Holarrhena antidysenterica, containing this compound and other alkaloids, have demonstrated significant cytotoxic activity against various human cancer cell lines. Notably, a chloroform soluble fraction of a 95% ethanolic extract showed higher cytotoxic activity against some cell lines than the standard anticancer drugs 5-fluorouracil, adriamycin, mitomycin-c, and paclitaxel[3][4].
| Cancer Cell Line | Tissue of Origin | Extract/Fraction | Concentration | Growth Inhibition (%) | Reference |
| OVCAR-5 | Ovary | Chloroform fraction of 95% ethanolic extract | 100 µg/ml | 99 | [3][5] |
| HT-29 | Colon | Chloroform fraction of 95% ethanolic extract | 100 µg/ml | 98 | [3][5] |
| SK-N-MC | Neuroblastoma | Chloroform fraction of 95% ethanolic extract | 100 µg/ml | 95 | [3][5] |
| HEP-2 | Liver | Chloroform fraction of 95% ethanolic extract | 100 µg/ml | 88 | [3][5] |
| COLO-205 | Colon | Chloroform fraction of 95% ethanolic extract | 100 µg/ml | 84 | [3][5] |
| NIH-OVCAR-3 | Ovary | Chloroform fraction of 95% ethanolic extract | 100 µg/ml | 82 | [3][5] |
| A-549 | Lung | Chloroform fraction of 95% ethanolic extract | 100 µg/ml | 71 | [3][5] |
| HT-29 | Colon | Holamine/Funtumine | Not Specified | Significant Cytotoxicity | [1] |
| MCF-7 | Breast | Holamine/Funtumine | Not Specified | Significant Cytotoxicity | [1] |
| HeLa | Cervix | Holamine/Funtumine | Not Specified | Significant Cytotoxicity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anticancer properties of this compound and related compounds.
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or Holarrhena extracts) and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with SRB solution for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Apoptosis Assay (Flow Cytometry with APOPercentage™ Dye)
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in APOPercentage™ dye solution and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live, apoptotic, and necrotic cells based on their fluorescence intensity.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Treatment and Lysis: Cells are treated with the test compound, and then lysed to release intracellular contents.
-
Substrate Addition: A luminogenic substrate for caspase-3/7 is added to the cell lysate.
-
Luminescence Measurement: The activity of caspase-3/7 is proportional to the luminescence signal, which is measured using a luminometer.
Visualizing Signaling Pathways and Experimental Workflows
This compound's Apoptotic Signaling Pathway
The following diagram illustrates the known mechanism of action of this compound in inducing apoptosis in cancer cells.
Caption: this compound-induced apoptotic pathway in cancer cells.
Proposed Workflow for Assessing Synergy
This diagram outlines a logical workflow to investigate the potential synergistic effects of this compound with a known anticancer drug, such as a topoisomerase inhibitor.
References
- 1. An Insight into the Mechanism of Holamine- and Funtumine-Induced Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methanol Extract of Holarrhena antidysenterica Inhibits the Growth of Human Oral Squamous Cell Carcinoma Cells and Osteoclastogenesis of Bone Marrow Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic activity of leaves extracts of Holarrhena antidysenterica against some human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Independent Validation of Holarrhimine's Anti-inflammatory Properties: A Comparative Guide
This guide provides an objective comparison of the anti-inflammatory properties of Holarrhimine, a steroidal alkaloid derived from the plant Holarrhena pubescens, with two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The information presented is intended for researchers, scientists, and drug development professionals.
It is important to note that while this compound is a known constituent of Holarrhena pubescens, the majority of the available experimental data pertains to extracts of this plant rather than the isolated compound. This guide, therefore, summarizes the findings on these extracts as a proxy for the potential activity of this compound, alongside established data for the comparator drugs.
Quantitative Data Summary
The following tables summarize the anti-inflammatory effects of Holarrhena pubescens extracts, Dexamethasone, and Ibuprofen in common preclinical models of inflammation.
Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound/Extract | Dose | Route of Administration | Paw Edema Inhibition (%) | Reference |
| Holarrhena pubescens Methanolic Extract | 100 mg/kg | Oral | Significant | [1] |
| Holarrhena pubescens Methanolic Extract | 200 mg/kg | Oral | Significant (Dose-dependent) | [1] |
| Holarrhena pubescens Ethanolic Seed Extract | 400 mg/kg | Oral | 74.07 | |
| Dexamethasone | 2 mg/kg | Intraperitoneal | Significant | [2] |
| Ibuprofen | 40 mg/kg | Oral | Significant | [3] |
Table 2: In Vivo Anti-inflammatory Activity in Adjuvant-Induced Arthritis in Rats
| Compound/Extract | Dose | Route of Administration | Effect | Reference |
| Holarrhena pubescens Chloroform Fraction | 50 µg/mL (in vitro) | - | 68.37% inhibition of albumin denaturation | [4] |
| Holarrhena pubescens Chloroform Fraction | - | - | 75.16% inhibition of rat paw edema in vivo | [4] |
| Dexamethasone | 1 mg/kg | Oral | Suppression of paw edema and NF-κB expression | [5] |
| Dexamethasone | 0.3 mg/kg | - | Significant reduction in ankle diameter and articular index | [6] |
| Ibuprofen | 8.75 - 35 mg/kg/day | Oral | Significant suppression of paw edema | [7][8] |
Table 3: In Vitro Anti-inflammatory and Mechanistic Data
| Compound | Assay | Target/Marker | IC50 / Effect | Reference |
| Dexamethasone | NF-κB Reporter Assay | NF-κB | 0.5 x 10-9 M | [9] |
| Dexamethasone | LPS-induced apoptosis | TNF-α production | 0.8 nM | [10] |
| Dexamethasone | IL-6 Bioactivity | IL-6 | 18.9 µM | [11] |
| Ibuprofen | Cyclooxygenase Inhibition | COX-1 | 13 µM | [12] |
| Ibuprofen | Cyclooxygenase Inhibition | COX-2 | 370 µM | [12] |
| Ibuprofen | Cytokine Inhibition | IL-6 | Significant reduction | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
Procedure:
-
Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (Holarrhena pubescens extract, Dexamethasone, Ibuprofen, or vehicle control) are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[14]
-
The paw volume is measured again at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]
-
The percentage inhibition of paw edema is calculated for each group relative to the control group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.
Procedure:
-
Arthritis is induced in male Lewis or Wistar rats by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the footpad of the right hind paw.
-
The test compounds are administered daily for a specified period (e.g., from day 0 to day 20).[5]
-
The volume of both hind paws is measured periodically.
-
The severity of arthritis is also assessed using an arthritis score based on erythema and swelling of the joints.
-
At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone resorption.
In Vitro LPS-Induced Cytokine Production in Macrophages
This assay is used to determine the effect of compounds on the production of pro-inflammatory cytokines.
Procedure:
-
RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
Procedure:
-
HEK293T cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
The transfected cells are pre-treated with the test compounds.
-
The cells are then stimulated with an NF-κB activator, such as TNF-α or LPS.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The NF-κB-dependent luciferase activity is normalized to the control luciferase activity to determine the inhibitory effect of the compounds on NF-κB activation.
MAPK Phosphorylation Western Blot
This method is used to assess the activation of the MAPK signaling pathway.
Procedure:
-
Cells (e.g., RAW 264.7 macrophages) are treated with the test compounds and then stimulated with an inflammatory agent like LPS.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., p-p38, p-ERK, p-JNK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of MAPK phosphorylation.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the assessment of anti-inflammatory compounds.
Caption: General experimental workflow for validating anti-inflammatory properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of dexamethasone on the expression of activated NF-kappa B in adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ibuprofen - Wikipedia [en.wikipedia.org]
- 13. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 14. inotiv.com [inotiv.com]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Response: A Comparative Proteomic Analysis of Curcumin-Treated Cancer Cells
A deep dive into the molecular alterations induced by curcumin, a natural compound with potent anti-cancer properties, reveals a significant reprogramming of the cellular proteome. This guide provides a comparative analysis of proteomic changes in cancer cells treated with curcumin versus a control, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
This comparison guide synthesizes findings from multiple proteomic studies on colorectal cancer cell lines, primarily focusing on the well-documented effects of curcumin. The data presented herein illuminates the intricate molecular mechanisms through which curcumin exerts its anti-proliferative and pro-apoptotic effects, providing a valuable resource for identifying potential therapeutic targets and biomarkers.
Quantitative Proteomic Data Summary
Treatment of cancer cells with curcumin leads to significant alterations in the expression levels of a multitude of proteins involved in key cellular processes. The following tables summarize the quantitative data from a representative study on SW480 colorectal cancer cells, where the proteomic changes induced by a combination of 5-Fluorouracil (5-FU) and curcumin were compared to 5-FU treatment alone. This comparison highlights the specific effects of curcumin in sensitizing cancer cells to chemotherapy.
Table 1: Upregulated Proteins in SW480 Cells Treated with 5-FU and Curcumin vs. 5-FU Alone
| Spot Number | Accession Number | Protein Name | Gene Name | Fold Change |
| 1 | P04040 | 14-3-3 protein sigma | SFN | 2.1 |
| 2 | Q9BTW9 | ATP synthase subunit f, mitochondrial | ATP5J2 | 1.8 |
| 3 | P30048 | Calreticulin | CALR | 1.7 |
| 4 | P13639 | Endoplasmin | HSP90B1 | 1.6 |
| 5 | P08758 | Keratin, type I cytoskeletal 18 | KRT18 | 1.9 |
| 6 | P04792 | Heat shock protein beta-1 | HSPB1 | 2.3 |
| 7 | P11142 | Heat shock cognate 71 kDa protein | HSPA8 | 1.5 |
| 8 | P0DMV8 | 78 kDa glucose-regulated protein | HSPA5 | 1.8 |
| 9 | P49750 | Peptidyl-prolyl cis-trans isomerase A | PPIA | 2.0 |
| 10 | P62937 | Peptidyl-prolyl cis-trans isomerase B | PPIB | 1.7 |
| 11 | P23284 | Protein disulfide-isomerase A3 | PDIA3 | 1.9 |
| 12 | P07237 | Protein disulfide-isomerase | P4HB | 2.2 |
| 13 | P30041 | Protein disulfide-isomerase A6 | PDIA6 | 1.8 |
| 14 | Q15084 | Peroxiredoxin-1 | PRDX1 | 2.5 |
| 15 | P30044 | Peroxiredoxin-4 | PRDX4 | 2.1 |
| 16 | P35978 | Peroxiredoxin-6 | PRDX6 | 2.4 |
| 17 | P06744 | Thioredoxin | TXN | 1.9 |
| 18 | P25705 | Triosephosphate isomerase | TPI1 | 1.6 |
| 19 | P14618 | Pyruvate kinase PKM | PKM | 1.7 |
| 20 | P60709 | Actin, cytoplasmic 1 | ACTB | 1.5 |
| 21 | P02545 | Prelamin-A/C | LMNA | 1.8 |
| 22 | Q06830 | Vimentin | VIM | 2.0 |
Data adapted from a study on SW480 cells, showcasing proteins upregulated by the combination treatment, suggesting curcumin's role in modulating cellular stress responses and metabolism.[1]
Table 2: Downregulated Proteins in SW480 Cells Treated with 5-FU and Curcumin vs. 5-FU Alone
| Spot Number | Accession Number | Protein Name | Gene Name | Fold Change |
| 23 | P09488 | Glutathione S-transferase P | GSTP1 | -2.8 |
| 24 | P08263 | Glutathione S-transferase Mu 1 | GSTM1 | -2.5 |
| 25 | P15144 | Carbonic anhydrase 1 | CA1 | -2.2 |
| 26 | P07737 | Profilin-1 | PFN1 | -1.9 |
| 27 | P60709 | Tropomyosin alpha-4 chain | TPM4 | -1.7 |
| 28 | P09493 | Annexin A1 | ANXA1 | -1.6 |
Data adapted from a study on SW480 cells, indicating that curcumin treatment leads to the downregulation of proteins involved in detoxification and cellular structure.[1]
Key Signaling Pathways Modulated by Curcumin
Proteomic analyses have consistently identified the PI3K/Akt/mTOR signaling pathway as a primary target of curcumin.[2][3][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Curcumin has been shown to inhibit this pathway at multiple levels, ultimately leading to decreased cancer cell viability.
Caption: Curcumin's inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following section details a representative experimental workflow for the comparative proteomic analysis of curcumin-treated cells versus a control group, based on the two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry approach.[1]
Cell Culture and Treatment
-
Cell Line: SW480 human colorectal cancer cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to attach overnight. They are then treated with either a vehicle control (e.g., DMSO), curcumin at a specific concentration (e.g., 20 µM), or a combination of curcumin and another therapeutic agent for a defined period (e.g., 24 hours).
Protein Extraction
-
After treatment, cells are harvested and washed with PBS.
-
Cell pellets are lysed in a lysis buffer containing urea, CHAPS, DTT, and a protease inhibitor cocktail.
-
The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a standard protein assay (e.g., Bradford assay).
Two-Dimensional Gel Electrophoresis (2-DE)
-
First Dimension (Isoelectric Focusing - IEF): An equal amount of protein from each sample is loaded onto an IPG (Immobilized pH Gradient) strip. IEF is performed to separate proteins based on their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): The IPG strip is then equilibrated and placed on top of a polyacrylamide gel. SDS-PAGE is performed to separate the proteins based on their molecular weight.
-
Gel Staining: After electrophoresis, the gels are stained with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
Image Analysis
-
The stained 2-DE gels are scanned to create digital images.
-
Specialized software is used to detect, match, and quantify the protein spots across the different gels (control vs. treated).
-
Protein spots that show a statistically significant and reproducible change in intensity (e.g., >1.5-fold) are considered differentially expressed.
Protein Identification by Mass Spectrometry (MS)
-
Spot Excision and In-Gel Digestion: The differentially expressed protein spots are excised from the gel. The proteins within the gel pieces are destained, reduced, alkylated, and then digested with trypsin to generate peptides.
-
MALDI-TOF MS/MS Analysis: The extracted peptides are mixed with a matrix and spotted onto a MALDI target plate. The peptide masses are determined using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometer. For further identification, selected peptides are subjected to fragmentation (MS/MS) to determine their amino acid sequence.
-
Database Searching: The obtained peptide mass fingerprints and MS/MS data are used to search against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the proteins.
Caption: Experimental workflow for comparative proteomics using 2-DE and MS.
Conclusion
The comparative proteomic analysis of curcumin-treated cancer cells provides a powerful lens through which to view the multifaceted anti-cancer mechanisms of this natural compound. The data consistently demonstrates that curcumin induces a significant cellular stress response and disrupts key signaling pathways, such as the PI3K/Akt/mTOR cascade, which are crucial for cancer cell survival and proliferation. The detailed experimental protocols and data summaries presented in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of curcumin and to identify novel targets for cancer drug development. The continued application of advanced proteomic technologies will undoubtedly further unravel the complex interplay of proteins that govern the cellular response to curcumin and other promising natural products.
References
- 1. Proteomic analysis of the chemosensitizing effect of curcumin on CRC cells treated with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Curcumin inhibits Akt/mTOR signaling through protein phosphatase-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of the mTOR Pathway by Curcumin in the Heart of Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Holarrhimine and Related Alkaloids for Cholinesterase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the selectivity of Holarrhimine and its related steroidal alkaloids against key molecular targets, primarily acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Due to the limited availability of direct quantitative data for this compound, this document focuses on the selectivity profiles of structurally similar compounds isolated from Holarrhena pubescens and compares them with established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.
Executive Summary
This compound, a steroidal alkaloid from the plant Holarrhena pubescens, has been identified as a potential modulator of cholinergic pathways. While direct and comprehensive selectivity data for this compound remains scarce in publicly available literature, analysis of related alkaloids from the same plant reveals a promising profile for acetylcholinesterase (AChE) inhibition. This guide synthesizes the available experimental data for these related compounds and contrasts their activity with that of well-characterized pharmaceutical agents. The data suggests that steroidal alkaloids from Holarrhena pubescens exhibit significant AChE inhibitory activity, warranting further investigation into their selectivity and therapeutic potential.
Comparative Analysis of Cholinesterase Inhibitors
The following tables summarize the available quantitative data for the inhibitory activity of Holarrhena pubescens alkaloids and standard cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: Inhibitory Activity of Holarrhena pubescens Alkaloids against Acetylcholinesterase (AChE)
| Compound | IC50 (µM) against AChE | Source |
| Mokluangin A | 1.44 - 4.09 | [1] |
| Mokluangin B | 1.44 - 4.09 | [1] |
| Mokluangin C | 1.44 - 4.09 | [1] |
| Antidysentericine | 1.44 - 4.09 | [1] |
| Conessimin | 4 | [2] |
| Conessine | 4 - 28 | [2] |
| Conarrhimin | 4 - 28 | [2] |
| Conimin | 4 - 28 | [2] |
| Isoconessimine | > 28 (weak activity) | [2] |
Table 2: Comparative Inhibitory Activity and Selectivity of Standard Cholinesterase Inhibitors
| Compound | IC50 against AChE (nM) | IC50 against BChE (nM) | Selectivity (BChE IC50 / AChE IC50) |
| Donepezil | 6.7[3][4], 8.12 - 11.6[5] | 7,400[4] | ~1104 |
| Rivastigmine | 4.3[3][4] | 31[4] | ~7.2 |
| Galantamine | 410[6] | > 20,500 (>50-fold selective for AChE)[6] | >50 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assess cholinesterase inhibition, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the inhibitory action of cholinesterase inhibitors.
Caption: Experimental workflow for determining cholinesterase inhibition (Ellman's method).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of cholinesterase inhibitors.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining the inhibitory potential of compounds against AChE and BChE.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
Test compounds (this compound, related alkaloids, standard inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Donepezil, Galantamine, Rivastigmine)
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DTNB and the respective substrate (ATCI for AChE assay, BTCI for BChE assay) in phosphate buffer.
-
Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay in 96-well plate:
-
To each well, add a specific volume of phosphate buffer.
-
Add a small volume of the test compound solution at various concentrations to the sample wells. For control wells, add the solvent used to dissolve the compounds.
-
Add a specific volume of the DTNB solution to all wells.
-
Add the enzyme solution (AChE or BChE) to all wells except for the blank.
-
The plate is then pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
The reaction is initiated by adding the substrate solution (ATCI or BTCI) to all wells.
-
The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.
-
-
Data Analysis:
-
The percentage of inhibition of the enzyme activity for each concentration of the test compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Discussion and Future Directions
The available data indicates that several steroidal alkaloids from Holarrhena pubescens are potent inhibitors of acetylcholinesterase, with IC50 values in the low micromolar range. This positions them as interesting candidates for further investigation in the context of neurodegenerative diseases where cholinergic deficits are a key pathological feature.
However, a comprehensive evaluation of the selectivity of this compound is currently hampered by the lack of direct experimental data. To fully understand its therapeutic potential and potential off-target effects, future studies should focus on:
-
Determining the IC50 values of this compound against both AChE and BChE to establish its potency and selectivity for these primary targets.
-
Screening this compound against a broader panel of receptors and enzymes to identify potential off-target activities. This should include muscarinic and nicotinic acetylcholine receptors, given their role in the cholinergic system.
-
Conducting in vivo studies to assess the efficacy and safety of this compound in relevant animal models of cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidal alkaloids from Holarrhena antidysenterica as acetylcholinesterase inhibitors and the investigation for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
Safety Operating Guide
Prudent Disposal of Holarrhimine: A Guide for Laboratory Professionals
Key Safety and Handling Information
At present, a specific Safety Data Sheet (SDS) with detailed toxicity and disposal information for pure Holarrhimine is not widely accessible. This compound is a steroidal alkaloid derived from plants of the Holarrhena genus.[1][2] Extracts of these plants have been studied for toxicity, with some showing safety at high doses (up to 2000 mg/kg in rats) while others have exhibited adverse effects at similar concentrations in mice.[3] Given this variability and the lack of data on the pure compound, it is prudent to handle this compound with standard precautions for a potentially toxic chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves prior to use and use proper removal technique.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a respirator may be necessary.[4]
Operational Disposal Plan
The following procedure outlines the recommended steps for the disposal of this compound waste. This plan is based on general guidelines for the disposal of laboratory chemicals and unused medicines.[5][6][7]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be considered chemical waste.
-
Segregate this compound waste from other waste streams to ensure proper handling and disposal.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the waste.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Store the waste container in a designated, secure area, away from incompatible materials.
Step 3: Institutional Waste Disposal Protocol
-
Consult Your Institution's EHS Office: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or equivalent. They will provide specific instructions based on local, state, and federal regulations.[7]
-
Arrange for Professional Disposal: Do not dispose of this compound down the drain or in the regular trash.[5] Your institution's EHS office will arrange for the collection and disposal of the chemical waste by a licensed hazardous waste management company.
Alternative for Small Quantities (if permitted by EHS): For very small quantities of unused this compound, and only if explicitly approved by your institution's EHS, the following procedure for the disposal of non-flushable medicines may be considered:[6]
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the substance less appealing to children and pets.
-
Place the mixture in a sealable plastic bag or other container to prevent leakage.
-
Dispose of the sealed container in the household trash.
Important: This alternative should only be used as a last resort and with the express permission of your institution's safety officer, as it is generally intended for household pharmaceutical waste, not for research chemicals.
Quantitative Data Summary
While specific quantitative data for this compound's toxicity is limited, the following table summarizes relevant information from studies on Holarrhena extracts.
| Parameter | Value | Source Organism | Reference |
| Acute Oral Toxicity (LD50) | Safe up to 2000 mg/kg BW in rats | Holarrhena antidysenterica seeds | [3] |
| Acute Oral Toxicity | 30% mortality at 500-2000 mg/kg, p.o. in mice | Holarrhena antidysenterica stem bark | [3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fda.gov [fda.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
Personal protective equipment for handling Holarrhimine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Holarrhimine. Given the absence of a specific Safety Data Sheet (SDS) for pure this compound, this document is based on the general principles of handling potent steroidal alkaloids and active pharmaceutical ingredients (APIs) in a laboratory setting. A substance-specific risk assessment is imperative before commencing any work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Specification | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs (double-gloving). | Prevents dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 certified. Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling powders or solutions that may splash. | Protects against splashes of solutions or airborne powder. |
| Body | Laboratory coat and disposable gown | A fully buttoned lab coat should be worn. For procedures with a higher risk of contamination, a disposable gown should be worn over the lab coat. | Provides a barrier against contamination of personal clothing. |
| Respiratory | Respirator | An N95 or higher-rated respirator is recommended for handling powders. For handling solutions, a respirator may be required based on the volatility of the solvent and the risk assessment. | Prevents inhalation of airborne particles. |
| Feet | Closed-toe shoes | Made of a non-porous material. | Protects feet from spills. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling.
Experimental Protocols:
-
Weighing:
-
Perform all weighing operations of powdered this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Use a dedicated set of weighing tools (spatula, weighing paper).
-
Clean the tools immediately after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Cap the container immediately after the solid is dissolved.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces in the designated handling area with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Decontaminate all non-disposable equipment that came into contact with this compound.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., used gloves, disposable gowns, weighing paper, contaminated lab supplies) should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be a sealed plastic bag or a puncture-resistant container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a sealed, labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Empty Containers:
-
Rinse empty containers that held this compound three times with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, in accordance with institutional guidelines.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by institutional environmental health and safety personnel.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others in the vicinity. If the spill is small and you are trained to handle it, use a spill kit appropriate for chemical powders or liquids. Wear appropriate PPE during cleanup. If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety department. |
References
- 1. Metabolic Diversity and Therapeutic Potential of Holarrhena pubescens: An Important Ethnomedicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Assessment of Holarrhene Antidysenteric Phytochemical and Pharmacological Aspects (Wall.) [ignited.in]
- 4. researchgate.net [researchgate.net]
- 5. plantsjournal.com [plantsjournal.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
